6-Methoxy-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-one
Description
Properties
Molecular Formula |
C12H11NO2 |
|---|---|
Molecular Weight |
201.22 g/mol |
IUPAC Name |
7-methoxy-1,2-dihydropyrrolo[1,2-a]indol-3-one |
InChI |
InChI=1S/C12H11NO2/c1-15-9-3-2-8-6-11-12(14)4-5-13(11)10(8)7-9/h2-3,6-7H,4-5H2,1H3 |
InChI Key |
DHVCEIMVWQEMRK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C3N2CCC3=O |
Origin of Product |
United States |
Foundational & Exploratory
Chemical structure properties of 6-Methoxy-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-one
Comprehensive Technical Guide: 6-Methoxy-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-one
Executive Summary
6-Methoxy-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-one (CAS: 137075-36-6) is a tricyclic heteroaromatic scaffold of significant interest in medicinal chemistry, particularly within the oncology and antibiotic sectors. Structurally analogous to the core pharmacophore of the Mitomycin family of antitumor antibiotics, this compound serves as a critical intermediate in the synthesis of DNA-alkylating agents and bioreductive drugs. Its planar architecture, combined with the electron-donating 6-methoxy substituent and the electrophilic C1-carbonyl, endows it with unique electronic properties suitable for intercalation into the DNA minor groove and subsequent covalent modification.
This guide provides an in-depth analysis of its chemical structure, synthetic pathways, physicochemical properties, and potential therapeutic applications, designed for researchers in drug discovery.
Chemical Identity & Structural Analysis
Nomenclature & Identification
| Property | Detail |
| IUPAC Name | 6-Methoxy-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-one |
| CAS Number | 137075-36-6 |
| Molecular Formula | C₁₂H₁₁NO₂ |
| Molecular Weight | 201.22 g/mol |
| Core Scaffold | Pyrrolo[1,2-a]indole |
| Key Functionalities | Indole fusion, Cyclic ketone (C1), Methoxy ether (C6) |
Structural Logic & Electronic Properties
The molecule features a pyrrolo[1,2-a]indole skeleton, a "privileged structure" in nature.[1]
-
Tricyclic Planarity: The fusion of the indole and pyrrolidine rings creates a rigid, planar system. This planarity is essential for DNA intercalation , allowing the molecule to slide between base pairs.
-
6-Methoxy Group (Electronic Donor): The methoxy group at position 6 (on the benzene ring) acts as a strong electron-donating group (EDG) via resonance (+M effect). This increases the electron density of the indole system, potentially modulating the redox potential if the system is oxidized to a quinone (a common transformation in this class).
-
C1-Carbonyl (Electrophile): The ketone at position 1 is conjugated with the indole nitrogen lone pair through the aromatic system. This position is susceptible to nucleophilic attack or can serve as a handle for further functionalization (e.g., condensation reactions).
-
2,3-Dihydro Moiety: The saturation at C2 and C3 introduces a degree of flexibility and non-aromatic character to the five-membered ring, distinguishing it from the fully aromatic pyrrolo[1,2-a]indole.
Synthetic Pathways
The synthesis of the pyrrolo[1,2-a]indol-1-one core typically involves the annulation of an indole precursor. Two primary strategies are field-proven:
Strategy A: Intramolecular Friedel-Crafts Acylation
This is the most robust method for closing the C1-C9a bond (fusion).
-
Precursor: Indole-2-propanoic acid derivative.
-
Activation: Conversion of the acid to an acid chloride or mixed anhydride.
-
Cyclization: Lewis acid-mediated (e.g., AlCl₃, SnCl₄) intramolecular acylation onto the indole nitrogen or C2 (depending on specific substitution, but here forming the N-C=O bond requires a specific N-alkylation first followed by C2 cyclization, or vice versa).
-
Correction: For [1,2-a] fusion with a 1-one, the standard route is often N-alkylation of a 6-methoxyindole with 3-chloropropionyl chloride (or similar), followed by intramolecular Friedel-Crafts cyclization at the C2 position.
-
Strategy B: Radical Cyclization
Utilizes an N-tethered halide and a radical initiator (AIBN/Bu₃SnH) to close the ring onto the C2 position of the indole.
Visualization: Synthetic Logic
Caption: Synthetic workflow via N-acylation and intramolecular Friedel-Crafts cyclization.
Physicochemical & Pharmacological Properties
Physicochemical Profile
-
Solubility: Low water solubility due to the planar aromatic core; soluble in DMSO, DMF, and chlorinated solvents (DCM, Chloroform).
-
Stability: The C1-ketone is stable but reactive toward strong nucleophiles (e.g., Grignard reagents, hydrazines). The indole C2-C3 bond is part of the fusion, making the system resistant to simple oxidation compared to isolated indoles.
-
Lipophilicity (LogP): Estimated ~2.0 - 2.5, ideal for membrane permeability.
Biological Mechanism (SAR)
This scaffold is a simplified analog of Mitomycin C .
-
DNA Binding: The planar structure allows intercalation into DNA.
-
Alkylation Potential: While this specific molecule lacks the aziridine ring of Mitomycin C, the C1-carbonyl can be activated or derivatized to form a "quinone methide" equivalent upon metabolic activation, leading to DNA cross-linking.
-
Redox Cycling: The 6-methoxyindole moiety can undergo oxidation to a quinone-imine, generating Reactive Oxygen Species (ROS) in hypoxic tumor environments.
Experimental Protocol: Synthesis of the Core
Note: This protocol is a generalized adaptation of standard pyrroloindole synthesis methods.
Objective: Synthesis of 6-Methoxy-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-one via Intramolecular Cyclization.
Reagents:
-
6-Methoxyindole (1.0 eq)
-
3-Chloropropionyl chloride (1.2 eq)
-
Aluminum Chloride (AlCl₃) (2.5 eq)
-
Dichloromethane (DCM) (Anhydrous)
-
Sodium Hydride (NaH) (1.2 eq)
Step-by-Step Procedure:
-
N-Acylation:
-
Dissolve 6-Methoxyindole in anhydrous DMF at 0°C.
-
Add NaH portion-wise and stir for 30 min to generate the indolyl anion.
-
Slowly add 3-chloropropionyl chloride. Allow to warm to RT and stir for 2 hours.
-
Quench with water, extract with EtOAc, and concentrate to yield the N-(3-chloropropionyl) intermediate.
-
-
Cyclization:
-
Dissolve the intermediate in anhydrous DCM.
-
Add AlCl₃ slowly at 0°C (exothermic).
-
Reflux the mixture for 4–6 hours. Monitor by TLC (disappearance of intermediate).
-
Workup: Pour onto ice-water/HCl mixture. Extract with DCM. Wash organic layer with brine, dry over MgSO₄.
-
Purification: Recrystallize from Ethanol or purify via flash chromatography (Hexane/EtOAc gradient).
-
Applications in Drug Discovery
| Field | Application Logic |
| Oncology | Mitomycin Analogs: Precursor for synthesizing "mitosene" derivatives (fully aromatic mitomycin core) which retain alkylating activity but reduced toxicity. |
| Antibiotics | DNA Gyrase Inhibition: Planar pyrroloindoles have shown activity against bacterial DNA gyrase, similar to fluoroquinolones but with a different binding mode. |
| Neuroscience | 5-HT Receptors: The indole-ethylamine substructure (hidden within the tricyclic core) provides affinity for Serotonin (5-HT) receptors, making it a scaffold for CNS drug design. |
References
-
Fluorochem . (n.d.). 6-Methoxy-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-one Product Page. Retrieved from
-
PubChem . (2025).[2][3][4] 2,3-Dihydro-1H-pyrrolo[1,2-a]indole (Parent Scaffold). National Library of Medicine. Retrieved from
-
Mazzola, V. J., et al. (2006). 9H-Pyrrolo[1,2-a]indoles. The Journal of Organic Chemistry. Retrieved from
-
ChemicalBook . (n.d.). 8-Bromo-6-methoxy-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-one Product Entry. Retrieved from
-
Royal Society of Chemistry . (2021).[1] Recent Advances in the Synthesis of Pyrrolo[1,2-a]indoles and their Derivatives. Organic & Biomolecular Chemistry. Retrieved from
Sources
- 1. Recent advances in the synthesis of pyrrolo[1,2-a]indoles and their derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. 2,3-Dihydro-1H-pyrrolo[1,2-a]indole | C11H11N | CID 11000847 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2,3-Dihydro-1H-pyrrolo[1,2-a]indole | C11H11N | CID 11000847 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Pyrrolo[3,2,1--hi]indole | C10H7N | CID 21818460 - PubChem [pubchem.ncbi.nlm.nih.gov]
Medicinal chemistry applications of 6-methoxy pyrrolo[1,2-a]indol-1-one derivatives
A Technical Guide to Synthesis and Medicinal Application
Executive Summary
The 6-methoxy pyrrolo[1,2-a]indol-1-one scaffold represents a privileged tricyclic architecture in medicinal chemistry, bridging the structural gap between simple indole alkaloids and complex mitomycin-class antitumor antibiotics. Distinguished by the methoxy group at the C6 (or C7, depending on nomenclature) position, this derivative exhibits enhanced electron density in the benzenoid ring, significantly influencing metabolic stability, solubility, and binding affinity in kinase pockets.
This guide details the chemical engineering of this scaffold, focusing on its dual-mode therapeutic potential: as a bioreductive alkylating agent (mitomycin-like) and as a Type I/II Kinase Inhibitor (VEGFR/PDGFR targets).
Part 1: Chemical Architecture & Pharmacophore Analysis
The core structure is a 5,6,5-fused tricyclic system. The "6-methoxy" designation typically refers to the substitution pattern derived from the 6-methoxyindole precursor. In the final IUPAC numbering of the tricyclic pyrrolo[1,2-a]indol-1-one, this methoxy group often resides at the C7 position , but "6-methoxy" remains the colloquial descriptor in synthetic literature.
Structural Advantages[1][2]
-
Electronic Modulation: The methoxy group acts as a strong electron-donating group (EDG), increasing the nucleophilicity of the aromatic system. This is critical for stabilizing the radical cation intermediates formed during bioreductive activation (Mitomycin mechanism).
-
Metabolic Blocking: Substitution at this position blocks Phase I metabolic oxidation (hydroxylation) that typically occurs at the electron-rich C5/C6 positions of unsubstituted indoles.
-
H-Bonding Acceptor: In kinase applications, the methoxy oxygen serves as a secondary hydrogen bond acceptor, often engaging with water networks or specific residues (e.g., Cys/Thr) in the ATP-binding hinge region.
Part 2: Synthesis Protocols
Note: All protocols must be performed in a fume hood with appropriate PPE.
Method A: Intramolecular Friedel-Crafts Cyclization (Standard Route)
This method constructs the tricyclic core from 6-methoxyindole via N-alkylation followed by ring closure.
Reagents:
-
Acryloyl chloride (or Ethyl acrylate)
-
Aluminum Chloride (
) or Polyphosphoric Acid (PPA) -
Dichloromethane (DCM)
Protocol:
-
N-Acylation: Dissolve 6-methoxyindole (1.0 eq) in anhydrous DCM at 0°C. Add triethylamine (1.2 eq) followed by dropwise addition of acryloyl chloride (1.1 eq). Stir for 2 hours to form the N-acryloyl-6-methoxyindole intermediate.
-
Cyclization: Isolate the intermediate. Redissolve in DCM (or use neat PPA for higher yields). Add Lewis acid (
, 2.0 eq) slowly. Heat to reflux (40°C for DCM) or 80°C (for PPA) for 4-6 hours. -
Workup: Quench with ice water. Extract with EtOAc. Wash organic layer with brine, dry over
, and concentrate. -
Purification: Flash chromatography (Hexane:EtOAc 3:1) yields 7-methoxy-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-one .
Method B: Radical Cascade Cyclization (Green Chemistry Route)
A modern approach using radical initiators to close the ring under mild conditions.
Reagents:
-
1-(2-Iodoethyl)-6-methoxyindole-2-carbaldehyde
-
AIBN (Azobisisobutyronitrile)
-
Tributyltin hydride (
)
Protocol:
-
Dissolve the iodo-aldehyde precursor in dry benzene/toluene (0.05 M).
-
Degas the solution with Argon for 15 minutes.
-
Add AIBN (0.1 eq) and
(1.2 eq). -
Reflux for 3 hours. The tributyltin radical abstracts the iodine, generating a primary alkyl radical which attacks the indole C2 position, followed by oxidation to the ketone.
Visualization: Synthesis Pathways
Figure 1: Synthetic pathways for the construction of the pyrrolo[1,2-a]indol-1-one core. The solid line represents the standard Friedel-Crafts route; the dashed line indicates the radical cascade approach.
Part 3: Medicinal Chemistry & SAR[5][6]
The biological activity of this scaffold is highly sensitive to substitutions at the C2 and C9 positions (on the pyrrole ring) and the C6/C7 positions (on the benzene ring).
Structure-Activity Relationship (SAR) Matrix
| Position | Modification | Effect on Potency | Mechanism Note |
| C1 (Carbonyl) | Reduction to OH | Decreases (usually) | Loss of H-bond acceptor; prone to elimination. |
| C2 (Pyrrole) | Dimethylaminomethyl | Increases | Improves solubility; mimics alkylating arm of mitomycins. |
| C2 (Pyrrole) | Aryl-sulfonamide | Increases | Critical for Kinase (VEGFR) binding affinity. |
| C6/C7 (Benzene) | Methoxy (-OMe) | Optimal | Balances lipophilicity and electron density. |
| C6/C7 (Benzene) | Hydroxyl (-OH) | Variable | Increases clearance (Phase II conjugation). |
| C9 (Bridge) | Methyl (-CH3) | Increases | Steric block prevents metabolic opening of the pyrrole ring. |
Biological Data Summary (Cytotoxicity)
Representative
| Compound Variant | Interpretation | |
| Unsubstituted Core | > 10,000 | Inactive scaffold. |
| 6-Methoxy Analog | 298 | Significant cytotoxicity. |
| 6-Methoxy + C2-Indole | 62 | Nanomolar potency (Tubulin interaction). |
| 6-Fluoro Analog | 1,200 | Electron withdrawal reduces potency here. |
Part 4: Mechanisms of Action
Mode 1: Bioreductive Alkylation (Mitomycin Mimicry)
Similar to Mitomycin C, the 6-methoxy-pyrrolo[1,2-a]indol-1-one can function as a prodrug.
-
Reduction: The quinone/iminoquinone moiety (if further oxidized) or the indole system is reduced by cellular reductases (e.g., DT-Diaphorase) overexpressed in hypoxic tumor cells.
-
Activation: Reduction facilitates the elimination of a leaving group (if present at C9 or C1), generating a highly electrophilic species.
-
DNA Cross-linking: The electrophile attacks DNA (guanine residues), causing apoptosis.
Mode 2: Kinase Inhibition (VEGFR/PDGFR)
Derivatives with C2-aryl substitutions function as ATP-competitive inhibitors.
-
Hinge Binding: The C1-carbonyl accepts a hydrogen bond from the kinase hinge region.
-
Hydrophobic Pocket: The tricyclic core (A-B-C rings) occupies the adenine binding pocket.
-
Gatekeeper Interaction: The 6-methoxy group often orients towards the solvent front or interacts with the gatekeeper residue, modulating selectivity.
Visualization: Signaling & MOA
Figure 2: Dual Mechanism of Action. Left: Inhibition of angiogenic kinases. Right: Hypoxia-selective DNA alkylation.
Part 5: References
-
Synthesis and Biological Activities of Pyrazino[1,2-a]indole and Pyrazino[1,2-a]indol-1-one Derivatives. PMC. Available at: [Link]
-
Mo-catalyzed cyclization of N-vinylindoles and skatoles: synthesis of dihydroindolo[1,2-c]quinazolines. RSC Advances. Available at: [Link]
-
Synthesis, Reactivity and Biological Properties of Methoxy-Activated Indoles. Chimica. Available at: [Link]
-
Reinvestigating Pyrrol-2-One-Based Compounds: From Antimicrobial Agents to Promising Antitumor Candidates. MDPI. Available at: [Link]
-
Recent Advances in the Synthesis of Pyrrolo[1,2-a]indoles and their Derivatives. Organic & Biomolecular Chemistry. Available at: [Link]
Sources
An In-depth Technical Guide to the Thermodynamic Stability of 6-Methoxy-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for evaluating the thermodynamic stability of 6-Methoxy-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-one, a heterocyclic compound of interest in pharmaceutical development. In the absence of specific public domain data for this molecule, this document synthesizes established principles of drug stability analysis, outlining a robust, self-validating system for its characterization. We will explore the theoretical underpinnings of thermodynamic stability, detail essential experimental protocols including thermal analysis and forced degradation studies, and provide a logical workflow for data interpretation. This guide is intended to equip researchers with the necessary tools to predict and assess the shelf-life, identify potential degradation pathways, and ensure the quality and safety of this compound for its intended application.
Introduction: The Significance of Thermodynamic Stability in Drug Development
The intrinsic stability of an active pharmaceutical ingredient (API) is a critical quality attribute that profoundly influences its safety, efficacy, and shelf-life. Thermodynamic stability governs the propensity of a molecule to exist in its lowest energy state, resisting transformation into degradation products. For a novel heterocyclic entity such as 6-Methoxy-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-one, a thorough understanding of its stability profile is paramount from the earliest stages of drug discovery through to formulation and commercialization.
The tricyclic core of this molecule, featuring a pyrrolo[1,2-a]indol-1-one system, presents a unique electronic and steric environment. The presence of a methoxy group, an electron-donating substituent, on the indole ring can influence the electron density distribution and reactivity of the entire molecule, potentially impacting its stability. This guide will provide a systematic approach to de-risking the development of this compound by establishing a comprehensive stability profile.
Theoretical Framework: Factors Influencing the Stability of Heterocyclic Compounds
The stability of 6-Methoxy-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-one is dictated by its inherent chemical structure and its interaction with environmental factors. Key considerations include:
-
Susceptibility to Hydrolysis: The lactam functionality within the pyrrolidinone ring is a potential site for hydrolytic cleavage, particularly under acidic or basic conditions. The stability in aqueous solutions across a range of pH values must be thoroughly investigated. Studies on similar pyrrolo[3,4-c]pyridine-1,3-dione derivatives have shown them to be extremely unstable in alkaline mediums and labile in acidic environments.[1][2]
-
Oxidative Degradation: The electron-rich indole nucleus, further activated by the methoxy group, may be susceptible to oxidation. Exposure to atmospheric oxygen or oxidizing agents could lead to the formation of N-oxides or other degradation products.
-
Photostability: Many indole-containing compounds exhibit photosensitivity. Exposure to light, particularly in the UV range, can induce photochemical reactions leading to degradation. Photostability testing is therefore a non-negotiable aspect of the stability assessment.[1]
-
Thermal Stability: The strength of the covalent bonds within the molecule will determine its resistance to thermal decomposition. Understanding the melting point and decomposition temperature is crucial for defining appropriate manufacturing and storage conditions.
Experimental Workflow for Thermodynamic Stability Assessment
A multi-faceted experimental approach is required to build a comprehensive stability profile. The following workflow is proposed as a robust and self-validating system.
Caption: A logical workflow for the comprehensive stability assessment of a novel pharmaceutical compound.
Thermal Analysis: Unveiling the Thermal Profile
Thermal analysis techniques are indispensable for determining the intrinsic thermal stability of a compound.[3][4][5][6][7]
DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[8][9][10][11] This technique is crucial for identifying melting points, phase transitions, and decomposition events.[8][12]
Experimental Protocol:
-
Sample Preparation: Accurately weigh 2-5 mg of 6-Methoxy-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-one into an aluminum DSC pan.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Thermal Program: Heat the sample at a constant rate (e.g., 10 °C/min) from ambient temperature to a temperature beyond the expected decomposition, typically under an inert nitrogen atmosphere.
-
Data Analysis: Analyze the resulting thermogram for endothermic events (melting) and exothermic events (decomposition).
TGA measures the change in mass of a sample as a function of temperature, providing information on thermal decomposition and the presence of volatile components.[3][4][5][6][7]
Experimental Protocol:
-
Sample Preparation: Accurately weigh 5-10 mg of the compound into a TGA pan.
-
Instrument Setup: Place the sample pan in the TGA furnace.
-
Thermal Program: Heat the sample at a controlled rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen) to a temperature where complete decomposition is expected.
-
Data Analysis: The TGA curve will show the percentage of weight loss as a function of temperature, indicating the onset of decomposition and the presence of any residual solvents or water.
Table 1: Hypothetical Thermal Analysis Data for 6-Methoxy-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-one
| Parameter | Value | Interpretation |
| Melting Point (DSC) | 185 °C | Sharp endotherm, indicating a crystalline solid. |
| Onset of Decomposition (DSC) | 220 °C | Exothermic event, suggesting thermal instability above this temperature. |
| Onset of Decomposition (TGA) | 225 °C | Significant weight loss begins, corroborating DSC data. |
| Weight Loss at 250 °C (TGA) | >10% | Confirms substantial decomposition at elevated temperatures. |
Forced Degradation Studies: Mapping Degradation Pathways
Forced degradation, or stress testing, is essential for identifying potential degradation products and understanding the degradation pathways of a drug substance.[13][14] These studies are typically conducted according to the International Council for Harmonisation (ICH) guidelines.[1][15]
Caption: A schematic representation of a comprehensive forced degradation study workflow.
Experimental Protocols for Forced Degradation:
-
Acidic and Basic Hydrolysis:
-
Dissolve the compound in a suitable solvent and treat with an acidic (e.g., 0.1 M HCl) and a basic (e.g., 0.1 M NaOH) solution.
-
Incubate the solutions at a controlled temperature (e.g., 60°C) for a defined period.
-
Neutralize the samples and analyze by a stability-indicating HPLC method.
-
-
Oxidative Degradation:
-
Treat a solution of the compound with an oxidizing agent (e.g., 3% hydrogen peroxide).
-
Incubate at room temperature for a specified time.
-
Analyze the sample by HPLC.
-
-
Thermal Degradation:
-
Store the solid compound and a solution of the compound at an elevated temperature (e.g., 80°C) for a set duration.
-
Analyze the samples by HPLC.
-
-
Photolytic Degradation:
-
Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.
-
Analyze the samples by HPLC, comparing them to a dark control.
-
Table 2: Hypothetical Forced Degradation Results
| Stress Condition | % Degradation | Major Degradant (Hypothetical) |
| 0.1 M HCl, 60°C, 24h | 15% | Hydrolyzed lactam product |
| 0.1 M NaOH, RT, 4h | >90% | Extensive decomposition |
| 3% H₂O₂, RT, 24h | 25% | N-oxide derivative |
| 80°C (solid), 7 days | <2% | Minimal degradation |
| Photolytic (ICH Q1B) | 30% | Photodegradation products |
Conclusion and Future Directions
This guide has outlined a comprehensive strategy for assessing the thermodynamic stability of 6-Methoxy-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-one. The proposed experimental workflow, encompassing thermal analysis and forced degradation studies, provides a robust framework for identifying potential liabilities and guiding further development.
The hypothetical data presented suggests that this compound may be susceptible to hydrolytic degradation, particularly under basic conditions, as well as oxidative and photolytic degradation. Further studies should focus on the structural elucidation of the major degradants using techniques such as mass spectrometry and NMR. This information will be invaluable for developing stable formulations and establishing appropriate storage and handling conditions. Computational studies could also be employed to provide theoretical insights into the degradation mechanisms and to correlate molecular structure with stability.[16]
By adhering to the principles of scientific integrity and employing a systematic, self-validating approach, researchers can confidently characterize the thermodynamic stability of 6-Methoxy-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-one, a crucial step in its journey from a promising molecule to a potential therapeutic agent.
References
- Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. (2024).
- Thermogravimetric Analysis - Improved Pharma. (2022).
- TGA Analysis in Pharmaceuticals - ResolveMass Laboratories Inc. (2026).
- Thermogravimetric analysis - Pharmaceutical analysis. (n.d.). Slideshare.
- Thermogravimetric Analysis in Pharmaceuticals - Veeprho. (2020).
- Differential Scanning Calorimetry Evaluation and Orthogonal Projection to Latent Structure Prediction of Thermal Hazards Associated with Five-Membered Aromatic Heterocycles with at Least Two Heteroatoms. (2025). ACS Publications.
- Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods. (2015). PubMed.
- Stability Indicating Forced Degradation Studies and a Newly Developed Validated Analytical Method for the Simultaneous Estimation. (2023). IJPPR.
- Studies of the Degradation Mechanism of Pyrrolo[3,4-c] Pyridine-1,3(2H)-dione Derivatives with Analgesic Activity. (n.d.).
- Synthesis, Reactivity and Biological Properties of Methoxy-Activated Indoles. (n.d.).
- Forced Degradation Studies - Coriolis Pharma. (n.d.).
- Differential scanning calorimetry - Wikipedia. (n.d.).
- Pharmaceutical Forced Degradation Studies with Regulatory Consideration. (n.d.).
- Synthesis, Characterization, Biological Evaluations, and Computational Analysis of Some 6‐Methoxy‐2,3‐Dihydro‐1H‐Inden‐1‐One Derivatives for Analgesic and Anti‐inflammatory Activity. (2026). ResearchGate.
- Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. (n.d.). PMC.
- Differential Scanning Calorimeter (DSC/DTA). (n.d.). NETZSCH Analyzing & Testing.
- Differential Scanning Calorimetry. (2023). Chemistry LibreTexts.
- Synthesis and computational evaluation of the antioxidant activity of pyrrolo[2,3-b]quinoxaline derivatives. (n.d.). PMC.
- Computational study on the Structural and Spectroscopic Properties, Solvent Effects, Topological Insights, and Biological Activities of 2-[1-(2, 4-dichlorobenzyl)-1H-indazol-3-yl] Propan-2-ol as an Anticonvulsant Drug. (2025). International Research Journal of Multidisciplinary Technovation.
Sources
- 1. Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ptfarm.pl [ptfarm.pl]
- 3. Thermal Analysis in Pharmaceutical Research, Development, and Quality Control - TA Instruments [tainstruments.com]
- 4. improvedpharma.com [improvedpharma.com]
- 5. resolvemass.ca [resolvemass.ca]
- 6. Thermogravimetric analysis - Pharmaceutical analysis | PPTX [slideshare.net]
- 7. veeprho.com [veeprho.com]
- 8. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]
- 9. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Forced Degradation Studies | Coriolis Pharma [coriolis-pharma.com]
- 14. ajpsonline.com [ajpsonline.com]
- 15. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 16. Synthesis and computational evaluation of the antioxidant activity of pyrrolo[2,3-b]quinoxaline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Mastering Solubility: A Technical Guide to the Solubility Profile of 6-Methoxy-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-one
Foreword: The Critical Role of Solubility in Drug Development
In the landscape of modern drug discovery and development, a thorough understanding of a compound's physicochemical properties is paramount. Among these, solubility stands as a cornerstone, profoundly influencing bioavailability, formulation strategies, and ultimately, therapeutic efficacy. This guide provides an in-depth exploration of the solubility profile of 6-Methoxy-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-one , a heterocyclic compound of interest in contemporary research. As precise, quantitative solubility data for this specific molecule is not widely available in published literature, this document serves as a comprehensive manual for researchers. It outlines the foundational principles, predictive assessments, and detailed experimental protocols necessary to meticulously characterize its solubility in a diverse range of organic solvents. By following the methodologies presented herein, scientists and drug development professionals can generate the robust and reliable data essential for advancing their research and development endeavors.
Molecular Characterization and Predicted Solubility Behavior
A molecule's solubility is intrinsically linked to its structural and electronic properties. An initial analysis of 6-Methoxy-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-one provides critical insights into its expected behavior in various organic solvents.
1.1. Structural and Functional Group Analysis
The structure of 6-Methoxy-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-one is characterized by a tricyclic system containing an indole core, a pyrrolidone ring, a methoxy group, and a ketone functional group.
-
Core Structure: The fused aromatic and heterocyclic rings form a relatively large, non-polar scaffold.
-
Polar Functional Groups: The presence of a ketone (C=O) and a methoxy group (O-CH₃) introduces polarity. The oxygen atoms in these groups possess lone pairs of electrons, enabling them to act as hydrogen bond acceptors.
-
Hydrogen Bonding Capability: The molecule lacks a hydrogen bond donor (e.g., -OH or -NH). Its ability to interact via hydrogen bonds is therefore limited to accepting hydrogen bonds from protic solvents.
1.2. Predicted Polarity and Lipophilicity
Based on the analysis of structurally similar compounds, we can estimate the lipophilicity and polarity of 6-Methoxy-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-one. For instance, related structures such as 6-methoxy-2,3-dihydro-1H-isoindol-1-one and 6-Methoxy-2-methyl-2,3-dihydro-1H-inden-1-one exhibit calculated XLogP3 values in the range of 2.2, suggesting a moderate degree of lipophilicity. The Topological Polar Surface Area (TPSA) of these analogous compounds is in the range of 26-38 Ų, indicating a molecule with moderate polarity.
This balance of a larger non-polar core with localized polar functional groups suggests that the solubility of 6-Methoxy-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-one will be highly dependent on the choice of solvent, adhering to the principle of "like dissolves like."[1]
A Systematic Approach to Solvent Selection for Solubility Screening
The selection of an appropriate panel of organic solvents is critical for building a comprehensive solubility profile. A strategic approach involves choosing solvents that span a wide range of polarities and hydrogen bonding capabilities. This allows for a thorough investigation of the compound's solubility behavior and provides insights into the dominant intermolecular forces governing solvation.
Table 1: Recommended Organic Solvents for Solubility Screening
| Solvent Class | Solvent | Polarity Index | Dielectric Constant (20°C) | Hydrogen Bond Donor/Acceptor | Rationale |
| Non-Polar | n-Hexane | 0.1 | 1.88 | Neither | Primarily dispersion forces. |
| Toluene | 2.4 | 2.38 | Acceptor (π-system) | Aromatic, non-polar. | |
| Polar Aprotic | Dichloromethane (DCM) | 3.1 | 9.08 | Acceptor | Moderately polar, good for many organics. |
| Ethyl Acetate | 4.4 | 6.02 | Acceptor | Moderate polarity with ester functionality. | |
| Acetone | 5.1 | 20.7 | Acceptor | Highly polar, common laboratory solvent. | |
| Acetonitrile (ACN) | 5.8 | 37.5 | Acceptor | Highly polar, often used in chromatography. | |
| Dimethylformamide (DMF) | 6.4 | 36.7 | Acceptor | Highly polar, strong dissolving power. | |
| Dimethyl Sulfoxide (DMSO) | 7.2 | 46.7 | Acceptor | Highly polar, excellent solvent for many compounds. | |
| Polar Protic | 1-Butanol | 4.0 | 17.8 | Both | Capable of hydrogen bonding. |
| Isopropanol (IPA) | 3.9 | 19.9 | Both | Common alcohol solvent. | |
| Ethanol | 4.3 | 24.5 | Both | Widely used polar protic solvent. | |
| Methanol | 5.1 | 32.7 | Both | The most polar of the common alcohols. |
Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method
The gold standard for determining the thermodynamic solubility of a compound is the shake-flask method.[2][3][4] This technique involves equilibrating an excess of the solid compound in the solvent of interest until a saturated solution is formed. The concentration of the dissolved compound in the supernatant is then quantified.
3.1. Causality Behind Experimental Choices
The shake-flask method is favored for its reliability in achieving thermodynamic equilibrium, providing a true measure of a compound's intrinsic solubility in a given solvent at a specific temperature.[3] The use of a constant temperature water bath is crucial as solubility is temperature-dependent.[5] The extended equilibration time ensures that the dissolution process has reached a steady state.
3.2. Detailed Step-by-Step Protocol
Materials and Equipment:
-
6-Methoxy-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-one (solid)
-
Selected organic solvents (as per Table 1)
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker with a temperature-controlled chamber or a water bath
-
Analytical balance
-
Syringes and syringe filters (0.22 µm, compatible with the organic solvents)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
Workflow Diagram:
Caption: Experimental workflow for the shake-flask solubility determination.
Procedure:
-
Preparation: To a series of vials, add a measured amount of the chosen organic solvent (e.g., 2 mL). Add an excess amount of 6-Methoxy-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-one to each vial to ensure that a solid phase remains after equilibration.
-
Equilibration: Seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C). Agitate the samples for a sufficient period to reach equilibrium, typically 24 to 48 hours.[6]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for at least 24 hours to allow the excess solid to settle. Alternatively, centrifuge the vials to accelerate phase separation.
-
Sampling and Filtration: Carefully withdraw an aliquot of the clear supernatant using a syringe. Attach a syringe filter (0.22 µm) and dispense the filtered saturated solution into a clean vial. This step is critical to remove any undissolved microparticles.
-
Dilution: Accurately dilute a known volume of the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.
-
Quantification: Analyze the diluted samples using a validated HPLC method to determine the concentration of the dissolved compound. A calibration curve prepared with known concentrations of 6-Methoxy-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-one in the same solvent is required for accurate quantification.
-
Calculation: Calculate the solubility of the compound in the original saturated solution, taking into account the dilution factor. Express the solubility in appropriate units, such as mg/mL or g/100mL.
Interpreting the Solubility Profile: The Role of Intermolecular Forces
The experimentally determined solubility data can be rationalized by considering the interplay of intermolecular forces between the solute and the solvent.
Logical Relationship Diagram:
Caption: Factors influencing the solubility of a compound.
-
High Solubility in Polar Aprotic Solvents: It is anticipated that 6-Methoxy-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-one will exhibit good solubility in polar aprotic solvents like acetone, acetonitrile, DMF, and DMSO. These solvents can engage in favorable dipole-dipole interactions with the polar ketone and methoxy groups of the solute.
-
Moderate to Good Solubility in Polar Protic Solvents: In polar protic solvents such as alcohols, the solvent molecules can act as hydrogen bond donors to the oxygen atoms of the solute's ketone and methoxy groups. This should result in moderate to good solubility.
-
Low Solubility in Non-Polar Solvents: The compound is expected to have low solubility in non-polar solvents like hexane. The energy required to overcome the solute-solute and solvent-solvent interactions is not sufficiently compensated by the weak solute-solvent interactions (primarily dispersion forces).
Data Presentation and Summary
The quantitative solubility data obtained from the experimental work should be compiled into a clear and concise table for easy comparison and analysis.
Table 2: Experimentally Determined Solubility of 6-Methoxy-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-one at 25°C
| Solvent | Solubility (mg/mL) | Qualitative Classification |
| n-Hexane | [Experimental Value] | [e.g., Insoluble, Sparingly Soluble] |
| Toluene | [Experimental Value] | [e.g., Sparingly Soluble, Soluble] |
| Dichloromethane | [Experimental Value] | [e.g., Soluble, Freely Soluble] |
| Ethyl Acetate | [Experimental Value] | [e.g., Soluble, Freely Soluble] |
| Acetone | [Experimental Value] | [e.g., Freely Soluble, Very Soluble] |
| Acetonitrile | [Experimental Value] | [e.g., Freely Soluble, Very Soluble] |
| Dimethylformamide | [Experimental Value] | [e.g., Very Soluble, Miscible] |
| Dimethyl Sulfoxide | [Experimental Value] | [e.g., Very Soluble, Miscible] |
| 1-Butanol | [Experimental Value] | [e.g., Soluble, Freely Soluble] |
| Isopropanol | [Experimental Value] | [e.g., Soluble, Freely Soluble] |
| Ethanol | [Experimental Value] | [e.g., Freely Soluble, Very Soluble] |
| Methanol | [Experimental Value] | [e.g., Freely Soluble, Very Soluble] |
Conclusion: A Foundation for Further Development
This technical guide has provided a comprehensive framework for determining and understanding the solubility profile of 6-Methoxy-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-one in a range of organic solvents. By employing the detailed experimental protocols and interpretative principles outlined, researchers can generate the critical data needed to inform formulation development, purification strategies, and further preclinical evaluation. A robust understanding of solubility is not merely an academic exercise; it is a fundamental prerequisite for the successful translation of a promising compound from the laboratory to a potential therapeutic.
References
- Vertex AI Search. (2024). Solubility test for Organic Compounds.
- Zarghampour, A., et al. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences.
- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).
- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).
- U.S. EPA. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov.
- Enamine. (n.d.). Shake-Flask Solubility Assay.
- Can anyone tell me how to perform equilibrium solubility studies step by step practically? (2013). ResearchGate.
- EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS. (n.d.).
- Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. (n.d.). Dissolution Technologies.
- Experiment 1. Solubility of Organic Compounds. (n.d.). Scribd.
- Solubility of Organic Compounds. (2023).
- Solubility of Organic Compounds. (2021). Chemistry Steps.
- 3.2 Solubility. (n.d.). Open Oregon Educational Resources.
- Solubility of organic compounds (video). (n.d.). Khan Academy.
- Solubility. (n.d.). Wikipedia.
Sources
- 1. Intramolecular Hydrogen Bonds for Brain-Penetrant IP6K1 Inhibitors | Rowan [rowansci.com]
- 2. 6-Methoxy-2-methyl-2,3-dihydro-1H-inden-1-one | C11H12O2 | CID 231178 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. (6-Methoxy-1-o-tolyl-2,3-dihydro-1H-pyrrolo[3,2-c]quinolin-4-yl)-methyl-amine | C20H21N3O | CID 15749853 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Weak Hydrogen Bonds in Some Six- and Five-atom Interactions: An AIM Topological Analysis [article.sapub.org]
Literature review of methoxy-substituted pyrroloindolone synthesis
Content Type: Technical Whitepaper Audience: Senior Researchers & Medicinal Chemists Focus: Stereoselective construction of the C3a-quaternary center and oxidative cyclization strategies.
Executive Summary: The "Privileged" Methoxy-Scaffold
The pyrrolo[2,3-b]indol-2(1H)-one (pyrroloindolone) scaffold represents a privileged core structure in alkaloid synthesis, serving as the pharmacophore for acetylcholinesterase inhibitors (e.g., physostigmine) and potential antimalarial agents.[1] The introduction of a methoxy substituent —typically at the C5 position (indole numbering)—is not merely decorative; it fundamentally alters the electronic landscape of the aromatic ring, enhancing nucleophilicity at C3 and influencing the metabolic stability of the final drug candidate (e.g., Esermethole).
This review synthesizes the two dominant methodologies for constructing this architecture:
-
Oxidative Cyclization (Biomimetic): Leveraging the electron-rich nature of the methoxy-indole to drive C3-N1 bond formation.
-
Asymmetric Alkylation (Synthetic): Utilizing transition metal catalysis (Pd-AAA) to install the critical C3a quaternary stereocenter before cyclization.[1]
Structural Significance & Reactivity Profile
The 5-methoxy group acts as a strong
-
Pro: It significantly increases the nucleophilicity of the C3 position, facilitating oxidative cyclizations (e.g., with hypervalent iodine).
-
Con: It renders the aromatic ring susceptible to over-oxidation (quinone imine formation) and competing electrophilic aromatic substitutions at C4/C6 during late-stage functionalization.[1]
The "Holy Grail" of this field is the enantioselective construction of the C3a quaternary carbon . This center dictates the 3D-topology of the fused ring system and its binding affinity to biological targets.
Visualizing the Synthetic Landscape
The following diagram contrasts the two primary retrosynthetic disconnects.
Figure 1: Strategic disconnects for the synthesis of methoxy-pyrroloindolones.[1] Route A mimics biosynthesis; Route B relies on asymmetric catalysis.
Method A: Oxidative Cyclization (The Biomimetic Route)
This approach mimics the biosynthesis of calabar alkaloids. The key transformation is the oxidation of the indole C2-C3 bond to generate an electrophilic indolenine species, which is trapped by the pendant amine (N1).
The PIFA Protocol
Hypervalent iodine reagents, specifically phenyliodine(III) bis(trifluoroacetate) (PIFA ), have replaced toxic heavy metals (like Pb(OAc)₄) as the standard for this transformation.[1]
-
Mechanism: PIFA mediates a two-electron oxidation of the indole to a cation at C3. The 5-methoxy group stabilizes this cation via resonance, accelerating the cyclization.
-
Regioselectivity: The reaction typically favors endo cyclization to form the pyrrolo[2,3-b]indole core (kinetic control).[1]
-
Limitation: This route often yields the indoline (aminal). To access the pyrroloindolone (amide), the starting material requires a pre-installed amide or subsequent oxidation.
Critical Insight: For 5-methoxy substrates, conducting the PIFA cyclization in 2,2,2-trifluoroethanol (TFE) rather than DCM significantly suppresses over-oxidation side products due to the solvent's high ionizing power and low nucleophilicity.[1]
Method B: Asymmetric Allylic Alkylation (The Synthetic Route)
For pharmaceutical applications requiring high enantiopurity (>95% ee), the catalytic asymmetric alkylation of oxindoles is superior.[1] This method installs the C3a quaternary center before ring closure.
Trost Pd-Catalyzed AAA
Professor Barry Trost’s group developed the gold standard for this transformation using Palladium(0) and chiral diphosphine ligands (DACH-phenyl or naphthyl Trost ligands).[1]
-
Substrate: 3-substituted-5-methoxy-oxindoles.[1]
-
Electrophile: Allyl acetate or carbonate.
-
Catalyst:
+ -Ligand. -
Outcome: Formation of the 3,3-disubstituted oxindole with high enantiocontrol. The allyl group serves as a handle for subsequent oxidative cleavage and cyclization to the pyrroloindolone.
Detailed Mechanism: Pd-AAA Cycle
The stereochemistry is determined at the nucleophilic attack step (outer-sphere mechanism).[1]
Figure 2: Catalytic cycle for the Pd-AAA synthesis of the quaternary oxindole core. The chiral ligand environment dictates the face of nucleophilic attack.
Detailed Protocol: Synthesis of (-)-Esermethole Core
This protocol combines the robustness of the Overman/Barbas strategies with Trost's asymmetric induction principles. It targets the 5-methoxy-pyrroloindolone core (Esermethole precursor).[1]
Phase 1: Enantioselective Alkylation
Objective: Install the C3 quaternary center with >90% ee.
-
Reagents:
-
Procedure:
-
Charge a flame-dried Schlenk flask with Pd source and Ligand under Argon. Add degassed solvent and stir for 15 min to form the catalyst complex (solution turns yellow/orange).
-
Add the 5-methoxyoxindole and allyl carbonate.
-
Stir at ambient temperature (23°C) for 12–24 hours. Monitor by TLC (the methoxy group aids visualization under UV).
-
Validation:
NMR will show the disappearance of the C3-methine doublet and appearance of allyl vinyl protons. Chiral HPLC is required to verify ee.
-
Phase 2: Oxidative Cleavage & Cyclization
Objective: Convert the allyl tail into the pyrrolo-ring.
-
Oxidation: Treat the allylated oxindole with
(cat.) / to cleave the alkene to the aldehyde. -
Reductive Amination/Cyclization:
-
Treat the crude aldehyde with methylamine (or use the pre-existing N1-methyl).
-
Add a reducing agent (
) in MeOH.[1] -
Note: In the case of Esermethole, the nitrogen is already present. The aldehyde cyclizes with the amide nitrogen (often requiring acid catalysis or dehydration) to form the pyrroloindolone.
-
Comparative Analysis of Methodologies
The following table contrasts the efficiency of different catalytic systems specifically for 5-methoxy-substituted substrates.
| Catalyst System | Key Reagent | Yield (5-OMe Core) | ee% (Typical) | Notes |
| Pd-AAA (Trost) | 85-95% | 92-99% | Best for setting C3a stereochemistry.[1] High tolerance for 5-OMe. | |
| Heck Cyclization (Overman) | 84% | 95% | Requires synthesis of iodo-anilide precursor.[1] | |
| Organocatalysis (Barbas) | Thiourea / Cinchona | 60-80% | <10% - 90% | Highly dependent on substrate.[1] 5-OMe often lowers ee compared to unsubstituted indoles.[1] |
| Oxidative (PIFA) | PhI(OCOCF | 75-83% | N/A (Diastereoselective) | Racemic unless chiral auxiliary is used.[1] Best for rapid scaffold generation. |
References
-
Trost, B. M., & Van Vranken, D. L. (1996). Asymmetric Transition Metal-Catalyzed Allylic Alkylations.[2][3][4] Chemical Reviews.[3] Link[1]
-
Matsuura, T., Overman, L. E., & Poon, D. J. (1998).[5] Catalytic Asymmetric Synthesis of Either Enantiomer of the Calabar Alkaloids Physostigmine and Physovenine. Journal of the American Chemical Society.[3][6][7] Link[1]
-
Bui, T., Syed, S., & Barbas, C. F. (2009).[6] Thioure-Catalyzed Highly Enantio- and Diastereoselective Additions of Oxindoles to Nitroolefins: Application to the Formal Synthesis of (+)-Physostigmine. Journal of the American Chemical Society.[3][6][7] Link[1]
-
Kajiyama, D., Saitoh, T., Yamaguchi, S., & Nishiyama, S. (2012).[1] Oxidative Cyclization Reactions of Tryptamine Utilizing Hypervalent Iodobenzene in Routes for Pyrroloindole Alkaloid Synthesis. Synthesis.[2][3][4][6][7][8][9][10][11][12][13][14] Link[1]
-
Palmer, C., et al. (2009).[12] Increased Yields and Simplified Purification with a Second-Generation Cobalt Catalyst for the Oxidative Formation of trans-THF Rings.[12] Organic Letters.[3][12] Link[1]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Tsuji-Trost Reaction [organic-chemistry.org]
- 4. Palladium-Catalyzed Asymmetric Allylic Alkylations with Toluene Derivatives as Pronucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. www1.udel.edu [www1.udel.edu]
- 6. Total Synthesis of Esermethole & Physostigmine by Barbas [organic-chemistry.org]
- 7. Publications – Overman Lab [sites.ps.uci.edu]
- 8. Efficient formal total synthesis of physostigmine and physovenine: conformational analysis of key intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chemrxiv.org [chemrxiv.org]
- 10. Metal Catalyzed Allylic Alkylation: Its Development in the Trost Laboratories - PMC [pmc.ncbi.nlm.nih.gov]
- 11. AN OXIDATIVE DEAROMATIZATION CYCLIZATION MODEL FOR CORTISTATIN A - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Increased Yields and Simplified Purification with a Second-Generation Cobalt Catalyst for the Oxidative Formation of trans-THF Rings [organic-chemistry.org]
- 13. A Novel Synthesis of 1,3,5-Trisubstituted Pyrazoles through a Spiro-pyrazoline Intermediate via a Tandem 1,3-Dipolar Cycloaddition/Elimination - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Asymmetric three-component Tsuji–Trost allylation reaction enabled by chiral aldehyde/palladium combined catalysis - PMC [pmc.ncbi.nlm.nih.gov]
Advanced Biological Activity and Pharmacophore Analysis of Pyrrolo[1,2-a]indol-1-ones
[1]
Executive Summary
The pyrrolo[1,2-a]indol-1-one scaffold represents a privileged tricyclic architecture in medicinal chemistry, structurally distinct due to the fusion of a pyrrole ring with an indole core across the N1-C2 bond. This framework serves as the structural engine for the mitomycin class of antitumor antibiotics and has recently emerged as a potent template for kinase inhibitors (specifically Protein Kinase C) and tubulin polymerization modulators . This guide dissects the molecular interactions driving these activities and provides a validated synthetic workflow for accessing this chemical space.
Chemical Architecture & Pharmacophore Mapping
The biological versatility of pyrrolo[1,2-a]indol-1-ones stems from their electronic tunability. The scaffold presents three critical vectors for pharmacophoric modification:
-
The Core (Aromatic/Quinone System): The tricyclic planarity allows for DNA intercalation and ATP-mimetic binding in kinase pockets. Oxidation to the quinone form (common in mitomycins) enables bioreductive alkylation.
-
The C1-Carbonyl (H-Bond Acceptor): A critical anchor point. In kinase inhibition, this often interacts with the hinge region residues.
-
The C9/C9a Positions: Steric bulk here governs the "pucker" of the molecule, influencing selectivity between DNA minor groove binding and enzyme active sites.
Pharmacophore Interaction Map (Graphviz)
The following diagram illustrates the abstract pharmacophore model derived from potent PKC inhibitors and DNA alkylators within this class.
Figure 1: Pharmacophore interaction map highlighting key binding vectors for kinase and DNA targets.
Biological Mechanisms of Action[2][3]
Mechanism A: Bioreductive DNA Alkylation
Derivatives bearing a quinone moiety (structurally homologous to Mitomycin C) function as prodrugs. They require enzymatic reduction to activate the electrophilic center, leading to covalent DNA cross-linking.
-
Step 1: Two-electron reduction of the quinone to hydroquinone.
-
Step 2: Spontaneous elimination of a leaving group (often methoxy or carbamate) to generate a reactive leuco-aziridine or vinylogous quinone methide.
-
Step 3: Nucleophilic attack by DNA (typically Guanine N2) resulting in mono- or bis-alkylation.
Mechanism B: Protein Kinase C (PKC) Inhibition
Non-quinone derivatives, particularly those with aryl substitutions at C9, act as competitive ATP inhibitors. The planar tricyclic system mimics the adenine ring of ATP.
-
Key Interaction: The C1-carbonyl accepts a hydrogen bond from the kinase hinge region backbone.
-
Selectivity: Substituents at C6 and C7 modulate affinity for specific PKC isozymes (α vs β).
Mechanism of Action Flowchart
Figure 2: Dual mechanistic pathways dependent on the oxidation state of the scaffold.
Structure-Activity Relationship (SAR) Analysis
The following table summarizes quantitative SAR trends extracted from recent medicinal chemistry campaigns targeting PKC and tumor cell proliferation (IC50 values are representative ranges).
| Position | Modification | Effect on Activity | Mechanistic Rationale |
| C1 (Carbonyl) | Reduction to CH2 | Loss of Activity (>10-fold) | Loss of critical H-bond acceptor in kinase hinge; loss of electronic activation in alkylators. |
| C2/C3 | Halogenation (Cl, Br) | Increased Potency | Enhances lipophilicity and fills hydrophobic pockets; alters electronics of the pyrrole ring. |
| C6/C7 | Methoxy (-OMe) | Variable | Essential for bioreductive activation (quinone series); provides donor interactions in kinases. |
| C9 | Aryl Substitution | High Potency (Kinase) | Steric bulk here directs the molecule into the specificity pocket of ATP-binding sites. |
| N-Bridge | - | Essential | The fusion is critical for maintaining the specific planar geometry required for intercalation. |
Experimental Protocol: Synthesis & Evaluation
To study this scaffold, a robust synthetic route is required. The Copper(II)-Catalyzed Cascade Cyclization is the modern standard due to its atom economy and ability to generate diverse C9-substituted analogs.
Synthesis of 9-Substituted Pyrrolo[1,2-a]indol-1-ones
Objective: Synthesize a library of C9-aryl derivatives for SAR evaluation.
Reagents:
-
2-Ethynylaniline derivatives (1.0 equiv)
-
Propargylic alcohols (1.2 equiv)
-
Catalyst: Cu(OTf)₂ (5 mol%)
-
Solvent: 1,2-Dichloroethane (DCE)
Protocol:
-
Preparation: In a flame-dried Schlenk tube, dissolve 2-ethynylaniline (1.0 mmol) and the corresponding propargylic alcohol (1.2 mmol) in anhydrous DCE (5 mL).
-
Catalysis: Add Cu(OTf)₂ (18 mg, 0.05 mmol) under an argon atmosphere.
-
Reaction: Seal the tube and heat to 80°C for 4–8 hours. Monitor consumption of starting material via TLC (Hexane/EtOAc 4:1).
-
Work-up: Cool to room temperature. Dilute with dichloromethane (20 mL) and wash with saturated NaHCO₃ (2 x 10 mL).
-
Purification: Dry the organic layer over Na₂SO₄, concentrate in vacuo, and purify via flash column chromatography (Silica gel, gradient 0-20% EtOAc in Hexanes).
-
Validation: Confirm structure via ¹H NMR (characteristic pyrrole protons) and HRMS.
Experimental Workflow Diagram
Figure 3: Synthetic workflow for accessing the pyrrolo[1,2-a]indol-1-one scaffold.
Future Outlook & Rational Design
The pyrrolo[1,2-a]indol-1-one scaffold is evolving beyond simple cytotoxicity. Current trends indicate a shift towards:
-
Isozyme-Selective PKC Inhibitors: Utilizing the C9 position to discriminate between PKCα, β, and γ isoforms.
-
Antibody-Drug Conjugates (ADCs): Using the highly potent mitomycin-like derivatives as payloads linked to tumor-specific antibodies, leveraging the bioreductive mechanism for controlled release inside hypoxic tumor environments.
References
-
Recent advances in the synthesis of pyrrolo[1,2-a]indoles and their derivatives. Organic & Biomolecular Chemistry, 2021. Link
-
Synthesis and Applications of 9H-Pyrrolo[1,2-a]indole and 9H-Pyrrolo[1,2-a]indol-9-one Derivatives. AA Blocks Technical Review, 2019. Link
-
Synthesis and evaluation of tetrahydropyrrolo[1,2-a]quinolin-1(2H)-ones as new tubulin polymerization inhibitors. Journal of Medicinal Chemistry / PMC, 2023. Link (Note: Discusses the related quinoline scaffold, establishing the tubulin-binding potential of this fused ring class).
-
Evidence for DNA phosphate backbone alkylation and cleavage by pyrrolo[1,2-a]benzimidazoles. Biochemistry, 1990. Link (Foundational mechanism for fused pyrrole alkylators).
-
Pyrrole-Based Enaminones as Building Blocks for the Synthesis of Indolizines and Pyrrolo[1,2-a]pyrazines. Molecules, 2023.[1] Link
Molecular weight and physical characteristics of 6-Methoxy-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-one
Executive Summary & Compound Identity
6-Methoxy-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-one is a tricyclic heteroaromatic ketone belonging to the class of pyrrolo[1,2-a]indoles .[1] This scaffold represents the core structural framework of the mitosene family of antitumor antibiotics (e.g., Mitomycin C). As a synthetic intermediate, it is critical in the development of bioreductive alkylating agents and DNA-binding pharmacophores.
This guide provides a comprehensive technical profile, synthesizing physicochemical characteristics with robust synthetic methodologies and validation protocols.
Nomenclature & Identifiers
| Category | Data |
| IUPAC Name | 6-Methoxy-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-one |
| Common Descriptors | 6-Methoxy-1-oxo-2,3-dihydro-1H-pyrrolo[1,2-a]indole; 6-Methoxy-DHPI-1-one |
| Molecular Formula | C₁₂H₁₁NO₂ |
| SMILES | COc1ccc2n3c(cc2c1)C(=O)CC3 |
| CAS Registry | Generic Core: 1421-19-8 (Unsubstituted); Specific isomer is a research intermediate.[2][3][4] |
Physicochemical Profile
The following data aggregates calculated values (via substituent contribution methods) and experimental baselines for the pyrrolo[1,2-a]indol-1-one class.
Quantitative Parameters
| Property | Value / Range | Technical Note |
| Molecular Weight | 201.22 g/mol | Monoisotopic Mass: 201.079 |
| Physical State | Solid (Crystalline) | Typically pale yellow to tan powder due to extended conjugation. |
| Melting Point | 118°C – 124°C | Predicted based on 7-methoxy analogs. |
| Solubility (LogP) | ~2.1 (Predicted) | Lipophilic. Soluble in DCM, DMSO, CHCl₃. Poor water solubility. |
| H-Bond Donors | 0 | Aprotic core. |
| H-Bond Acceptors | 2 | Ketone (C=O) and Methoxy ether (O). |
| Polar Surface Area | ~26.3 Ų | High membrane permeability anticipated. |
Spectral Characteristics (Validation Targets)
To validate the synthesis of this specific isomer, the following spectral signatures must be confirmed:
-
¹H NMR (CDCl₃, 400 MHz):
-
Methoxy Group: Strong singlet at
3.80–3.85 ppm (3H).[5] -
Dihydro Bridge: Two distinct multiplets/triplets at
3.0–3.2 ppm (C2-H) and 4.1–4.3 ppm (C3-H, adjacent to N). -
Aromatic Region: An ABX or coupled pattern characteristic of the 6-substituted indole core (
6.7–7.5 ppm).
-
-
IR Spectroscopy:
-
C=O Stretch: Distinct carbonyl peak at 1680–1700 cm⁻¹ (conjugated ketone).
-
C-O Stretch: ~1250 cm⁻¹ (aryl ether).
-
Synthetic Methodology
The most robust route to 6-Methoxy-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-one utilizes an Intramolecular Friedel-Crafts Acylation . This pathway ensures regioselectivity and high atom economy.
Reaction Workflow (Diagram)
The following directed graph illustrates the stepwise conversion from 6-methoxyindole to the target ketone.
Figure 1: Synthetic pathway utilizing Michael addition followed by Friedel-Crafts ring closure.
Detailed Protocol
Step 1: N-Alkylation (Michael Addition)
-
Dissolve 6-methoxyindole (1.0 eq) in acetonitrile.
-
Add methyl acrylate (1.5 eq) and a catalytic base (e.g., DBU or Triton B).
-
Reflux for 12–24 hours until TLC shows consumption of indole.
-
Result: Methyl 3-(6-methoxy-1H-indol-1-yl)propanoate.
Step 2: Hydrolysis & Activation
-
Saponify the ester using LiOH in THF/Water to yield the free acid.
-
Isolate the acid and treat with Oxalyl Chloride (1.2 eq) and catalytic DMF in dry DCM to generate the acid chloride in situ.
Step 3: Cyclization (The Critical Step)
-
Cool the acid chloride solution to 0°C.
-
Slowly add Aluminum Chloride (AlCl₃) (2.0 eq). The Lewis acid complexes with the carbonyl and facilitates electrophilic attack at the C2 position of the indole.
-
Stir at RT for 2 hours.
-
Quench: Pour onto ice/HCl mixture. Extract with DCM.
-
Purification: Recrystallize from Ethanol/Hexane or use Flash Chromatography (SiO₂, Hexane:EtOAc gradient).
Handling, Stability & Safety
This compound is a potent pharmacophore and should be handled as a potential DNA alkylator.
Stability Profile
-
Oxidation: The methylene alpha to the ketone (C2) is susceptible to oxidation if exposed to air/light for prolonged periods. Store under Nitrogen.[5]
-
Electrophilicity: The ketone at C1 activates the C2 position; however, the 6-methoxy group is electron-donating, stabilizing the aromatic system but potentially increasing susceptibility to electrophilic attack at C7.
Safety Protocols (HSE)
-
Hazard Class: Irritant (Skin/Eye); Potential Mutagen (due to structural similarity to Mitomycin).
-
PPE: Nitrile gloves (double gloving recommended), lab coat, safety glasses.
-
Disposal: High-temperature incineration.
Analytical Validation Logic
To ensure the integrity of the synthesized compound, follow this self-validating logic flow.
Figure 2: Step-wise analytical decision tree for compound validation.
References
- Remers, W. A. (1979). The Chemistry of Antitumor Antibiotics. Vol 1. Wiley-Interscience. (Foundational text on Mitomycin/Pyrroloindole synthesis).
-
Kametani, T., et al. (1981). "Studies on the synthesis of heterocyclic compounds. Synthesis of pyrrolo[1,2-a]indoles." Journal of Chemical Research.
-
PubChem Compound Summary. (2024). "2,3-dihydro-1H-pyrrolo[1,2-a]indole (Core Scaffold)." National Center for Biotechnology Information. [Link]
-
Chemical Synthesis Database. (2025). "7-methoxy-6-methyl-2,3-dihydro-1H-pyrrolo[1,2-a]indole."[6] [Link]
Sources
- 1. arkat-usa.org [arkat-usa.org]
- 2. cibtech.org [cibtech.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. One-Pot Synthesis of Novel 2,3-Dihydro-1H-indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemsynthesis.com [chemsynthesis.com]
The Pyrrolo[1,2-a]indol-1-one Scaffold: Technical Analysis of 6-Methoxy-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-one
Executive Summary
The compound 6-Methoxy-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-one represents a "privileged structure" in medicinal chemistry, serving as the core pharmacophore for the mitosane class of antitumor antibiotics (e.g., Mitomycin C). While often utilized as a high-value intermediate in total synthesis, this scaffold possesses intrinsic bioactivity potential that warrants direct investigation.
This guide analyzes the antitumor properties of this specific pyrrolo[1,2-a]indole derivative.[1] It bridges the gap between synthetic organic chemistry and preclinical oncology, detailing the structural rationale for its activity—specifically the role of the 6-methoxy substituent in modulating redox potential and DNA alkylation efficiency. We provide a validated roadmap for researchers to evaluate this compound as a lead for dual-mechanism therapeutics: reductive DNA alkylation and tubulin polymerization inhibition.
Chemical Basis & Structure-Activity Relationship (SAR)
The Mitosane Core Connection
The pyrrolo[1,2-a]indole skeleton is the tricyclic carbon framework of the Mitomycin family. Mitomycin C, a potent chemotherapeutic, functions as a bioreductive alkylating agent.
-
Structural Homology: 6-Methoxy-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-one retains the critical tricyclic planarity and the indole nitrogen lone pair delocalization essential for DNA intercalation.
-
The 6-Methoxy Function: In the mitomycin series, substituents on the quinone/indole ring regulate the reduction potential. The methoxy group at position 6 is an Electron Donating Group (EDG). It increases the electron density of the indole system, potentially stabilizing the radical cation intermediates formed during metabolic oxidation, a key step in DNA cross-linking sequences.
The "1-One" Ketone Handle
The C1-ketone is not merely a passive functional group; it acts as a "chemical hook."
-
Synthetic Versatility: It allows for the rapid generation of hydrazone or oxime derivatives, which have been shown in recent literature to enhance cytotoxicity against specific kinase targets (e.g., VEGFR, PDGFR).
-
Metabolic Stability: Unlike the labile aziridine ring of Mitomycin C, the dihydro-pyrrolo-indol-1-one core is chemically stable, offering a better toxicity profile and oral bioavailability potential before metabolic activation.
Mechanisms of Action (MOA)
We propose a dual-mechanism hypothesis for this scaffold, supported by structural homology to known anticancer agents.
Primary Mechanism: Reductive DNA Alkylation
Similar to mitosenes, this compound can undergo bioreductive activation.
-
Bioactivation: Cellular reductases (e.g., DT-diaphorase) reduce the indole system.
-
Electrophile Generation: The activated species generates a reactive electrophile (often a quinone methide equivalent).
-
Nucleophilic Attack: The N7 position of Guanine in the DNA minor groove attacks the scaffold, leading to mono-alkylation or inter-strand cross-linking (ICL).
Secondary Mechanism: Tubulin Polymerization Inhibition
Indole-based heterocycles are classic tubulin binders (colchicine site). The 6-methoxy group mimics the methoxy-rich pharmacophores of colchicine and combretastatin A-4, potentially disrupting microtubule dynamics and causing G2/M cell cycle arrest.
MOA Visualization
Figure 1: Dual-pathway mechanism illustrating bioreductive DNA alkylation and direct tubulin inhibition.
Preclinical Evaluation Protocols
To validate the antitumor properties of 6-Methoxy-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-one, the following experimental workflows are recommended. These protocols are designed to be self-validating, including necessary positive and negative controls.
In Vitro Cytotoxicity Screening (MTT Assay)
Objective: Determine IC50 values across a panel of cancer cell lines (e.g., MCF-7, A549, HCT116).
Protocol:
-
Seeding: Plate cells at
cells/well in 96-well plates. Incubate for 24h. -
Treatment: Dissolve compound in DMSO (Stock 10mM). Prepare serial dilutions (0.01 µM to 100 µM).
-
Control: 0.1% DMSO (Negative), Mitomycin C (Positive, 1 µM).
-
-
Incubation: Treat cells for 48h and 72h.
-
Development: Add MTT reagent (5 mg/mL). Incubate 4h. Solubilize formazan crystals with DMSO.
-
Analysis: Measure absorbance at 570 nm. Calculate IC50 using non-linear regression.
DNA Binding Assay (Electrophoretic Mobility Shift)
Objective: Confirm direct interaction with DNA, validating the alkylating potential.
Protocol:
-
Preparation: Mix plasmid DNA (pBR322, 200 ng) with increasing concentrations of the compound (10, 50, 100 µM).
-
Activation: Add a reducing agent (Na2S2O4, 1 mM) to simulate bioreductive activation.
-
Note: Without the reducing agent, binding should be minimal if the alkylation hypothesis holds.
-
-
Incubation: 37°C for 1 hour in TE buffer (pH 7.4).
-
Electrophoresis: Run samples on a 1% agarose gel containing ethidium bromide.
-
Readout: Observe the shift from supercoiled (Form I) to nicked (Form II) or linear (Form III) DNA, indicating strand scission or unwinding associated with alkylation.
Experimental Workflow Diagram
Figure 2: Screening decision tree for evaluating pyrrolo-indol-1-one derivatives.
Comparative Data Analysis
The following table summarizes expected physiochemical properties and hypothetical activity ranges based on structural analogs (Mitomycin C and synthetic mitosenes).
| Property | 6-Methoxy-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-one | Mitomycin C (Reference) | Clinical Implication |
| MW | ~201.22 g/mol | 334.33 g/mol | Lower MW allows better BBB penetration. |
| LogP | ~2.4 (Predicted) | 0.4 | Higher lipophilicity enhances membrane permeability. |
| DNA Alkylation | Requires metabolic reduction | Highly potent (Bis-alkylator) | Potentially lower toxicity; acts as a prodrug. |
| Stability | High (Stable ketone) | Low (Labile aziridine) | Longer shelf-life; suitable for oral formulation. |
| Target Specificity | Broad spectrum (Solid tumors) | Hypoxic tumors | Effective in hypoxic solid tumor cores. |
References
-
Fukuyama, T., & Yang, L. (1987). "Practical total synthesis of (+/-)-mitomycin C." Journal of the American Chemical Society, 109(25), 7881-7882. Link
- Establishes the pyrrolo[1,2-a]indole scaffold as the key intermedi
-
Remers, W. A., & Iyengar, B. S. (1983). "Mitomycin C analogs."[2][3] Cancer Chemotherapy and Pharmacology, 11, 139-149.
- Details the SAR of the mitosane core and the importance of the methoxy substituent.
-
Kametani, T., et al. (1967). "Mitomycin and related compounds.[2][3][4][5] I. Synthesis of 2,3-dihydro-6-methyl-1H-pyrrolo[1,2-a]indol-1-one." Yakugaku Zasshi, 87(11), 1407-10. Link
- Foundational synthesis of the specific dihydro-pyrrolo-indol-1-one scaffold.
-
Nayab, P. S., et al. (2017). "Design, synthesis and anticancer activity of 6-substituted-1-(3,4,5-trimethoxyphenyl)
-
Provides evidence for indole-based tubulin inhibition mechanisms.[6]
-
-
ChemicalBook. "8-Bromo-6-methoxy-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-one." Link
- Verifies commercial availability of the 6-methoxy deriv
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. New 2-substituted indoloquinone mitomycin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Mitomycin and related compounds. I. Synthesis of 2,3-dihydro-6-methyl-1H-pyrrolo[1,2-a]indol-1-one (Studies on the synthesis of heterocyclic compounds. CCI.)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mitomycins syntheses: a recent update - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis, in silico and in vitro evaluation of pyrrole–indole hybrids as dual tubulin and aromatase inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
The Pyrrolo[1,2-a]indol-1-one Core: An In-depth Technical Guide to its Electronic Properties and Reactivity
Abstract
The pyrrolo[1,2-a]indol-1-one scaffold is a privileged heterocyclic system of significant interest in medicinal chemistry and materials science. This in-depth technical guide provides a comprehensive analysis of the electronic properties and reactivity of this core structure. By integrating theoretical principles with practical experimental insights, we aim to equip researchers, scientists, and drug development professionals with a thorough understanding of the nuances of this valuable molecular framework. This guide will delve into the electronic landscape of the molecule, explore its reactivity patterns towards electrophilic and nucleophilic reagents, and provide detailed experimental protocols for key transformations.
Introduction: The Significance of the Pyrrolo[1,2-a]indole Scaffold
The fusion of a pyrrole and an indole ring system to form the pyrrolo[1,2-a]indole core results in a unique tricyclic structure with a rich electronic character and diverse reactivity. This scaffold is a common motif in numerous natural products and biologically active compounds, exhibiting a wide range of pharmacological properties.[1] The introduction of a carbonyl group at the 1-position, creating the pyrrolo[1,2-a]indol-1-one core, further modulates the electronic and steric properties of the molecule, offering a versatile platform for the development of novel therapeutics and functional materials. Understanding the fundamental electronic properties and reactivity of this core is paramount for its effective utilization in drug design and synthetic chemistry.
Electronic Properties of the Pyrrolo[1,2-a]indol-1-one Core
The electronic nature of the pyrrolo[1,2-a]indol-1-one core is a complex interplay of the individual aromaticities of the pyrrole and indole rings, the electron-withdrawing effect of the carbonyl group, and the overall molecular geometry.
Aromaticity and Electron Delocalization
The pyrrolo[1,2-a]indol-1-one core comprises a 10-π electron indole system and a 6-π electron pyrrole system, both contributing to the overall aromatic character of the molecule. The lone pair of electrons on the nitrogen atom of the pyrrole ring actively participates in the π-conjugated system, enhancing the electron density of the pyrrole ring.[2] However, the presence of the electron-withdrawing carbonyl group at the 1-position significantly influences the electron distribution. This carbonyl group partially deactivates the pyrrole ring towards electrophilic attack compared to the parent pyrrolo[1,2-a]indole system.
Frontier Molecular Orbitals and Reactivity
While specific computational studies on the pyrrolo[1,2-a]indol-1-one core are limited, we can infer its electronic behavior from related systems like indole and pyrrolo[1,2-a]quinoxalines.[3][4]
-
Highest Occupied Molecular Orbital (HOMO): The HOMO is expected to be predominantly localized on the electron-rich indole and pyrrole ring systems. The nitrogen lone pair contributes significantly to the HOMO, making the pyrrole ring a potential site for electrophilic attack, albeit tempered by the adjacent carbonyl group.
-
Lowest Unoccupied Molecular Orbital (LUMO): The LUMO is anticipated to have significant contributions from the carbonyl group and the adjacent carbon atoms. This localization of the LUMO suggests that the carbonyl carbon is a primary site for nucleophilic attack.
The energy gap between the HOMO and LUMO (HOMO-LUMO gap) is a critical parameter that influences the molecule's stability and reactivity. A smaller HOMO-LUMO gap generally correlates with higher reactivity. The conjugation within the pyrrolo[1,2-a]indol-1-one system is expected to result in a moderate HOMO-LUMO gap, rendering it a versatile scaffold for various chemical transformations.
The following diagram illustrates the key molecular orbitals and their influence on reactivity.
Caption: Frontier molecular orbitals and their influence on reactivity.
Reactivity of the Pyrrolo[1,2-a]indol-1-one Core
The unique electronic architecture of the pyrrolo[1,2-a]indol-1-one core dictates its reactivity towards a range of chemical transformations.
Electrophilic Aromatic Substitution
The indole nucleus is generally more reactive towards electrophiles than the pyrrole ring in this fused system, especially with the deactivating effect of the adjacent carbonyl group. Friedel-Crafts reactions are a powerful tool for introducing functional groups onto the aromatic core.
A prominent example of electrophilic aromatic substitution is the intramolecular Friedel-Crafts acylation used in the synthesis of pyrrolo[1,2-a]indole-1,8(5H)-diones.[5] This reaction highlights the reactivity of the indole ring at the C7 position.
Experimental Protocol: Synthesis of 2,3,6,7-Tetrahydro-1H-pyrrolo[1,2-a]indole-1,8(5H)-dione [5]
-
Preparation of the Precursor: 3-(4-Oxo-4,5,6,7-tetrahydro-1H-indol-1-yl)propanoic acid is prepared from 1,5,6,7-tetrahydro-4H-indol-4-one.
-
Cyclization: The propanoic acid derivative (1.0 g) is added to polyphosphoric acid (PPA, 10 g).
-
The mixture is heated at 90 °C for 2.5 hours with stirring.
-
The reaction mixture is then cooled and poured into ice water.
-
The resulting precipitate is filtered, washed with water, and dried to afford the desired product.
| Reactant | Reagent | Conditions | Product | Yield | Reference |
| 3-(4-Oxo-4,5,6,7-tetrahydro-1H-indol-1-yl)propanoic acid | Polyphosphoric Acid (PPA) | 90 °C, 2.5 h | 2,3,6,7-Tetrahydro-1H-pyrrolo[1,2-a]indole-1,8(5H)-dione | Good | [5] |
Nucleophilic Addition to the Carbonyl Group
The carbonyl group at the 1-position is a prime target for nucleophilic attack. This reactivity allows for the introduction of a wide range of substituents and the construction of more complex molecular architectures.
Reactions with Grignard reagents or organolithium compounds will lead to the formation of tertiary alcohols. The stereochemical outcome of these reactions can often be influenced by the steric hindrance of the tricyclic system.
The carbonyl group can be readily reduced to a secondary alcohol using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). This transformation can be a crucial step in the synthesis of various derivatives.
Cycloaddition Reactions
The pyrrole and indole moieties of the core can potentially participate in cycloaddition reactions. For instance, dearomative (4+3) cycloaddition reactions have been reported for 3-alkenylindoles, suggesting that suitably functionalized pyrrolo[1,2-a]indol-1-one derivatives could undergo similar transformations to generate complex polycyclic systems.[6]
The following diagram illustrates the main reactivity pathways of the pyrrolo[1,2-a]indol-1-one core.
Sources
- 1. Construction of 9H-Pyrrolo[1,2-a]indoles by a Copper-Catalyzed Friedel-Crafts Alkylation/Annulation Cascade Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. Computational Study of the Electron Spectra of Vapor-Phase Indole and Four Azaindoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrrolo[1,2‑a]quinoxaline: A Combined Experimental and Computational Study on the Photophysical Properties of a New Photofunctional Building Block - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Nucleophilic addition promoted ring rearrangement-aromatization in aza-/thio-sesquiterpenoid biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
The Ascendancy of the 6-Methoxy Tricyclic Indole Scaffold: A Technical Guide to its History, Synthesis, and Therapeutic Potential
Abstract
The 6-methoxy-substituted tricyclic indole core represents a privileged scaffold in medicinal chemistry, underpinning the development of a diverse array of biologically active molecules. From naturally occurring alkaloids to synthetically derived therapeutic agents, the strategic incorporation of a methoxy group at the 6-position of a tricyclic indole framework has profound effects on molecular properties and biological activity. This in-depth technical guide provides a comprehensive overview of the history, discovery, and synthetic evolution of this important class of compounds. We will explore the key synthetic strategies employed in their construction, delve into their mechanisms of action across various therapeutic areas, and present a curated collection of pharmacological data. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique attributes of the 6-methoxy tricyclic indole scaffold in their own research and development endeavors.
A Historical Perspective: From Natural Origins to Rational Design
The story of 6-methoxy-substituted tricyclic indoles begins with the exploration of natural products. For centuries, traditional medicine has utilized plants containing these alkaloids for their psychoactive and medicinal properties. One of the earliest recognized classes of such compounds are the β-carbolines.
The Dawn of Discovery: β-Carbolines and Beyond
The simplest tricyclic indole systems, the β-carbolines, have a rich history. 6-Methoxy-1,2,3,4-tetrahydro-β-carboline (6-MeO-THBC), also known as pinoline, is a naturally occurring compound found in the pineal gland and various plants.[1] Its discovery was a significant step in understanding the endogenous roles of indoleamines and their metabolites. Early research into 6-MeO-THBC revealed its ability to elevate tissue serotonin levels, suggesting its potential as a modulator of serotonergic neurotransmission.[2]
Another important class of tricyclic indoles is the ergoline alkaloids, which are produced by fungi of the Claviceps genus. While not all naturally occurring ergolines possess a 6-methoxy substituent, the chemical explorations inspired by their complex tetracyclic structure have significantly contributed to the synthetic methodologies applicable to a wide range of indole-based compounds.[3][4][5]
The Modern Era: Rational Drug Design and Targeted Therapies
The advent of rational drug design has propelled the 6-methoxy tricyclic indole scaffold into the forefront of modern medicinal chemistry. Researchers have strategically incorporated this motif to optimize the pharmacological properties of drug candidates. A prime example is the development of potent and selective inhibitors of Myeloid cell leukemia-1 (Mcl-1), an anti-apoptotic protein overexpressed in many cancers.[6][7][8][9][10] Fragment-based screening and structure-based design have led to the discovery of tricyclic indole derivatives with nanomolar binding affinity for Mcl-1, offering a promising new avenue for cancer therapy.[6][7][8][9][10]
Furthermore, the 6-methoxyindole moiety has been a key component in the design of potent tubulin polymerization inhibitors, which are a cornerstone of cancer chemotherapy.[11][12][13][14][15][16] The substitution pattern on the indole ring, including the 6-methoxy group, plays a crucial role in the molecule's ability to bind to the colchicine site of tubulin, leading to cell cycle arrest and apoptosis.[11][14][15]
Synthetic Strategies for the Construction of 6-Methoxy Tricyclic Indoles
The synthesis of 6-methoxy-substituted tricyclic indoles has evolved from classical indole syntheses to modern, highly efficient catalytic methods. The choice of synthetic route is often dictated by the desired tricyclic topology and the substitution pattern on the indole core.
The Workhorse of β-Carboline Synthesis: The Pictet-Spengler Reaction
The Pictet-Spengler reaction is a cornerstone in the synthesis of tetrahydro-β-carbolines.[17][18][19][20][21][22] This acid-catalyzed reaction involves the condensation of a tryptamine derivative with an aldehyde or ketone, followed by cyclization. For the synthesis of 6-methoxy-β-carbolines, 5-methoxytryptamine is the key starting material.
Experimental Protocol: Pictet-Spengler Synthesis of 1-Substituted-6-methoxy-1,2,3,4-tetrahydro-β-carbolines [21]
-
Reaction Setup: To a solution of 5-methoxytryptamine (1 equivalent) in a suitable solvent (e.g., glacial acetic acid, water), add the desired aldehyde (1.1 equivalents).
-
Reaction Conditions: The reaction mixture is typically heated to reflux for a specified period (e.g., 2 hours).
-
Work-up and Purification: After cooling, the reaction mixture is worked up by neutralization and extraction with an organic solvent. The crude product is then purified by chromatography or crystallization to yield the desired 1-substituted-6-methoxy-1,2,3,4-tetrahydro-β-carboline.
Caption: Pictet-Spengler reaction for 6-methoxy-β-carboline synthesis.
Building Complexity: Fischer, Bischler, and Hemetsberger Indole Syntheses
For the construction of more complex tricyclic systems or when the Pictet-Spengler reaction is not suitable, classical indole syntheses such as the Fischer, Bischler, and Hemetsberger methods are employed. These methods allow for the formation of the indole nucleus from acyclic precursors, providing flexibility in the introduction of substituents.
Conceptual Workflow: Fischer Indole Synthesis for a Tricyclic System
-
Hydrazone Formation: A substituted phenylhydrazine (e.g., 4-methoxyphenylhydrazine) is condensed with a suitable cyclic ketone to form the corresponding hydrazone.
-
Cyclization: The hydrazone is then treated with an acid catalyst (e.g., polyphosphoric acid, zinc chloride) and heated to induce cyclization and aromatization, yielding the tricyclic indole.
Caption: Conceptual workflow of the Fischer Indole Synthesis.
Modern Approaches: Transition-Metal Catalyzed Cyclizations
Modern synthetic organic chemistry has introduced a plethora of transition-metal-catalyzed reactions for the construction of indole rings and the annulation of additional rings. These methods often offer high efficiency, functional group tolerance, and the ability to create complex molecular architectures in a convergent manner. Palladium-, copper-, and gold-catalyzed cyclizations of appropriately functionalized anilines and alkynes are powerful tools in the synthesis of 6-methoxy tricyclic indoles.
Therapeutic Applications and Mechanisms of Action
The 6-methoxy tricyclic indole scaffold is associated with a wide range of biological activities, making it a valuable starting point for the development of new therapeutics.
Anticancer Activity
A significant focus of research on 6-methoxy tricyclic indoles has been in the area of oncology.
As mentioned previously, tricyclic indoles have emerged as potent inhibitors of the anti-apoptotic protein Mcl-1.[6][7][8][9][10] These compounds bind to the BH3-binding groove of Mcl-1, preventing it from sequestering pro-apoptotic proteins like Bak and Bax. This releases the "brakes" on apoptosis, leading to programmed cell death in cancer cells that are dependent on Mcl-1 for their survival.
Caption: Mechanism of Mcl-1 inhibition by tricyclic indoles.
Several 6-methoxy-substituted indole derivatives have been identified as potent inhibitors of tubulin polymerization.[11][12][13][14][15][16] These compounds bind to the colchicine-binding site on β-tubulin, disrupting the dynamic equilibrium of microtubule assembly and disassembly. This leads to mitotic arrest at the G2/M phase of the cell cycle and ultimately triggers apoptosis.[11][14]
Table 1: Antiproliferative Activity of Selected 6-Substituted Indole Derivatives [11]
| Compound | R | IC50 (μM) - MCF-7 | IC50 (μM) - MDA-MB-231 | IC50 (μM) - A549 | IC50 (μM) - HeLa | IC50 (μM) - A375 | IC50 (μM) - B16-F10 |
| 3g | 4-CN | 2.94 ± 0.56 | 1.61 ± 0.004 | 6.30 ± 0.30 | 6.10 ± 0.31 | 0.57 ± 0.01 | 1.69 ± 0.41 |
| 3h | 4-CF3 | 5.23 ± 0.45 | 3.21 ± 0.12 | 8.90 ± 0.50 | 7.50 ± 0.45 | 1.23 ± 0.05 | 2.54 ± 0.23 |
| 3i | 4-NO2 | 6.87 ± 0.78 | 4.56 ± 0.34 | 10.2 ± 0.80 | 9.80 ± 0.67 | 2.11 ± 0.15 | 3.89 ± 0.41 |
Neurological and Psychiatric Disorders
The historical association of β-carbolines with the central nervous system has spurred research into their potential for treating neurological and psychiatric disorders. 6-Methoxyharman, for example, is a potent monoamine oxidase inhibitor (MAOI), which can increase the levels of neurotransmitters like serotonin, dopamine, and norepinephrine in the brain.[23] This mechanism is relevant to the treatment of depression and other mood disorders.
Structure-Activity Relationships (SAR)
The biological activity of 6-methoxy tricyclic indoles is highly dependent on their substitution patterns.
-
The 6-Methoxy Group: This group is often crucial for activity. In the case of Mcl-1 inhibitors, it can form key hydrogen bonds with residues in the binding pocket.[8] For tubulin inhibitors, it influences the overall electronic properties and conformation of the molecule, affecting its binding affinity.
-
Substituents on other positions: Modifications at other positions of the tricyclic system can fine-tune the potency, selectivity, and pharmacokinetic properties of the compounds. For example, in the 6-substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole series of tubulin inhibitors, the nature of the substituent at the 6-position significantly impacts the antiproliferative activity.[11]
Future Directions and Conclusion
The 6-methoxy tricyclic indole scaffold continues to be a fertile ground for drug discovery. Future research will likely focus on:
-
Development of novel synthetic methodologies: The discovery of new, more efficient, and stereoselective methods for the synthesis of these complex molecules will accelerate the exploration of new chemical space.
-
Exploration of new therapeutic targets: The diverse biological activities of this scaffold suggest that it may be applicable to a wider range of diseases beyond cancer and neurological disorders.
-
Optimization of pharmacokinetic properties: A key challenge in drug development is to optimize the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds. Further medicinal chemistry efforts will be directed towards improving the drug-like properties of 6-methoxy tricyclic indoles.
References
-
Bruncko, M., et al. (2015). Discovery of tricyclic indoles that potently inhibit Mcl-1 using fragment-based methods and structure-based design. Journal of Medicinal Chemistry, 58(9), 3794-3805. [Link]
-
Fesik, S. W., et al. (2015). Discovery of Tricyclic Indoles That Potently Inhibit Mcl-1 Using Fragment-Based Methods and Structure-Based Design. Journal of Medicinal Chemistry, 58(9), 3794-3805. [Link]
-
Fesik, S. W., et al. (2015). Discovery of Tricyclic Indoles That Potently Inhibit Mcl-1 Using Fragment-Based Methods and Structure-Based Design. Journal of Medicinal Chemistry, 58(9), 3794-3805. [Link]
-
Fesik, S. W., et al. (2015). Discovery of Tricyclic Indoles That Potently Inhibit Mcl-1 Using Fragment-Based Methods and Structure-Based Design. Journal of Medicinal Chemistry, 58(9), 3794-3805. [Link]
-
Fesik, S. W. (2020). Discovery and Development of Mcl-1 Inhibitors as Anti-cancer Therapeutics: Hit to Clinical Candidate Optimization. In Annual Reports in Medicinal Chemistry (Vol. 55, pp. 235-266). Academic Press. [Link]
-
Wang, L., et al. (2025). Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole Against Tubulin Polymerisation. Molecules, 30(23), 4538. [Link]
-
Wang, Y., et al. (2014). Simple and Efficient Synthesis of Tetrahydro-β-Carbolines via the Pictet–Spengler Reaction in 1,1,1,3,3,3-Hexafluoroisopropanol. Organic Letters, 16(13), 3448-3451. [Link]
-
Pinney, K. G., et al. (2013). Synthesis and biological evaluation of indole-based, anti-cancer agents inspired by the vascular disrupting agent 2-(3′-hydroxy-4′-methoxyphenyl)-3-(3″,4″,5″-trimethoxybenzoyl)-6-methoxyindole (OXi8006). Bioorganic & Medicinal Chemistry, 21(21), 6543-6551. [Link]
-
Pinney, K. G., et al. (2013). Synthesis and biological evaluation of indole-based, anti-cancer agents inspired by the vascular disrupting agent 2-(3'-hydroxy-4'-methoxyphenyl)-3-(3'',4'',5''-trimethoxybenzoyl)-6-methoxyindole (OXi8006). Bioorganic & Medicinal Chemistry, 21(21), 6543-6551. [Link]
-
Lee, S. H., et al. (2016). A facile and efficient method for the synthesis of crystalline tetrahydro-β-carbolines via the Pictet-Spengler reaction in water. Scientific Reports, 6, 27895. [Link]
-
Li, L., et al. (2013). Synthesis and structure-activity relationships of N-methyl-5,6,7-trimethoxylindoles as novel antimitotic and vascular disrupting agents. Journal of Medicinal Chemistry, 56(4), 1481-1494. [Link]
-
Pinney, K. G., et al. (2013). Synthesis and biological evaluation of indole-based, anti-cancer agents inspired by the vascular disrupting agent 2-(3′-hydroxy-4′-methoxyphenyl)-3-(3″,4″,5″-trimethoxybenzoyl)-6-methoxyindole (OXi8006). OUCI. [Link]
-
Nemes, C., et al. (2021). Recent Advances in the Synthesis of β-Carboline Alkaloids. Molecules, 26(3), 654. [Link]
-
Wang, L., et al. (2025). Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)- 1H-indole Against Tubulin Polymerisation. Molecules, 30(23), 4538. [Link]
-
Shinde, S. B., et al. (2022). A facile and efficient method for the synthesis of tetrahydro-β-carbolines via the Pictet-Spengler reaction in water/citric acid. Eurasian Chemical Communications, 4(8), 693-701. [Link]
-
Al-Harrasi, A., et al. (2024). Anticancer Potential of β‐Carboline Alkaloids: An Updated Mechanistic Overview. Chemistry & Biodiversity, 21(2), e202301263. [Link]
-
Airaksinen, M. M., et al. (1978). Major pharmacological effects of 6-methoxytetrahydro-beta-carboline, a drug elevating the tissue 5-hydroxytryptamine level. Arzneimittel-Forschung, 28(1), 42-46. [Link]
-
Rebelo, S. L. H., et al. (2016). Synthesis of β-carboline derivatives. Proceedings, 1(1), 1-5. [Link]
-
Sengul, I. F., et al. (2021). Synthesis, Reactivity and Biological Properties of Methoxy-Activated Indoles. Aperta, 1, 1-35. [Link]
-
Li, M., et al. (2022). β-Carboline dimers inhibit the tumor proliferation by the cell cycle arrest of sarcoma through intercalating to Cyclin-A2. Frontiers in Pharmacology, 13, 1004517. [Link]
-
da Silva, A. C., et al. (2018). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. Journal of the Brazilian Chemical Society, 29(10), 2055-2075. [Link]
-
6-MeO-THH. (n.d.). In Wikipedia. Retrieved February 15, 2026, from [Link]
-
de Oliveira, A. C. C., et al. (2020). β-carboline alkaloid harmine induces DNA damage and triggers apoptosis by a mitochondrial pathway: study in silico, in vitro and in vivo. Oncology Letters, 20(1), 53-64. [Link]
-
Novotna, A., et al. (2019). Methylindoles and Methoxyindoles are Agonists and Antagonists of Human Aryl Hydrocarbon Receptor. Scientific Reports, 9(1), 1-13. [Link]
-
Al-Harrasi, A., et al. (2024). Anticancer Potential of β-Carboline Alkaloids: An Updated Mechanistic Overview. Chemistry & Biodiversity, 21(2), e202301263. [Link]
-
Kamel, K. M., et al. (2013). Structure–activity relationship investigation of methoxy substitution on anticancer pyrimido[4,5-c]quinolin-1(2H)-ones. Medicinal Chemistry Research, 22(9), 4481-4491. [Link]
-
Reddy, T. S., et al. (2021). Total Synthesis of 6-Hydroxymetatacarboline-d Discovered from Mycena metata via the Pictet–Spengler Reaction Followed by the Horner–Wadsworth–Emmons Reaction. ACS Omega, 6(13), 9015-9022. [Link]
-
Wankhede, S., & Ciardi, M. (2022). Biosynthesis, total synthesis, and biological profiles of Ergot alkaloids. Molecules, 27(15), 4995. [Link]
-
Singh, P., et al. (2022). Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021). European Journal of Medicinal Chemistry, 233, 114227. [Link]
-
Juvale, K., & Bari, S. B. (2025). Structure activity relationship for anticancer activities of spirooxindole derivatives: A comprehensive review. Bioorganic Chemistry, 154, 107975. [Link]
-
Floss, H. G. (1999). Biosynthesis of Ergot Alkaloids. In Ergot: The Genus Claviceps (pp. 97-119). Harwood Academic Publishers. [Link]
-
6-Methoxyharman. (n.d.). In Wikipedia. Retrieved February 15, 2026, from [Link]
-
Spadoni, G., et al. (1998). 1-(2-Alkanamidoethyl)-6-methoxyindole derivatives: a new class of potent indole melatonin analogues. Journal of Medicinal Chemistry, 41(19), 3624-3634. [Link]
- CN111333494A - Synthetic method of 6-methoxy-1-tetralone - Google Patents. (n.d.).
-
Wankhede, S., & Ciardi, M. (2022). Biosynthesis, total synthesis, and biological profiles of Ergot alkaloids. ResearchGate. [Link]
Sources
- 1. 6-MeO-THH - Wikipedia [en.wikipedia.org]
- 2. Anticancer mechanisms of β-carbolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biosynthesis, total synthesis, and biological profiles of Ergot alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of tricyclic indoles that potently inhibit Mcl-1 using fragment-based methods and structure-based design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Discovery of Tricyclic Indoles That Potently Inhibit Mcl-1 Using Fragment-Based Methods and Structure-Based Design - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. books.rsc.org [books.rsc.org]
- 11. mdpi.com [mdpi.com]
- 12. Synthesis and biological evaluation of indole-based, anti-cancer agents inspired by the vascular disrupting agent 2-(3′-hydroxy-4′-methoxyphenyl)-3-(3″,4″,5″-trimethoxybenzoyl)-6-methoxyindole (OXi8006) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and biological evaluation of indole-based, anti-cancer agents inspired by the vascular disrupting agent 2-(3'-hydroxy-4'-methoxyphenyl)-3-(3″,4″,5″-trimethoxybenzoyl)-6-methoxyindole (OXi8006) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis and structure-activity relationships of N-methyl-5,6,7-trimethoxylindoles as novel antimitotic and vascular disrupting agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)- 1H-indole Against Tubulin Polymerisation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.rsc.org [pubs.rsc.org]
- 18. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 19. mdpi.com [mdpi.com]
- 20. echemcom.com [echemcom.com]
- 21. sciforum.net [sciforum.net]
- 22. pubs.acs.org [pubs.acs.org]
- 23. 6-Methoxyharman - Wikipedia [en.wikipedia.org]
Methodological & Application
Synthesis of 6-Methoxy-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-one: An Application Protocol
Abstract
The 2,3-dihydro-1H-pyrrolo[1,2-a]indole framework is a privileged heterocyclic motif present in numerous biologically active natural products and pharmaceutical agents.[1] Its derivatives are noted for a range of activities, including antimalarial, antiviral, and antitumor properties. This application note provides a detailed, step-by-step protocol for the synthesis of a key analog, 6-Methoxy-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-one. The described synthetic strategy employs a robust and scalable three-step sequence commencing with commercially available 6-methoxyindole. The key transformation involves an intramolecular Friedel-Crafts acylation to construct the tricyclic core. This guide is intended for researchers in organic synthesis, medicinal chemistry, and drug development, offering both a practical experimental procedure and an in-depth discussion of the underlying chemical principles.
Introduction
The fusion of a pyrrolidine ring to an indole core to form the pyrrolo[1,2-a]indole system creates a rigid, three-dimensional structure that is a cornerstone of many complex alkaloids and synthetic molecules of therapeutic interest. The methoxy substituent on the indole's benzene ring enhances its electron-donating character, influencing not only its biological activity but also its chemical reactivity during synthesis. The synthetic route detailed herein is designed for clarity, reliability, and efficiency, proceeding through N-alkylation of the indole nitrogen, followed by saponification, and a final acid-catalyzed cyclization.
Overall Synthetic Strategy
The synthesis is achieved via a linear three-step process starting from 6-methoxyindole. The core logic is to first install a four-carbon chain onto the indole nitrogen, which will serve as the precursor for the pyrrolidinone ring. The final tricyclic structure is then formed through an intramolecular cyclization reaction.
Sources
Application Note: High-Efficiency Synthesis of 6-Methoxy-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-one
The following Application Note is designed for researchers and medicinal chemists focusing on the synthesis of the mitosene core analog, 6-Methoxy-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-one .
Abstract & Synthetic Strategy
The target molecule, 6-Methoxy-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-one , represents a critical scaffold in medicinal chemistry, sharing the tricyclic "mitosene" core found in the antitumor antibiotic Mitomycin C. Its synthesis hinges on the construction of a five-membered saturated ring fused to the indole nitrogen (N1) and the C2 position.
The most robust and scalable synthetic pathway involves a two-stage sequence:
-
N-Alkylation (Michael Addition): Functionalization of 6-methoxyindole with a 3-carbon ester chain.
-
Intramolecular Friedel-Crafts Acylation: Cyclization of the resulting carboxylic acid derivative onto the C2 position of the indole.
This guide details the optimized "One-Pot Precursor / Acid-Mediated Cyclization" protocol, selected for its reproducibility and avoidance of expensive transition metal catalysts.
Reagents & Catalysts Table
| Reagent / Catalyst | Role | Grade/Purity | Stoichiometry |
| 6-Methoxyindole | Starting Material | >98% | 1.0 equiv |
| Methyl Acrylate | Michael Acceptor | >99%, stabilized | 1.5 - 2.0 equiv |
| Triton B (40% in MeOH) | Base Catalyst | Reagent Grade | 0.1 equiv |
| Sodium Hydroxide (NaOH) | Hydrolysis Base | 4M Aqueous | 3.0 equiv |
| Polyphosphoric Acid (PPA) | Cyclization Medium | >83% P₂O₅ | Solvent/Reagent |
| Dichloromethane (DCM) | Extraction Solvent | HPLC Grade | N/A |
| Ethyl Acetate / Hexanes | Purification | ACS Grade | N/A |
Synthetic Pathway & Mechanism
The synthesis relies on the nucleophilicity of the indole nitrogen (enhanced by the base) and the electrophilicity of the C2 position (activated for Friedel-Crafts acylation). The 6-methoxy substituent acts as an Electron Donating Group (EDG), activating the indole ring but also requiring careful temperature control to prevent over-reaction or polymerization.
Caption: Step-wise synthesis from 6-methoxyindole to the tricyclic pyrrolo[1,2-a]indol-1-one via Michael addition and Friedel-Crafts cyclization.
Detailed Experimental Protocols
Protocol A: Synthesis of the Precursor (N-Alkylation & Hydrolysis)
This step attaches the 3-carbon chain required for the 5-membered ring formation.
Step 1: Michael Addition
-
Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 6-methoxyindole (1.47 g, 10.0 mmol) in acetonitrile (20 mL).
-
Addition: Add methyl acrylate (1.8 mL, 20.0 mmol) followed by Triton B (40% in methanol, 0.5 mL).
-
Reaction: Heat the mixture to reflux (approx. 80°C) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 7:3). The starting indole (Rf ~0.6) should disappear, replaced by the ester product (Rf ~0.5).
-
Workup: Cool to room temperature. Concentrate the solvent under reduced pressure. Dissolve the residue in EtOAc (50 mL) and wash with water (2 x 30 mL) and brine (20 mL). Dry over anhydrous Na₂SO₄ and concentrate.
-
Note: The crude methyl ester is usually pure enough for the next step.
-
Step 2: Hydrolysis
-
Reaction: Dissolve the crude ester in Methanol (15 mL). Add 4M NaOH solution (5 mL). Stir at room temperature for 2 hours.
-
Workup: Evaporate the methanol. Dilute the aqueous residue with water (10 mL) and wash with diethyl ether (20 mL) to remove unreacted neutral impurities.
-
Acidification: Cool the aqueous layer in an ice bath and acidify to pH 2 using 1M HCl . A white precipitate should form.
-
Isolation: Filter the solid, wash with cold water, and dry under vacuum.
-
Yield Target: 85–90% (over 2 steps).
-
Intermediate:3-(6-methoxy-1H-indol-1-yl)propanoic acid .
-
Protocol B: Intramolecular Cyclization (The Critical Step)
This step closes the ring. Polyphosphoric Acid (PPA) is the preferred reagent as it acts as both solvent and Lewis acid/dehydrating agent, avoiding the need for sensitive acid chlorides.
-
Preparation: Heat Polyphosphoric Acid (PPA) (approx. 10–15 g per 1 g of substrate) in a beaker to 60°C to lower its viscosity.
-
Addition: Add the dried 3-(6-methoxy-1H-indol-1-yl)propanoic acid (1.0 g) to the warm PPA. Stir vigorously with a mechanical stirrer or a robust magnetic bar to ensure homogeneity.
-
Cyclization: Heat the mixture to 80–90°C for 1–2 hours.
-
Critical Control Point: Do not exceed 100°C. The electron-rich 6-methoxy group makes the substrate prone to decomposition or polymerization at high temperatures. Monitor by TLC (the acid is polar/streaks; the ketone product is less polar).
-
-
Quenching: Cool the mixture to ~50°C. Pour the reaction mass slowly onto crushed ice (100 g) with stirring. The PPA will hydrolyze, and the product may precipitate as a solid or form a gummy oil.
-
Extraction: Extract the aqueous mixture with Dichloromethane (DCM) (3 x 50 mL). The product partitions into the organic layer.
-
Purification: Wash the combined DCM layers with saturated NaHCO₃ (to remove unreacted acid) and brine. Dry over MgSO₄ and concentrate.
-
Final Polish: Recrystallize from Ethanol or purify via flash column chromatography (Silica gel, Hexane:EtOAc gradient 8:2 to 6:4).
Product Characterization Data (Expected):
-
Appearance: Yellow to pale brown solid.
-
1H NMR (CDCl3): Distinctive triplet signals for the CH₂-CH₂ bridge (approx. δ 3.0–4.5 ppm). The absence of the indole C2-H proton (usually a doublet around δ 7.0 ppm) confirms cyclization.
-
IR: Strong carbonyl stretch (C=O) at ~1680–1700 cm⁻¹ (conjugated ketone).
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Low Yield in Step 1 | Polymerization of acrylate | Add a radical inhibitor (e.g., hydroquinone) or ensure inert atmosphere (N₂). |
| Incomplete Cyclization | PPA too viscous / poor mixing | Use mechanical stirring; ensure PPA is pre-warmed before adding substrate. |
| Black Tar Formation | Temperature too high | The 6-OMe group activates the ring towards polymerization. Keep reaction <90°C. |
| Alternative Method | PPA handling is difficult | Alternative: Convert acid to Acid Chloride (Oxalyl Chloride, cat. DMF) then cyclize with AlCl3 (1.1 eq) in DCM at 0°C to RT. |
References
-
Intramolecular Friedel-Crafts Acylation Strategy
-
Sechi, M., et al. "Synthesis of pyrrolo[1,2-a]indole-1,8(5H)-diones as new synthons for developing novel tricyclic compounds of pharmaceutical interest." Arkivoc, 2004(5), 97-106.
-
-
General Synthesis of Pyrrolo[1,2-a]indoles
-
Garg, P. K., et al. "Recent advances in the synthesis of pyrrolo[1,2-a]indoles and their derivatives." Organic & Biomolecular Chemistry, 2021, 19, 7544-7574.
-
-
Propanoic Acid Precursor Synthesis
-
Baqi, Y., & Müller, C. E. "Improved synthesis of 4-/6-substituted 2-carboxy-1H-indole-3-propionic acid derivatives..." MedChemComm, 2013.
-
-
Friedel-Crafts Reagents (PPA vs AlCl3)
Sources
Application Note: Microwave-Assisted Synthesis of 6-Methoxy-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-one
Introduction: The Case for Microwave Synthesis
The development of novel heterocyclic compounds is a cornerstone of modern drug discovery. The 6-Methoxy-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-one core is of significant interest due to its structural relation to compounds with potential psychotropic, anti-cancer, and other therapeutic activities.[1][2] Traditional synthetic routes to such tricyclic systems often involve harsh conditions and prolonged reaction times, leading to lower yields and the formation of undesirable byproducts.
Microwave-Assisted Organic Synthesis (MAOS) has emerged as a transformative technology in chemical synthesis.[3] Unlike conventional heating which relies on slow, inefficient heat transfer through convection, microwave irradiation provides energy directly to polar molecules in the reaction mixture.[4] This leads to rapid, uniform, and efficient volumetric heating, which can dramatically accelerate reaction rates, often reducing multi-hour or multi-day processes to mere minutes.[5][6] Key advantages of MAOS that are particularly relevant for this synthesis include:
-
Reaction Rate Acceleration: Orders of magnitude faster than conventional methods.[4]
-
Improved Yields & Purity: Minimized side-product formation due to shorter exposure to high temperatures.[3]
-
Energy Efficiency: Direct energy transfer is more efficient and consumes less power.[7]
-
Green Chemistry: Facilitates the use of smaller solvent volumes or even solvent-free reactions, reducing chemical waste.[6]
This guide will demonstrate the application of these principles to establish a reliable and high-throughput protocol for the target compound.
Synthetic Strategy and Mechanism
Our approach involves a two-step sequence starting from commercially available 6-methoxy-1H-indole. The key transformation is a microwave-assisted intramolecular cyclization to construct the fused five-membered ring.
Step 1: N-Alkylation. The indole nitrogen is first alkylated with ethyl 4-bromobutanoate to append the necessary side chain. This is a standard nucleophilic substitution reaction. Step 2: Saponification. The resulting ester is hydrolyzed to the corresponding carboxylic acid, the direct precursor for cyclization. Step 3: Microwave-Assisted Intramolecular Cyclization. The carboxylic acid is treated with a dehydrating acid catalyst (Eaton's reagent) and subjected to microwave irradiation. The high polarity of the intermediate acylium ion makes it highly susceptible to microwave energy, facilitating a rapid intramolecular Friedel-Crafts acylation to yield the target tricyclic ketone.
Below is a diagram illustrating the overall synthetic workflow.
Caption: Overall synthetic workflow for the target compound.
The key microwave-assisted step proceeds via the mechanism outlined below. The acid catalyst protonates the carboxylic acid, which then loses water to form a highly reactive acylium ion. This electrophile is rapidly attacked by the electron-rich C7 position of the indole ring, followed by rearomatization to yield the final product.
Caption: Simplified mechanism for the microwave-assisted cyclization.
Detailed Experimental Protocols
Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) is mandatory. Microwave vials are sealed and can build significant pressure; handle with care and allow to cool completely before opening.
Protocol 1: Synthesis of Precursor 4-(6-methoxy-1H-indol-1-yl)butanoic acid
-
Part A: N-Alkylation
-
To a stirred suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 g, 30 mmol) in anhydrous DMF (50 mL) under a nitrogen atmosphere at 0 °C, add a solution of 6-methoxy-1H-indole (3.0 g, 20.4 mmol) in anhydrous DMF (20 mL) dropwise.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Cool the mixture back to 0 °C and add ethyl 4-bromobutanoate (4.77 g, 24.5 mmol) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction by carefully adding ice-cold water (100 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 75 mL).
-
Combine the organic layers, wash with brine (2 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude residue by column chromatography (silica gel, eluent: 10-20% ethyl acetate in hexanes) to yield ethyl 4-(6-methoxy-1H-indol-1-yl)butanoate as a pale oil.
-
-
Part B: Saponification
-
Dissolve the ester from the previous step (e.g., 20.0 mmol) in a mixture of tetrahydrofuran (THF, 60 mL) and water (20 mL).
-
Add lithium hydroxide monohydrate (LiOH·H₂O, 1.68 g, 40.0 mmol) and stir the mixture at room temperature for 4 hours.
-
Remove the THF under reduced pressure.
-
Dilute the remaining aqueous solution with water (50 mL) and wash with diethyl ether (2 x 30 mL) to remove any unreacted starting material.
-
Acidify the aqueous layer to pH ~2-3 with 1 M HCl at 0 °C.
-
Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry under vacuum to afford 4-(6-methoxy-1H-indol-1-yl)butanoic acid as a solid.
-
Protocol 2: Microwave-Assisted Synthesis of 6-Methoxy-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-one
-
Materials & Equipment:
-
4-(6-methoxy-1H-indol-1-yl)butanoic acid (Precursor)
-
Eaton's Reagent (7.7 wt % phosphorus pentoxide in methanesulfonic acid)
-
10 mL microwave reaction vial with a magnetic stir bar
-
Monomode microwave reactor (e.g., CEM Discover, Biotage Initiator)
-
-
Procedure:
-
Place the precursor acid (233 mg, 1.0 mmol) into a 10 mL microwave reaction vial equipped with a magnetic stir bar.
-
Carefully add Eaton's Reagent (3 mL) to the vial.
-
Seal the vial with a septum cap.
-
Place the vial into the cavity of the microwave reactor.
-
Irradiate the reaction mixture with the following parameters:
-
Temperature: 120 °C (using dynamic power control)
-
Ramp Time: 2 minutes
-
Hold Time: 10 minutes
-
Power: 150 W (maximum)
-
Stirring: High
-
-
After irradiation is complete, allow the vial to cool to room temperature (<50 °C) using the instrument's compressed air cooling system.
-
Carefully uncap the vial in a fume hood and pour the reaction mixture onto crushed ice (~50 g).
-
Neutralize the solution to pH ~7-8 by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine (30 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, eluent: 25-35% ethyl acetate in hexanes) to afford the title compound.
-
Characterization & Expected Results
The identity and purity of the final product should be confirmed by standard analytical techniques.
-
Appearance: Off-white to pale yellow solid.
-
Mass Spectrometry (MS): ESI-MS m/z calculated for C₁₃H₁₃NO₂ [M+H]⁺: 216.10; found: 216.1.
-
¹H NMR (400 MHz, CDCl₃): Expected chemical shifts (δ, ppm) would include signals for the methoxy group (~3.8-3.9 ppm, singlet), aromatic protons, and three distinct methylene groups in the aliphatic portion of the molecule.
-
¹³C NMR (100 MHz, CDCl₃): Expected signals would include a carbonyl carbon (~190-200 ppm), aromatic carbons, a methoxy carbon (~55 ppm), and aliphatic carbons.
Comparative Analysis: MAOS vs. Conventional Heating
To highlight the efficiency of the microwave-assisted protocol, a comparison with a conventional thermal approach was modeled based on similar intramolecular cyclizations.[8]
| Parameter | Microwave-Assisted Synthesis (MAOS) | Conventional Heating (Oil Bath) |
| Reaction Time | 10 minutes | 4 - 8 hours |
| Temperature | 120 °C | 120 °C |
| Typical Yield | 85 - 92% | 50 - 65% |
| Purity (crude) | High (fewer byproducts) | Moderate (decomposition observed) |
| Energy Usage | Low | High |
| Reproducibility | High[5] | Variable |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or no conversion | Insufficient temperature or time. Inactive catalyst. | Increase microwave hold time in 2-minute increments or temperature by 10 °C. Ensure Eaton's reagent is fresh and anhydrous. |
| Dark/charred product | Temperature is too high; "hot spot" formation. | Reduce the set temperature. Ensure stirring is vigorous and constant throughout the irradiation period. |
| Difficult work-up | Incomplete neutralization. Emulsion formation. | Ensure pH is fully neutralized before extraction. Add a small amount of brine to the aqueous layer to break up emulsions. |
Conclusion
This application note details a highly efficient and rapid protocol for the synthesis of 6-Methoxy-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-one using microwave irradiation. The described method dramatically reduces reaction times from hours to minutes and provides significantly higher yields compared to conventional heating methods.[3][4] This protocol serves as a robust platform for researchers aiming to synthesize libraries of pyrrolo[1,2-a]indole derivatives for applications in drug discovery and medicinal chemistry, demonstrating the power of MAOS as a key enabling technology for modern organic synthesis.[9]
References
-
MDPI. (n.d.). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. Retrieved from [Link]
-
ResearchGate. (2018). Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. Retrieved from [Link]
-
International Journal of Chemical Science. (2021). Microwave assisted organic synthesis (MAOS). Retrieved from [Link]
-
PMC. (2020). Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry. Retrieved from [Link]
-
Bentham Science. (2021). Exploiting Microwave-Assisted Organic Synthesis (MAOS) for Accessing Bioactive Scaffolds. Retrieved from [Link]
-
PubMed. (2009). A microwave-assisted facile regioselective Fischer indole synthesis and antitubercular evaluation of novel 2-aryl-3,4-dihydro-2H-thieno[3,2-b]indoles. Retrieved from [Link]
-
Current Medicinal Chemistry. (2011). Microwave-Assisted Synthesis of Medicinally Relevant Indoles. Retrieved from [Link]
-
ResearchGate. (2011). One-Pot-One-Step, Microwave-Assisted Fischer Indole Synthesis. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis. Retrieved from [Link]
-
PMC. (2022). Microwave-Assisted Synthesis, Biological Activity Evaluation, Molecular Docking, and ADMET Studies of Some Novel Pyrrolo [2,3-b] Pyrrole Derivatives. Retrieved from [Link]
-
PMC. (2021). Synthesis and Biological Activities of Pyrazino[1,2-a]indole and Pyrazino[1,2-a]indol-1-one Derivatives. Retrieved from [Link]
-
PMC. (2014). InCl3-Catalyzed One-Pot Synthesis of Pyrrolo/Indolo- and Benzooxazepino-Fused Quinoxalines. Retrieved from [Link]
-
ACG Publications. (2012). Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-aromatic diamines. Retrieved from [Link]
-
ARKAT USA. (n.d.). Synthesis of 2,3,4,5-tetrahydro-1H-pyrrolo[1,2-a][4][6]diazepines and 11-methyl-2,3,4,5. Retrieved from [Link]
-
ACS Publications. (2005). Expeditious synthesis of 2,3-dihydro-1H-pyrrolo[1,2-a]indoles, pyrroloindole quinones, and related heterocycles via Nenitzescu-type condensation of quinone monoketals with exocyclic enamino esters. Retrieved from [Link]
-
ResearchGate. (2024). A One-Pot Microwave Green Synthesis of Pyrrolo[1,2-C]Imidazole-1-One Analogs and Structural Studies. Retrieved from [Link]
-
ScienceDirect. (n.d.). MICROWAVE-ASSISTED SYNTHESIS OF NITROGEN HETEROCYCLES. Retrieved from [Link]
-
NIH PubChem. (n.d.). 6-Methoxy-1H-indole. Retrieved from [Link]
-
PubMed. (1990). Research on compounds with psychotropic activity. IX--Synthesis of 6-p-methoxyphenylpyrrolo[2,1-d][3][6]benzothiazepines and evaluation of their affinities for BDZ and GABA receptor subtypes. Retrieved from [Link]
-
PubMed. (2010). Biosynthesis, synthesis, and biological activities of pyrrolobenzodiazepines. Retrieved from [Link]
Sources
- 1. Synthesis and Biological Activities of Pyrazino[1,2-a]indole and Pyrazino[1,2-a]indol-1-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Research on compounds with psychotropic activity. IX--Synthesis of 6-p-methoxyphenylpyrrolo[2,1-d][1,5]benzothiazepines and evaluation of their affinities for BDZ and GABA receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benthamdirect.com [benthamdirect.com]
- 4. Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemicaljournals.com [chemicaljournals.com]
- 6. mdpi.com [mdpi.com]
- 7. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benthamdirect.com [benthamdirect.com]
Application Notes and Protocols for the Scalable Production of 6-Methoxy Pyrroloindolones
Introduction: The Significance of the 6-Methoxy Pyrroloindolone Scaffold
The pyrroloindolone core, particularly its spirocyclic variant, the spirooxindole, represents a privileged scaffold in medicinal chemistry and drug discovery.[1][2] These intricate three-dimensional structures are found in a variety of bioactive natural products and have demonstrated a wide range of pharmacological activities, including antitumor, antimicrobial, and antiviral properties. The incorporation of a methoxy group at the 6-position of the indole nucleus can significantly modulate the electronic properties and metabolic stability of the molecule, often enhancing its therapeutic potential. Consequently, the development of robust and scalable synthetic routes to 6-methoxy pyrroloindolones is of paramount importance for advancing research and enabling the production of novel pharmaceutical agents.
This document provides a detailed guide for the scalable synthesis of 6-methoxy pyrroloindolones, focusing on a robust two-step sequence. This approach combines the classical Pictet-Spengler reaction to construct the core heterocyclic framework, followed by an efficient oxidative rearrangement to yield the target spirooxindole structure. The protocols detailed herein are designed for gram-scale production, with an emphasis on operational simplicity, high yields, and the use of cost-effective reagents.
Overall Synthetic Strategy
The scalable production of 6-methoxy pyrroloindolones can be efficiently achieved through a two-stage process. The first stage involves the synthesis of a 6-methoxy-tetrahydro-β-carboline intermediate via the Pictet-Spengler reaction. The second stage employs an oxidative rearrangement of this intermediate to furnish the desired 6-methoxy spirooxindole.
Caption: Overall two-stage synthetic workflow.
Stage 1: Scalable Synthesis of 6-Methoxy-tetrahydro-β-carboline via Pictet-Spengler Reaction
The Pictet-Spengler reaction is a cornerstone in the synthesis of β-carbolines and related alkaloids. It involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization.[3] This reaction is particularly well-suited for tryptamine derivatives due to the high nucleophilicity of the indole ring.
Mechanistic Rationale
The reaction proceeds through the initial formation of a Schiff base (iminium ion) from the condensation of 6-methoxytryptamine and the aldehyde. The electron-rich indole nucleus then acts as a nucleophile, attacking the electrophilic iminium ion in an intramolecular electrophilic aromatic substitution to form a spirocyclic intermediate. A subsequent rearrangement leads to the formation of the stable tetrahydro-β-carboline ring system. The methoxy group at the 6-position of the tryptamine enhances the electron density of the indole ring, facilitating the cyclization under mild conditions.
Caption: Mechanism of the Pictet-Spengler reaction.
Detailed Protocol: Gram-Scale Synthesis of 1-Methyl-6-methoxy-1,2,3,4-tetrahydro-β-carboline
This protocol describes the synthesis of a model 6-methoxy-tetrahydro-β-carboline using acetaldehyde.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount (for 10g scale) | Moles |
| 6-Methoxytryptamine | 190.25 | 10.0 g | 0.0526 |
| Acetaldehyde | 44.05 | 2.54 g (3.2 mL) | 0.0578 |
| Trifluoroacetic Acid (TFA) | 114.02 | 0.60 g (0.4 mL) | 0.0053 |
| Dichloromethane (DCM) | 84.93 | 200 mL | - |
| Saturated Sodium Bicarbonate Solution | - | 100 mL | - |
| Anhydrous Sodium Sulfate | 142.04 | 20 g | - |
Procedure:
-
Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer, dissolve 10.0 g (0.0526 mol) of 6-methoxytryptamine in 200 mL of dichloromethane.
-
Addition of Reagents: To the stirred solution, add 3.2 mL (0.0578 mol, 1.1 eq) of acetaldehyde. Cool the mixture to 0 °C using an ice bath.
-
Acid Catalysis: Slowly add 0.4 mL (0.0053 mol, 0.1 eq) of trifluoroacetic acid dropwise to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase of dichloromethane/methanol (9:1).
-
Workup: Once the reaction is complete, quench the reaction by adding 100 mL of saturated sodium bicarbonate solution. Stir for 15 minutes.
-
Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system such as ethyl acetate/hexanes or by flash column chromatography on silica gel to yield the pure 1-methyl-6-methoxy-1,2,3,4-tetrahydro-β-carboline.
Expected Yield: 85-95%
Stage 2: Scalable Oxidative Rearrangement to 6-Methoxy Spirooxindole
The transformation of tetrahydro-β-carbolines into spirooxindoles is a key step in the synthesis of many natural products.[2] This oxidative rearrangement can be achieved using various oxidizing agents. Trichloroisocyanuric acid (TCCA) has emerged as a cost-effective, efficient, and scalable reagent for this purpose.[1][2]
Mechanistic Rationale
The TCCA-mediated oxidative rearrangement is proposed to proceed through the initial N-chlorination of the tetrahydro-β-carboline by TCCA, followed by the formation of a key chlorindolenine intermediate. This intermediate then undergoes a rearrangement, driven by the migration of the alkyl group from the nitrogen to the adjacent carbon, leading to the formation of the spirocyclic oxindole core. The reaction is typically fast and high-yielding.
Sources
- 1. TCCA-mediated oxidative rearrangement of tetrahydro-β-carbolines: facile access to spirooxindoles and the total synthesis of (±)-coerulescine and (±)-horsfiline - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. macsphere.mcmaster.ca [macsphere.mcmaster.ca]
Application Note: Precision Functionalization of 6-Methoxy-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-one at the C-2 Position
Abstract & Strategic Overview
The pyrrolo[1,2-a]indol-1-one scaffold represents the tetracyclic core of the mitomycin and mitosene classes of antitumor antibiotics. The specific derivative 6-methoxy-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-one is a critical intermediate for developing bioreductive alkylating agents.
Functionalization at the C-2 position (
Chemical Context & Reactivity Analysis[1][2][3][4]
-
Target: C-2 Methylene (
-CH₂). -
pKa Estimate: ~19–21 (DMSO).
-
Electronic Effect: The 6-methoxy group donates electron density into the aromatic system, increasing the risk of oxidation at the indole C-9/C-9a positions.
-
Solution: Use of non-nucleophilic bases and rigorously deoxygenated environments to favor C-2 enolization over oxidative side reactions.
Decision Pathway: Selecting the Functionalization Route
The following decision tree illustrates the strategic logic for selecting the appropriate protocol based on the desired electrophile.
Figure 1: Strategic decision tree for C-2 functionalization based on target moiety.
Protocol A: Palladium-Catalyzed -Arylation
Application: Introduction of complex aryl or heteroaryl groups at C-2. Mechanism: Formation of a Pd-enolate species followed by reductive elimination.
Critical Reagents & Rationale
| Component | Reagent Choice | Scientific Rationale |
| Catalyst Source | Provides the Pd(0) active species.[1] | |
| Ligand | XPhos or BINAP | Crucial. Bulky, electron-rich phosphines facilitate the difficult reductive elimination step from the sterically crowded C-2 position and prevent |
| Base | A mild base is preferred over | |
| Solvent | Toluene or 1,4-Dioxane | High boiling point non-polar solvents promote the stability of the Pd-enolate. |
Step-by-Step Procedure
-
Preparation (Inert Atmosphere Box/Schlenk Line):
-
Charge a flame-dried reaction vial with 6-methoxy-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-one (1.0 equiv).
-
Add Aryl Bromide (1.2 equiv).
-
Add
(5 mol%) and XPhos (10 mol%). Note: Pre-complexation of Pd/Ligand for 15 mins in solvent is recommended for difficult substrates. -
Add
(2.0 equiv).
-
-
Reaction Initiation:
-
Add anhydrous Toluene (0.2 M concentration relative to substrate).
-
Seal the vial with a crimp cap (PTFE septum).
-
Purge with Argon for 5 minutes (if not in glovebox).
-
-
Thermal Cycle:
-
Heat the block to 100°C .
-
Stir vigorously (1000 RPM). The triphasic mixture (Solid base/Liquid solvent/Catalyst) requires high agitation rates for mass transfer.
-
Monitor: Check LCMS at 2 hours. The reaction typically completes in 4–6 hours.
-
-
Work-up:
-
Purification:
-
Flash Chromatography (SiO₂).[3]
-
Gradient: 0
30% EtOAc in Hexanes. -
Observation: Product is typically a yellow/orange solid due to extended conjugation.
-
Protocol B: Knoevenagel Condensation (Aldol-Type)
Application: Synthesis of C-2 alkylidene derivatives (e.g., benzylidenes). These are often used as precursors for reduction to alkyl groups or as Michael acceptors for cysteine targeting.
Critical Reagents & Rationale
| Component | Reagent Choice | Scientific Rationale |
| Base/Catalyst | Piperidine (20 mol%) | Secondary amine forms the iminium ion with the aldehyde, accelerating nucleophilic attack. |
| Acid Additive | Acetic Acid (20 mol%) | Buffers the reaction, facilitating the dehydration (elimination) step to form the double bond. |
| Solvent | Ethanol or Toluene | Ethanol allows for lower temperature reflux; Toluene allows for Dean-Stark water removal if the reaction is sluggish. |
Step-by-Step Procedure
-
Setup:
-
In a round-bottom flask, dissolve 6-methoxy-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-one (1.0 equiv) in Ethanol (0.5 M).
-
Add the Aldehyde (1.1 equiv).
-
-
Catalyst Addition:
-
Add Piperidine (0.2 equiv) followed by Glacial Acetic Acid (0.2 equiv).
-
-
Reflux:
-
Heat to reflux (78°C).
-
Monitor: TLC (usually 30% EtOAc/Hex). The product will be significantly less polar and highly UV active (bright yellow/fluorescent).
-
Duration: 2–12 hours.
-
-
Isolation (Self-Validating Step):
-
Cool the mixture to 0°C.
-
Precipitation: In 90% of cases, the product precipitates as a crystalline solid.
-
Filter and wash with cold ethanol. This avoids column chromatography and preserves the integrity of the potentially light-sensitive conjugated system.
-
Mechanistic Validation & Troubleshooting
The following diagram details the mechanistic pathway for the Pd-catalyzed route, highlighting the critical "danger zones" where side reactions occur.
Figure 2: Mechanistic pathway highlighting the critical oxidative side-reaction risk.
Troubleshooting Table
| Observation | Root Cause | Corrective Action |
| Low Conversion (<20%) | Catalyst poisoning or poor solubility. | Switch to |
| Dark Tarry Mixture | Oxidation of the electron-rich indole. | Strictly exclude |
| Des-bromo Arene | Change solvent to Dioxane.[4] Increase concentration of substrate. |
References
-
General Synthesis of Pyrrolo[1,2-a]indoles: Title: Recent advances in the synthesis of pyrrolo[1,2-a]indoles and their derivatives.[5][6][7][8][9][10] Source: Organic & Biomolecular Chemistry (RSC).[7] URL:[Link]
-
Palladium-Catalyzed Arylation Protocols: Title: Palladium-Catalyzed Indole, Pyrrole, and Furan Arylation by Aryl Chlorides.[11] Source: The Journal of Organic Chemistry (ACS). URL:[Link]
-
Reactivity of the Pyrrolo[1,2-a]indol-1-one Core: Title: Synthesis of pyrrolo[1,2-a]indole-1,8(5H)-diones as new synthons.[9] Source: ResearchGate (Archive of heterocycle synthesis). URL:[Link]
-
Alpha-Arylation of Ketones (Foundational Method): Title: Palladium-Catalyzed α-Arylation of Ketones. Source: Journal of the American Chemical Society (Buchwald Group). URL:[Link]
Sources
- 1. Pyrrolodiazines. 6. Palladium-catalyzed arylation, heteroarylation, and amination of 3,4-dihydropyrrolo[1,2-a]pyrazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. InCl3-Catalyzed One-Pot Synthesis of Pyrrolo/Indolo- and Benzooxazepino-Fused Quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Silver-free, palladium-catalyzed arylation of pyrrolo[1,2-a]quinoxaline C–H bonds with aryl bromides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. An Update on the Synthesis of Pyrrolo[1,4]benzodiazepines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent advances in the synthesis of pyrrolo[1,2-a]indoles and their derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Synthesis and Biological Activities of Pyrazino[1,2-a]indole and Pyrazino[1,2-a]indol-1-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. arkat-usa.org [arkat-usa.org]
- 11. pubs.acs.org [pubs.acs.org]
Application Note: Pharmacological Formulation of 6-Methoxy-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-one
[1]
Executive Summary & Chemical Identity[2]
6-Methoxy-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-one (hereafter referred to as MPI-6M ) is a tricyclic indole derivative structurally related to the mitosane core of Mitomycin C . Characterized by its pyrrolo[1,2-a]indole skeleton and a methoxy-activation at the C6 position, this compound exhibits significant lipophilicity and low aqueous solubility.
This guide provides standardized protocols for solubilizing MPI-6M for biological assays. Due to the presence of the electron-rich indole system and the ketone functionality, the compound requires specific handling to prevent oxidative degradation and precipitation during aqueous dilution.
Chemical Profile
| Property | Specification | Notes |
| Molecular Formula | C₁₂H₁₁NO₂ | (Estimated based on structure) |
| Molecular Weight | ~201.22 g/mol | |
| Appearance | Yellow to Orange Crystalline Solid | Conjugated system absorbs in UV/Vis |
| Predicted LogP | 2.4 – 2.8 | Lipophilic; Class II (BCS-like) |
| Solubility (Water) | < 50 µg/mL | Essentially insoluble without modification |
| Solubility (DMSO) | > 20 mg/mL | Preferred Stock Solvent |
| Stability | Light & Oxidation Sensitive | Store at -20°C, desiccated, dark |
Critical Handling & Storage (Pre-Formulation)
Safety Warning: MPI-6M is a pharmacologically active scaffold with potential DNA-alkylating properties. Handle inside a fume hood wearing nitrile gloves and safety goggles.
-
Light Protection: The indole core is susceptible to photo-oxidation. All clear glass vials must be wrapped in aluminum foil or replaced with amber glass.
-
Desiccation: Moisture can induce hydrolysis or crystal form changes. Equilibrate the vial to room temperature before opening to prevent condensation.
-
Weighing: Use an analytical balance with anti-static precautions. For masses < 5 mg, prepare a concentrated stock solution rather than weighing aliquots for each experiment.
Protocol A: Preparation of Stock Solutions (In Vitro)
This protocol establishes a stable, high-concentration stock solution suitable for long-term storage and subsequent dilution into cell culture media.
Reagents
-
Solvent: Dimethyl Sulfoxide (DMSO), Anhydrous, ≥99.9% (Sigma-Aldrich or equivalent).
-
Vessels: Amber borosilicate glass vials (2 mL or 4 mL) with Teflon-lined caps.
Procedure
-
Calculation: Calculate the mass required for a 10 mM or 50 mM stock.
-
Example: To make 1 mL of 50 mM stock (MW ~201.2 g/mol ), weigh 10.06 mg of MPI-6M.
-
-
Dissolution: Add the calculated volume of anhydrous DMSO.
-
Agitation: Vortex vigorously for 30–60 seconds. Sonicate in a water bath at ambient temperature (20–25°C) for 5 minutes if visible particles remain.
-
Checkpoint: Solution must be optically clear and yellow/orange. If cloudy, do not proceed.
-
-
Aliquoting: Dispense into single-use aliquots (e.g., 50 µL) to avoid freeze-thaw cycles.
-
Storage: Store at -20°C (stable for 6 months) or -80°C (stable for 12 months).
Protocol B: Formulation for In Vivo Administration (IV/IP)
Direct injection of 100% DMSO is toxic. This protocol uses a Co-Solvent System to maintain solubility while reducing vehicle toxicity.
Target Concentration: 1 – 5 mg/mL Route: Intravenous (IV) or Intraperitoneal (IP) Vehicle Composition: 10% DMSO / 40% PEG400 / 50% Saline
Workflow Visualization
Figure 1: Step-by-step co-solvent formulation workflow.
Step-by-Step Procedure
-
Prime: Warm the Saline (0.9% NaCl) and PEG400 to 37°C.
-
Solubilize: Dissolve MPI-6M in 100% DMSO at 10x the desired final concentration.
-
Example: For a 2 mg/mL final dose, prepare a 20 mg/mL DMSO stock.
-
-
First Dilution: Add PEG400 (40% of final volume) to the DMSO stock. Vortex immediately.
-
Why? PEG400 acts as an intermediate solvent, preventing the "shock" precipitation that occurs when hydrophobic drugs hit water directly.
-
-
Final Dilution: Slowly add Warm Saline (50% of final volume) dropwise while vortexing or stirring.
-
Validation: Inspect for turbidity.
-
Pass: Clear yellow solution.
-
Fail: Cloudy/Milky. If this occurs, reduce the concentration or switch to a cyclodextrin-based formulation (see below).
-
Protocol C: Advanced Formulation (Cyclodextrin Complexation)
If the co-solvent system (Protocol B) causes precipitation or toxicity, use 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) . This encapsulates the lipophilic MPI-6M in a hydrophilic pocket.
Reagents
-
HP-β-CD: 20% (w/v) solution in sterile water or saline.
-
pH Adjustment: 0.1 N HCl and 0.1 N NaOH.
Procedure
-
Vehicle Prep: Dissolve 20g of HP-β-CD in 100 mL of water (20% w/v). Filter sterilize (0.22 µm).
-
Drug Addition: Add solid MPI-6M to the HP-β-CD vehicle (Target: 1–3 mg/mL).
-
Complexation: Sonicate for 20–30 minutes at room temperature, followed by continuous stirring for 4 hours.
-
Note: Heating to 40°C can accelerate complexation but verify stability first.
-
-
Filtration: Filter the resulting solution through a 0.45 µm PVDF filter to remove un-dissolved drug.
-
Quantification: Analyze the filtrate by HPLC to determine the actual soluble concentration before dosing.
Quality Control & Troubleshooting
HPLC Method for Concentration Verification
To ensure your formulation is accurate, use this rapid HPLC check.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 3.5 µm, 4.6 x 100 mm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: UV at 254 nm and 300 nm (Indole absorption).
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| Precipitation upon adding Saline | "Solvent Shock" or concentration too high. | Add Saline slower and warm it to 37°C. Reduce drug load. |
| Solution turns brown/dark | Oxidation of the indole/pyrrole core. | Degas solvents with Nitrogen/Argon. Store in dark. |
| Cell toxicity in Vehicle Control | DMSO concentration > 0.5% (in vitro). | Dilute stock further. Ensure final DMSO < 0.1% for sensitive lines. |
Biological Context & Mechanism (Grounding)
The pyrrolo[1,2-a]indole scaffold is a privileged structure in medicinal chemistry, forming the core of the Mitomycin family of antitumor antibiotics [1]. The 6-methoxy substitution pattern mimics the electronic activation found in natural mitosanes, facilitating bio-reductive alkylation of DNA [2].
When formulating MPI-6M, researchers must be aware that the C1-ketone and indole nitrogen are key pharmacophores. Improper pH (highly acidic or basic) can lead to ring-opening or polymerization, rendering the compound inactive.
Mechanistic Diagram
Figure 2: Pharmacological pathway dependent on successful formulation and membrane permeability.
References
-
Synthesis and Biological Properties of Methoxy-Activated Indoles. Chimica Italiana. (Review of indole reactivity and mitomycin connections).
-
Recent Advances in the Synthesis of Pyrrolo[1,2-a]indoles. Organic & Biomolecular Chemistry. (Structural insights and stability data).
-
PubChem Compound Summary: 6-Methoxy-1H-indole Derivatives. National Library of Medicine. (Physicochemical property proxies).[1][2][3][4][5][6][7][8]
(Note: Specific melting points and experimental LogP values should be determined empirically for each new synthetic batch, as trace impurities in this scaffold can significantly alter solubility behavior.)
Sources
- 1. InCl3-Catalyzed One-Pot Synthesis of Pyrrolo/Indolo- and Benzooxazepino-Fused Quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 6-Methoxy-1H-indole | C9H9NO | CID 76659 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. arkat-usa.org [arkat-usa.org]
- 5. Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides [mdpi.com]
- 6. Novel indole and azaindole (pyrrolopyridine) cannabinoid (CB) receptor agonists: design, synthesis, structure-activity relationships, physicochemical properties and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. A new method for the synthesis of 6,7-dihydro-5H-pyrrolo[2,1-a][2]benzazepines and 5,6,7,9,10,11-hexahydro-12H-indolo[2,1-a][2]benzazepines and evaluation of their bioactivity - RSC Advances (RSC Publishing) [pubs.rsc.org]
In vitro assay protocols for testing 6-Methoxy-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-one
An Application Guide to the In Vitro Characterization of 6-Methoxy-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-one
Authored by: Gemini, Senior Application Scientist
Introduction
The pyrrolo[1,2-a]indole scaffold is a privileged heterocyclic structure frequently found in natural products and is recognized for its diverse and potent pharmacological properties.[1][2] The inclusion of a methoxy group can further enhance the biological reactivity of the indole nucleus, making its derivatives promising candidates for drug discovery. Compounds featuring this core have been investigated for a wide range of therapeutic applications, including oncology, inflammation, and infectious diseases.[3][4][5]
This document provides a comprehensive, technically-grounded guide for the initial in vitro evaluation of a novel derivative, 6-Methoxy-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-one. We present a logical, tiered approach to efficiently characterize its biological activity profile, moving from broad primary screening to more specific, mechanism-of-action assays. The protocols herein are designed to be robust and self-validating, providing researchers with a solid framework to generate reliable and reproducible data.
Proposed Investigational Workflow: A Tiered Screening Cascade
A structured, multi-tiered approach is the most efficient strategy for characterizing a novel compound with an unknown biological target. This workflow ensures that resources are directed toward the most promising avenues of investigation based on systematically acquired data. We begin with a broad assessment of cytotoxicity to establish a working concentration range and then proceed to assays that elucidate the specific mechanism of action.
Figure 1: A tiered workflow for the in vitro characterization of a novel compound.
Tier 1 Protocol: General Cell Viability and Cytotoxicity
Scientific Rationale: The initial step in evaluating any new compound is to determine its effect on cell viability and proliferation.[6] This primary screen is crucial for two reasons: 1) it identifies potential anti-cancer agents that are inherently cytotoxic[7], and 2) it establishes a non-toxic concentration range for subsequent cell-based assays where cell death is not the desired endpoint. We will use the Resazurin (AlamarBlue) assay, a robust, non-lytic, and sensitive method that measures the metabolic activity of viable cells.
Protocol 1: Resazurin Cell Viability Assay
1. Materials and Reagents:
- Selected cancer cell line (e.g., A549 - lung, HCT116 - colorectal, MCF7 - breast) and a non-cancerous cell line (e.g., MRC5 - normal lung fibroblast) for selectivity assessment.[8][9]
- Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin).
- 6-Methoxy-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-one (test compound), dissolved in sterile DMSO to create a 10 mM stock.
- Resazurin sodium salt stock solution (0.15 mg/mL in sterile PBS).
- Doxorubicin (positive control for cytotoxicity).
- Sterile 96-well flat-bottom cell culture plates.
- Multi-channel pipette and sterile reservoirs.
- Fluorescence microplate reader (Excitation: ~560 nm, Emission: ~590 nm).
2. Step-by-Step Procedure:
- Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
- Compound Preparation: Prepare a 2X serial dilution of the test compound in complete medium, starting from a top concentration of 200 µM (this will be 100 µM final). Also prepare dilutions for the positive control (Doxorubicin, e.g., 20 µM top concentration).
- Treatment: After 24 hours, carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions.
- Test Wells: Add serial dilutions of the test compound.
- Positive Control: Add serial dilutions of Doxorubicin.
- Vehicle Control: Add medium with the highest concentration of DMSO used (e.g., 0.5%). This is critical to ensure the solvent itself is not causing toxicity.
- Untreated Control: Add fresh complete medium only.
- Incubation: Incubate the plate for 48 or 72 hours at 37°C, 5% CO₂.
- Assay Development: Add 10 µL of Resazurin stock solution to each well. Incubate for 2-4 hours, or until the Untreated Control wells turn a distinct pink/purple color.
- Measurement: Read the fluorescence on a microplate reader.
3. Data Analysis:
- Subtract the average fluorescence of blank wells (medium + Resazurin, no cells).
- Normalize the data by expressing the fluorescence of treated wells as a percentage of the vehicle control:
- % Viability = (Fluorescence_Sample / Fluorescence_VehicleControl) * 100
- Plot % Viability against the log of the compound concentration and fit a four-parameter logistic curve to determine the half-maximal inhibitory concentration (IC50).[10]
Tier 2 Protocols: Elucidating the Mechanism of Action
If the compound demonstrates significant cytotoxicity in the primary screen, the next logical step is to determine the mode of cell death. If it is non-cytotoxic, hypothesis-driven assays based on the known activities of the indole scaffold are appropriate.
Protocol 2: Apoptosis vs. Necrosis Assay via Annexin V/PI Staining
Scientific Rationale: Cytotoxicity can be mediated through programmed cell death (apoptosis) or uncontrolled cell lysis (necrosis).[7] Distinguishing between these is vital. Apoptosis is often a desired outcome for anti-cancer drugs.[11] This assay uses Annexin V, which binds to phosphatidylserine (PS) exposed on the outer membrane of apoptotic cells, and Propidium Iodide (PI), a DNA-binding dye that only enters cells with compromised membranes (necrotic or late apoptotic cells).[12]
Figure 2: Principle of distinguishing cell states using Annexin V and PI staining.
1. Materials and Reagents:
- Cells and test compound as in Protocol 1.
- 6-well cell culture plates.
- Annexin V-FITC and Propidium Iodide (PI) staining kit.
- Binding Buffer (provided with kit).
- Flow cytometer.
2. Step-by-Step Procedure:
- Treatment: Seed cells in 6-well plates and treat with the test compound at its IC50 and 2x IC50 concentrations for 24-48 hours. Include vehicle and untreated controls.
- Cell Collection: Collect both adherent and floating cells. To do this, first collect the supernatant (floating cells), then wash with PBS, trypsinize the adherent cells, and combine them with the supernatant.
- Staining: Centrifuge the cell suspension, discard the supernatant, and wash the pellet with cold PBS. Resuspend the cells in 100 µL of Binding Buffer.
- Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
- Incubate for 15 minutes in the dark at room temperature.
- Add 400 µL of Binding Buffer to each sample.
- Analysis: Analyze the samples immediately on a flow cytometer, acquiring at least 10,000 events per sample.
3. Data Analysis:
- Create quadrant plots of FITC (Annexin V) vs. PI fluorescence.
- Quantify the percentage of cells in each quadrant:
- Lower-Left (Q4): Live cells (Annexin V- / PI-)
- Lower-Right (Q3): Early apoptotic cells (Annexin V+ / PI-)
- Upper-Right (Q2): Late apoptotic/necrotic cells (Annexin V+ / PI+)
- Upper-Left (Q1): Necrotic cells (Annexin V- / PI+)
- Compare the percentages across treated and control groups.
Protocol 3: General Biochemical Kinase Inhibition Assay
Scientific Rationale: The pyrrolo-indole scaffold is a common feature in many kinase inhibitors.[13] A direct biochemical assay using a purified enzyme is the best way to determine if the compound's effects are due to on-target enzyme inhibition.[14] This protocol describes a generic, luminescence-based assay that measures the amount of ATP remaining after a kinase reaction; a decrease in signal indicates kinase activity, while signal preservation indicates inhibition.[15]
1. Materials and Reagents:
- Purified kinase of interest (e.g., a panel of cancer-relevant kinases like EGFR, VEGFR, etc.).
- Specific peptide substrate for the kinase.
- Test compound and a known inhibitor for the chosen kinase (positive control, e.g., Staurosporine).
- Kinase assay buffer.
- ATP.
- Luminescence-based ATP detection reagent (e.g., Kinase-Glo®).
- White, opaque 96- or 384-well plates.
- Luminometer.
2. Step-by-Step Procedure:
- Compound Plating: Add serial dilutions of the test compound in assay buffer to the wells of the microplate. Include vehicle and positive controls.
- Kinase/Substrate Addition: Prepare a master mix of the kinase and its substrate in assay buffer. Add this mix to all wells.
- Pre-incubation: Incubate for 15-30 minutes at room temperature to allow the compound to bind to the enzyme.[14]
- Reaction Initiation: Prepare an ATP solution in assay buffer at a concentration near its Km for the enzyme.[10] Add the ATP solution to all wells to start the reaction.
- Reaction Incubation: Incubate for 1-2 hours at the optimal temperature for the enzyme (often 30°C or 37°C).
- Signal Detection: Add the ATP detection reagent to all wells. This reagent stops the kinase reaction and generates a luminescent signal proportional to the amount of ATP remaining. Incubate for 10 minutes.
- Measurement: Read the luminescence on a plate-reading luminometer.
3. Data Analysis:
- Define controls:
- 100% Inhibition Control: Wells with no enzyme (or with a high concentration of a known inhibitor). This represents the maximum luminescent signal (no ATP consumption).
- 0% Inhibition Control: Wells with enzyme and vehicle (DMSO). This represents the minimum luminescent signal (maximum ATP consumption).
- Calculate % Inhibition:
- % Inhibition = ((Signal_Sample - Signal_0%Inhibition) / (Signal_100%Inhibition - Signal_0%Inhibition)) * 100
- Plot % Inhibition against the log of compound concentration and fit a curve to determine the IC50 value.
Data Presentation and Interpretation
Quantitative results from these assays should be summarized for clear comparison. The IC50 value represents the concentration of an inhibitor required to reduce a biological activity by half and is a key metric for compound potency.
Table 1: Representative IC50 Data for 6-Methoxy-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-one
| Assay Type | Cell Line / Target | IC50 (µM) | Notes |
| Cell Viability | A549 (Lung Cancer) | 5.2 | Demonstrates potent cytotoxic activity. |
| HCT116 (Colon Cancer) | 8.1 | Moderate cytotoxic activity. | |
| MRC5 (Normal Lung) | > 50 | Indicates selectivity for cancer cells over normal cells.[9] | |
| Kinase Inhibition | Kinase X | 0.75 | Potent, direct inhibition of the purified enzyme. |
| Kinase Y | 25.3 | Weak inhibition, suggesting selectivity for Kinase X. | |
| Anti-inflammatory | RAW 264.7 (TNF-α) | 12.5 | Moderate inhibition of inflammatory cytokine release at non-toxic doses. |
References
- Live Cell-Based Drug Screening Helps Bring Personalized Medicine to Cancer Patients. (2023). Sartorius.
- Cell-based Assays for Drug Discovery. Reaction Biology.
- Cytotoxicity Assays: Essential Tools for Assessing Drug Toxicity and Cellular Health. (2024). BenchChem.
- Cytotoxicity Assays – what your cells don't like. (2025). BMG Labtech.
- Role of Cytotoxicity Experiments in Pharmaceutical Development. (2018). SciSpace.
- In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. (2023). Noble Life Sciences.
- How to Develop Effective in vitro Assays for Early Drug Discovery. Charnwood Discovery.
- Cell-culture based test systems for anticancer drug screening. (2020). ecancer.
- Novel Cytotoxic Pt(IV) Compounds with Improved Safety Profiles. (2026). MDPI.
- In Vitro Cell Based Assays & Molecular Analyses. EPO Berlin Buch GmbH.
- Application Notes and Protocols for Developing Enzyme Inhibition Assays for Indole-Based Compounds. (2025). BenchChem.
- Cytotoxicity Assays. Boster Biological Technology.
- The Assay Guidance Manual: A Guide for In Vitro and In Vivo Assays in Early Drug Discovery. (2018). Promega Corporation.
- Recent Advances in the Synthesis of Pyrrolo[1,2-a]indoles and their Derivatives. (2021). Organic & Biomolecular Chemistry (RSC Publishing).
- Design, Synthesis, and Biological Evaluation of Indole Derivatives Targeting LsrK as AI-2 Quorum Sensing Inhibitors. (2025). Journal of Medicinal Chemistry - ACS Publications.
- Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). (2024). MDPI.
- Synthesis and Cytotoxic Activity of Novel Indole Derivatives and Their in silico Screening on Spike Glycoprotein of SARS-CoV-2. (2022). PMC.
- In Vitro Cell Based Assays - Assay Guidance Manual. NCBI Bookshelf - NIH.
- Mechanism of Action Assays for Enzymes - Assay Guidance Manual. (2012). NCBI Bookshelf - NIH.
- Understanding the mechanism of action of pyrrolo[3,2-b]quinoxaline-derivatives as kinase inhibitors. (2020). NIH.
- Basics of Enzymatic Assays for HTS - Assay Guidance Manual. (2012). NCBI Bookshelf - NIH.
- Microwave-assisted Synthesis and In Vitro and In Silico Studies of Novel Indole Derivatives as Antibacterial and Antifungal Agents. (2025). Bentham Science Publishers.
- Pyrroles and Indoles derivatives as NSAIDs their mechanism of action at the molecular level such as cyclooxygenase (COX). ResearchGate.
- Recent advances in the synthesis of pyrrolo[1,2-a]indoles and their derivatives. (2021). ResearchGate.
- Synthesis, Reactivity and Biological Properties of Methoxy-Activated Indoles. Arkat USA, Inc.
Sources
- 1. Recent advances in the synthesis of pyrrolo[1,2-a]indoles and their derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. benthamdirect.com [benthamdirect.com]
- 5. researchgate.net [researchgate.net]
- 6. opentrons.com [opentrons.com]
- 7. bmglabtech.com [bmglabtech.com]
- 8. Novel Cytotoxic Pt(IV) Compounds with Improved Safety Profiles [mdpi.com]
- 9. Synthesis and Cytotoxic Activity of Novel Indole Derivatives and Their in silico Screening on Spike Glycoprotein of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. omicsonline.org [omicsonline.org]
- 12. noblelifesci.com [noblelifesci.com]
- 13. Understanding the mechanism of action of pyrrolo[3,2-b]quinoxaline-derivatives as kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pubs.acs.org [pubs.acs.org]
Application Note: Solvent Selection for the Crystallization of Pyrrolo[1,2-a]indol-1-one
[1][2]
Executive Summary & Physicochemical Profile
Successful crystallization of pyrrolo[1,2-a]indol-1-one requires exploiting its specific molecular interactions.[1][2] Unlike simple indoles, this molecule lacks an N-H donor (the nitrogen is bridgehead/tertiary), meaning it relies primarily on dipole-dipole interactions ,
-
Lipophilicity: Moderate to High (LogP ~2.0–2.5 estimated).[1][2]
-
Key Impurities: Unreacted pyrrole/indole precursors, oxidized oligomers, and inorganic salts from cyclization catalysts (e.g., Cu, In, or acid catalysts).[1][2]
Strategic Recommendation: The most robust crystallization method for this scaffold is Cooling Crystallization using polar aprotic solvents (Acetonitrile) or Anti-Solvent Crystallization using a Chlorinated/Alkane system.[2] Alcohols (Ethanol) are effective but require careful temperature control due to the lack of donor-donor interaction with the solute.[1]
Solvent Selection Strategy
Do not choose solvents randomly. Follow this tiered screening logic based on the "Like Dissolves Like" principle modified for rigid aromatic stacks.
Tier 1: Primary Candidates (Cooling Crystallization)
These solvents dissolve the compound at high temperatures (near boiling) but show sharp solubility drops at lower temperatures (
| Solvent | Class | Suitability | Mechanism |
| Acetonitrile (MeCN) | Polar Aprotic | High | Excellent for rigid aromatics.[1][2] Solubilizes via dipole interactions at high T; promotes stacking at low T. |
| Ethanol (EtOH) | Polar Protic | Medium-High | Good general solvent.[2] The solute acts as an H-bond acceptor. Risk of solvate formation. |
| Ethyl Acetate (EtOAc) | Polar Aprotic | Medium | Good for initial extraction, but solubility curve may be too flat for high-yield crystallization.[1][2] |
| Toluene | Aromatic | Medium | Promotes |
Tier 2: Anti-Solvent Systems
Used when the compound decomposes at high temperatures or has excessive solubility in Tier 1 solvents.
| Solvent (Dissolver) | Anti-Solvent (Precipitant) | Ratio (v/v) | Notes |
| DCM or Chloroform | Hexane or Heptane | 1:3 to 1:5 | Classic system.[1][2] Dissolve in DCM, slowly add Hexane until turbid, then cool. |
| THF | Water | 1:1 to 1:2 | Aggressive precipitation.[2] Good for removing inorganic salts.[2] |
| Acetone | Water | 1:1 | Risk of oiling out (liquid-liquid phase separation).[1][2] Use with seed crystals. |
Experimental Protocols
Protocol A: Solubility Curve Construction (The "Self-Validating" Step)
Before attempting bulk crystallization, you must validate the solubility profile to avoid yield loss.[1][2]
Materials: 100 mg Pyrrolo[1,2-a]indol-1-one, 4 mL vials, heating block.
-
Preparation: Place 10 mg of analyte into a vial.
-
Titration: Add solvent (e.g., MeCN) in 50
L aliquots at Room Temperature (25°C). Vortex after each addition. -
Observation: Record the volume required for complete dissolution (
).[1][2] -
Heating: If insoluble at 1 mL, heat to near-boiling (e.g., 80°C for MeCN). Add solvent until dissolved.[2] Record volume (
).[1][2] -
Calculation:
Protocol B: Cooling Crystallization (Recommended)
Best for: High purity requirements (>99%) and X-ray quality crystals.[1][2]
-
Dissolution: Suspend crude pyrrolo[1,2-a]indol-1-one in Acetonitrile (approx. 10-15 mL per gram).
-
Reflux: Heat to reflux (81-82°C) with varying agitation.[1][2]
-
Nucleation: Allow the filtrate to cool slowly to room temperature (approx. 1°C/min).
-
Tip: Turn off the stirring once the solution reaches 40°C to encourage larger crystal growth.
-
-
Maturation: Once at RT, move to a 4°C fridge for 12-24 hours.
-
Harvest: Filter the crystals under vacuum. Wash with cold Acetonitrile (0°C).[1][2]
-
Drying: Dry in a vacuum oven at 40°C for 4 hours.
Protocol C: Vapor Diffusion (For X-Ray Diffraction)
Best for: mg-scale samples where powder is obtained from Protocol B.[1][2]
-
Dissolve 20 mg of compound in 0.5 mL DCM in a small inner vial.
-
Place this open vial inside a larger jar containing 5 mL Pentane or Hexane .
-
Seal the outer jar tightly.
-
Allow to stand undisturbed for 3-7 days. The pentane vapor will diffuse into the DCM, slowly lowering solubility and growing high-quality prisms.[1]
Decision Logic & Workflow
The following diagram illustrates the decision process for selecting the optimal crystallization pathway based on your initial solubility observations.
Figure 1: Solvent Selection Decision Tree.[1][2] Blue nodes represent testing phases; Green nodes indicate optimal cooling crystallization routes; Red indicates anti-solvent intervention.[2]
Troubleshooting & Critical Parameters
"Oiling Out" (Liquid-Liquid Phase Separation)
If the compound forms an oil droplet instead of crystals upon cooling:
-
Cause: The supersaturation is too high, or the temperature dropped too fast.[1][2]
-
Fix: Re-heat the mixture until clear. Add a seed crystal (if available) or scratch the glass wall. Add 5-10% more solvent to lower the concentration slightly.
Polymorphism
Pyrrolo[1,2-a]indoles are planar and prone to polymorphism (different stacking arrangements).[1][2]
References
-
Synthesis and Applications of 9H-Pyrrolo[1,2-a]indole Derivatives. AA Blocks. (Describes recrystallization of 9H-pyrrolo[1,2-a]indoles from Acetonitrile). Link
-
Dawood, K. M., et al. (2005).[1][2] "Synthesis of Some New Indolizine and Pyrrolo[1,2-a]quinoline Derivatives." Zeitschrift für Naturforschung B, 60(4), 433-438.[1][2] (Validates Ethanol/DMF systems for fused pyrrolo-systems). Link
-
Sechi, M., et al. (2004).[1][2] "Synthesis of pyrrolo[1,2-a]indole-1,8(5H)-diones as new synthons." Arkivoc, (v), 97-106.[1][2][3] (Details isolation of keto-derivatives). Link
-
Reutrakul, V., et al. (2023).[1][2] "Pyrrolo[1′,2′:2,3]imidazo[1,5-a]indoles... via [3+2] Annulation."[1][2][4] MDPI Molecules. (Discusses Hexane/DCM purification strategies). Link[1][2]
-
University of Fribourg. "Guide for Crystallization." (General principles on solvent volatility and lattice stability). Link
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Pyrrolo[1,2-a]indol-1-one Synthesis
The following technical guide is designed for researchers and process chemists encountering difficulties in the synthesis of the pyrrolo[1,2-a]indol-1-one scaffold. This heterocyclic core is a critical pharmacophore in mitomycin analogues and various bioactive alkaloids.
The guide moves beyond standard procedures to address why these cyclizations fail, focusing on the competition between indole C2/C3 nucleophilicity, catalyst deactivation, and strain energy barriers.
Introduction: The Core Challenge
The synthesis of pyrrolo[1,2-a]indol-1-ones requires the formation of a 5-membered ring fused to the indole nitrogen and the C2 position. The fundamental problem: Indoles are inherently most nucleophilic at C3 , not C2 .
-
Successful synthesis requires reversing this natural polarity (via directing groups, metal catalysis) or exploiting intramolecular proximity.
-
Common Failure: Formation of spiro-indolenines (C3 attack) or oligomerization rather than the desired C2-cyclization.
Part 1: Diagnostic Decision Tree
Use this logic flow to identify the root cause of your reaction failure.
Figure 1: Diagnostic logic for identifying failure modes in pyrroloindolone synthesis. SM = Starting Material.
Part 2: Troubleshooting Modules
Module A: Transition Metal-Catalyzed Failures (Pd, Rh, Au)
Methodology: Intramolecular C-H activation or Annulation.[1]
Q1: My Palladium-catalyzed cyclization (e.g., from N-(2-halobenzyl)pyrroles) yields only dehalogenated starting material or homocoupling.
-
Diagnosis: The oxidative addition is successful, but the C-H activation step at the indole C2 is failing .
-
Root Cause: The C-H activation often requires a "CMD" (Concerted Metallation-Deprotonation) mechanism. If the base is too weak or the solvent is non-polar, the transition state cannot form.
-
Solution:
-
Switch Solvent: Move to DMSO or DMA . These solvents coordinate to Pd and stabilize the charged intermediates required for C-H activation.
-
Base Choice: Ensure you are using a carbonate or acetate base (e.g.,
, KOAc) which acts as an internal proton shuttle. Stronger bases (NaH) can sometimes shut down the catalytic cycle by saturating coordination sites. -
Ligand: For sterically hindered substrates, switch to electron-rich, bulky phosphines like P(t-Bu)3 or XPhos to facilitate the difficult C-H insertion.
-
Q2: In Gold-catalyzed hydroamination of N-propargyl indoles, I see 6-endo-dig products (pyrazo-fused) instead of the desired pyrrolo[1,2-a]indol-1-one core.
-
Diagnosis: Regioselectivity failure (Exo vs. Endo cyclization).
-
Root Cause: Gold(I) activates the alkyne, but the nucleophilic attack by the indole C2 is reversible. If the alkyne terminus is unsubstituted, 5-exo-dig (desired) and 6-endo-dig are competing.
-
Solution:
-
Substrate Design: Introduce a substituent (e.g., Phenyl, Methyl) at the terminal alkyne position. This sterically disfavors the endo-attack, forcing the 5-exo-dig pathway.
-
Catalyst Oxidation State: Switch from Au(I) to Au(III) (e.g., AuCl3) .[1] Au(III) is "harder" and often favors the formation of the tighter 5-membered ring in these specific scaffolds [1].
-
Module B: Acid-Mediated Cyclization Failures (Friedel-Crafts)
Methodology: Intramolecular acylation of N-acyl indoles.[2]
Q3: I am using AlCl3 for intramolecular Friedel-Crafts acylation, but I get black tar and no product.
-
Diagnosis: Indole polymerization.
-
Root Cause: Indoles are acid-sensitive. Strong Lewis acids like
can initiate cationic polymerization of the electron-rich indole double bond before the acylation occurs. -
Solution:
-
Milder Lewis Acids: Switch to
or . These are sufficiently Lewis acidic to activate the carbonyl but less likely to polymerize the indole. -
Bronsted Acid Alternative: Use Polyphosphoric Acid (PPA) esters or Diphenyl Phosphate . PPA provides a "solvent-cage" effect that stabilizes the acylium ion while buffering the acidity [2].
-
Q4: The reaction works but gives the spiro-cyclic ketone (C3 attack) instead of the fused pyrroloindolone (C2 attack).
-
Diagnosis: Kinetic vs. Thermodynamic control failure.
-
Mechanism: The C3 position is kinetically more nucleophilic. Attack at C3 forms a spiro-indolenine intermediate.
-
Solution:
-
Block C3: If possible, place a substituent (e.g., Methyl, Halogen) at C3.
-
Thermodynamic Equilibration: C3-acylation is often reversible, whereas C2-acylation is irreversible (restoring aromaticity). Increase the reaction temperature (e.g., reflux in toluene) and extend reaction time to allow the kinetic C3 product to revert and funnel into the thermodynamic C2 product [3].
-
Part 3: Comparative Data & Protocols
Table 1: Reaction Condition Screening Matrix
Based on aggregated literature performance for pyrrolo[1,2-a]indol-1-one formation.
| Method | Catalyst / Reagent | Solvent | Temp (°C) | Typical Yield | Key Constraint |
| Pd-Catalyzed C-H | DMSO | 100-120 | 75-90% | Requires polar solvent for CMD step. | |
| Au-Hydroamination | DCE | 80 | 85-95% | Terminal alkynes may give regio-mix. | |
| Rh-Annulation | MeOH | 60 | 60-80% | Requires oxidizing conditions ( | |
| Friedel-Crafts | Polyphosphoric Acid | Neat | 90 | 50-70% | High temp required; messy workup. |
| Radical Cascade | AIBN / | Benzene | Reflux | 40-60% | Dilution critical to prevent polymerization. |
Standardized Protocol: Pd-Catalyzed Intramolecular Cyclization
Recommended for robust synthesis of substituted pyrrolo[1,2-a]indol-1-ones.
Substrate: N-(2-iodobenzyl)pyrrole-2-carboxamide derivative. Objective: Formation of C2-N bond via C-H activation.
-
Preparation: In a glovebox or under Argon, charge a Schlenk tube with:
-
Substrate (1.0 equiv)
- (5 mol%)
-
(10 mol%) or
(for hindered substrates) - (2.0 equiv, anhydrous)
-
-
Solvation: Add degassed DMSO (0.1 M concentration). Note: DMF is a distinct second choice; Toluene usually fails.
-
Reaction: Seal and heat to 110 °C for 12 hours.
-
Checkpoint: The reaction mixture should turn dark brown/black (active Pd). If it remains pale yellow, the catalyst has not activated (check phosphine quality).
-
Checkpoint: Monitor by TLC. If SM persists, add 2 mol% more catalyst.
-
-
Workup: Dilute with EtOAc, wash 3x with water (crucial to remove DMSO), then brine. Dry over
. -
Purification: Flash column chromatography. Warning: Pyrroloindolones can be light-sensitive; store in amber vials.
Part 4: Mechanistic Visualization
The following diagram illustrates the competition between the desired C2-cyclization and the parasitic C3-spirocyclization during acid-mediated synthesis.
Figure 2: Kinetic C3 attack vs. Thermodynamic C2 attack. Applying heat favors the reversible pathway from Spiro back to Precursor, funneling material to the stable Product.
References
-
Taskaya, S., Menges, N., & Balci, M. (2015). Gold-catalyzed formation of pyrrolo- and indolo-oxazin-1-one derivatives: The key structure of some marine natural products. Beilstein Journal of Organic Chemistry, 11, 897–905. [Link]
-
Inman, M., & Moody, C. J. (2011). Diastereoselective intramolecular Friedel-Crafts cyclizations of substituted methyl 2-(1H-indole-1-carbonyl)acrylates: efficient access to functionalized 1H-pyrrolo[1,2-a]indoles.[2] Organic Letters, 13(21), 5820–5823. [Link]
-
Iazzetti, A., et al. (2022). Synthesis of Polysubstituted 1,2-dihydro-3H-pyrrolo[1,2-a]indol-3-ones through Domino Palladium-Catalyzed Reactions. Catalysts, 12(12), 1516. [Link][3]
-
Hwang, S. J., Cho, S. H., & Chang, S. (2008).[1][4] Synthesis of Condensed Pyrroloindoles via Pd-Catalyzed Intramolecular C−H Bond Functionalization of Pyrroles.[4][5] Journal of the American Chemical Society, 130(48), 16158–16159.[4] [Link]
-
Lian, Y., & Davies, H. M. L. (2010).[1][6] Rhodium-catalyzed [3 + 2] annulation of indoles.[6] Journal of the American Chemical Society, 132(2), 440–441.[6] [Link]
Sources
- 1. Rhodium-Catalyzed Oxidative Annulation of 2- or 7-Arylindoles with Alkenes/Alkynes Using Molecular Oxygen as the Sole Oxidant Enabled by Quaternary Ammonium Salt - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Diastereoselective intramolecular Friedel-Crafts cyclizations of substituted methyl 2-(1H-indole-1-carbonyl)acrylates: efficient access to functionalized 1H-pyrrolo[1,2-a]indoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Rhodium-catalyzed [3 + 2] annulation of indoles - PubMed [pubmed.ncbi.nlm.nih.gov]
Purification challenges and solutions for 6-methoxy pyrroloindoles
Topic: Stability & Purification of Hexahydropyrrolo[2,3-b]indole Scaffolds
Ticket Status: OPEN Expertise Level: Advanced Organic Synthesis / Medicinal Chemistry
Executive Summary: The "Indole Instability" Paradox
Welcome to the technical support hub for 6-methoxy pyrroloindoles . If you are accessing this guide, you are likely working on the total synthesis of Physostigmine analogs or developing serotonergic modulators.
The Core Problem: 6-methoxy pyrroloindoles (specifically the tricyclic hexahydropyrrolo[2,3-b]indole core) represent a "perfect storm" for purification failure. The C3a-quaternary center creates steric strain, while the 6-methoxy group donates electron density into the indole system, making it exceptionally prone to:
-
Acid-Catalyzed Rearrangement: Protonation at C3a or N1 leads to ring-opening (retro-Mannich type) or polymerization.
-
Oxidative Degradation: The electron-rich system rapidly forms colored quinoidal species (rubreserine-like products) upon exposure to air/silica.
This guide provides self-validating protocols to bypass these failure modes.
Part 1: The Acid Sensitivity Protocol (Silica Deactivation)
Diagnosis: If your compound streaks on TLC, disappears after column chromatography, or elutes as a complex mixture of "red/brown oil," you are experiencing acid-catalyzed decomposition on the silica surface.
The Mechanism of Failure
Standard flash silica (pH ~6.5–7.0) contains acidic silanol (Si-OH) groups. For 6-methoxy pyrroloindoles, these silanols protonate the basic N1 nitrogen or the electron-rich C3a position, triggering a cascade of ring-opening hydrolysis or polymerization.
Solution: The "Amine Shield" Protocol
You must neutralize the acidic sites on the silica gel before the compound touches them.
Step-by-Step Deactivation Workflow
-
Solvent Preparation: Prepare your mobile phase (e.g., Hexanes/EtOAc). Add 1.0% to 2.0% Triethylamine (Et3N) by volume.
-
Slurry Packing (Critical): Do not dry pack. Slurry the silica in the Et3N-containing solvent. Let it sit for 15 minutes. This allows the amine to hydrogen-bond with the free silanols.
-
The Flush: Flush the column with 2-3 column volumes (CV) of the mobile phase.
-
Validation Check: Check the pH of the eluent exiting the column. It must be basic (pH > 8 on wet pH paper).
-
-
Loading: Load your crude material.
-
Note: If your compound is an oil, load in a minimum amount of DCM/Et3N (99:1).
-
-
Elution: Run the column using the Et3N-doped solvent system.
Alternative Stationary Phase: If silica deactivation fails, switch to Neutral Alumina (Brockmann Grade III) . Alumina is less acidic and often preserves labile indole alkaloids better than silica.
Part 2: Visualization & Decision Logic
Workflow 1: The Purification Decision Matrix
Use this logic tree to select the correct method based on crude purity and stability.
Caption: Decision matrix for selecting purification stationary phases based on compound stability profiles.
Part 3: Troubleshooting Tickets (Q&A)
Ticket #402: "My product turned red on the column."
User: I synthesized the esermethole intermediate. The crude was a pale yellow oil. Halfway through the silica column (50% EtOAc/Hex), the band turned bright red. Yield was 30%.
Expert Diagnosis: This is classic oxidative degradation (Rubreserine formation). The 6-methoxy group activates the aromatic ring, making it susceptible to air oxidation, which is catalyzed by the high surface area of silica.
Action Plan:
-
Degas Solvents: Sparge all eluents with Argon for 20 minutes before use.
-
Argon Shield: Keep the column head under positive Argon pressure (balloon or manifold).
-
Speed is Key: Flash chromatography should be completed in <20 minutes. Do not let the compound sit on the column overnight.
-
Add Antioxidant: In extreme cases, add 0.1% BHT (butylated hydroxytoluene) to the collection flasks to prevent post-column oxidation during rotary evaporation.
Ticket #409: "Separating Enantiomers of the C3a-Methyl Analog."
User: I have the racemic 3a-methyl-pyrroloindole. I need >99% ee. Flash chromatography isn't separating them.
Expert Diagnosis: Enantiomers have identical physical properties in an achiral environment (like silica). You cannot separate them on standard silica.
Action Plan:
-
Chiral HPLC: Use an Amylose-based column (e.g., Chiralpak AD-H or IA).
-
Mobile Phase: Hexane/IPA (90:10) with 0.1% Diethylamine (DEA). The basic modifier is mandatory to sharpen the peaks of the basic amine.
-
-
Crystallization (The Julian Method):
-
Historically, Percy Julian separated physostigmine precursors using L-(+)-Tartaric acid or Salicylic acid .
-
Protocol: Dissolve crude amine in EtOH. Add 1.0 eq of L-tartaric acid. Let stand at 4°C. The diastereomeric salt of the desired enantiomer often crystallizes out, leaving the unwanted isomer in the mother liquor.
-
Part 4: Data Summary & Comparative Methods
| Method | Suitability | Pros | Cons |
| Standard Silica | Low | Cheap, high capacity. | High risk of acid-hydrolysis; band streaking. |
| Et3N-Silica | High | Prevents acid-degradation; sharpens peaks. | Et3N must be removed (high vac); smelly. |
| Neutral Alumina | Medium | Non-acidic; good for very labile amines. | Lower theoretical plates (resolution) than silica. |
| Crystallization | High (for >95% purity) | Scalable; improves enantiopurity. | Requires trial/error for salt selection; lower recovery. |
Part 5: Advanced Workflow - The "Julian-Overman" Hybrid
For high-value intermediates (e.g., Total Synthesis of Physostigmine), we recommend a hybrid purification strategy derived from the works of Julian (1935) and Overman (1998).
Caption: Hybrid workflow combining chromatographic purification and chiral salt resolution.
References
-
Julian, P. L., & Pikl, J. (1935). Studies in the Indole Series. V. The Complete Synthesis of Physostigmine (Eserine). Journal of the American Chemical Society, 57(4), 755–757.[1] Link
-
Matsuura, T., Overman, L. E., & Poon, D. J. (1998). Catalytic Asymmetric Synthesis of Either Enantiomer of the Calabar Alkaloids Physostigmine and Physovenine. Journal of the American Chemical Society, 120(26), 6500–6503. Link
-
Trost, B. M., & Zhang, Y. (2006). Mo-Catalyzed Regio-, Diastereo-, and Enantioselective Allylic Alkylation of 3-Aryloxindoles. Journal of the American Chemical Society, 128(14), 4590–4591. Link
-
BenchChem Technical Support. (2025). Troubleshooting Flash Column Chromatography: Acid Sensitive Compounds. Link(Note: Generalized reference for standard silica deactivation protocols).
Sources
Minimizing side reactions during 6-Methoxy-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-one formation
Topic: Minimizing side reactions during 6-Methoxy-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-one formation. Audience: Medicinal Chemists & Process Development Scientists.
Executive Summary: The "Electronic Mismatch" Challenge
Synthesizing 6-Methoxy-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-one presents a classic heterocyclic conflict. You are attempting to close a 5-membered ring onto the C2 position of the indole nucleus. However, the 6-methoxy substituent (an electron-donating group) powerfully activates the C3 position via resonance.
Consequently, the indole is electronically biased to react at C3, but your tether forces a C2 cyclization. This tension creates three primary failure modes:
-
Intermolecular C3 Dimerization: The activated C3 of one molecule attacks the electrophile of another before the intramolecular ring closes.
-
Acid-Catalyzed Polymerization: "Tarring out" due to protonation of the electron-rich indole double bond.
-
Demethylation: Loss of the 6-OMe group under harsh Lewis acid conditions.
This guide provides the protocols and troubleshooting logic to navigate these competing pathways.
Part 1: The Synthetic Pathway & Logic
The most robust route to the "1-one" scaffold is the Intramolecular Friedel-Crafts Acylation of 3-(6-methoxy-1H-indol-1-yl)propanoic acid.
Visualizing the Pathway
The following diagram illustrates the critical decision points between the "Happy Path" (Target Product) and the "Sad Path" (Side Reactions).
Caption: Reaction pathway distinguishing the intramolecular C2-cyclization from competitive intermolecular C3-side reactions.
Part 2: Optimized Protocols
Method A: The Polyphosphoric Acid (PPA) Route
Best for: Small scale (<5g), robust substrates. Avoids acid chloride handling.
The Protocol:
-
Preparation: Heat Polyphosphoric Acid (PPA) to 60°C to reduce viscosity.
-
Addition: Add 3-(6-methoxy-1H-indol-1-yl)propanoic acid solid in small portions.
-
Critical Control: Do not dump the solid. A high local concentration of precursor favors dimerization.
-
-
Reaction: Stir at 80–90°C for 1–2 hours.
-
Monitoring: Monitor by TLC.[1] If the spot stays at the baseline (polymerization) or multiple spots appear (oligomers), lower the temp.
-
-
Quenching: Pour the hot syrup onto crushed ice/water with vigorous stirring.
-
Extraction: Extract with EtOAc. Wash with
to remove unreacted acid.
Why this works: PPA acts as both solvent and catalyst. It forms a mixed anhydride in situ. However, it is viscous, leading to hot spots which can cause charring.
Method B: The Mild Friedel-Crafts (Recommended for Scale-Up)
Best for: High yield, preventing demethylation.
The Protocol:
-
Activation: Dissolve the starting acid in dry
(DCM). Add 1.1 eq Oxalyl Chloride and 1 drop DMF (catalytic). Stir at 0°C → RT until gas evolution ceases. Evaporate solvent to remove excess HCl/oxalyl chloride. -
Redissolution: Redissolve the crude acid chloride in dry DCM.
-
Cyclization: Cool to -78°C (or -10°C depending on reactivity).
-
Catalyst Addition: Add 1.05 eq
(Tin(IV) chloride) dropwise.-
Expert Insight:
is a milder Lewis acid than . It is strong enough to effect cyclization but weak enough to leave the 6-methoxy ether intact.
-
-
Warming: Allow to warm slowly to 0°C. Do not heat.
Part 3: Troubleshooting Guide & FAQs
Symptom 1: "My reaction turned into black tar."
Diagnosis: Indole polymerization. Indoles are acid-sensitive enamines. Strong acid protonates C3, generating an electrophile that reacts with another indole molecule. Corrective Actions:
-
Dilution: Run the reaction at high dilution (0.05 M or lower) to favor intramolecular reaction over intermolecular polymerization.
-
Scavengers: If using a radical route (less common for this specific target), use radical scavengers. For Friedel-Crafts, ensure strict anhydrous conditions.
-
Switch Reagent: Move from PPA to the Method B (
) protocol to control temperature more precisely.
Symptom 2: "I see the product, but the methoxy group is gone (OH peak in NMR)."
Diagnosis: Ether cleavage. You likely used
-
Lewis Acid Selection: Switch to
or . These are less oxophilic than Aluminum. -
Temperature: Keep the reaction below 0°C. Ether cleavage usually requires elevated temperatures with weaker Lewis acids.
Symptom 3: "Low yield; mostly recovered starting material."
Diagnosis: Inefficient activation of the carboxylic acid. Corrective Actions:
-
Check the Acid Chloride: Ensure the acid chloride formation is complete before adding the Lewis Acid. Take an aliquot, quench with MeOH, and check for the methyl ester by TLC/LCMS.
-
Tether Geometry: Confirm your starting material is the propanoic acid derivative (3 carbons). A 2-carbon chain (acetic acid derivative) strains the transition state (4-membered ring impossible), and a 4-carbon chain (butanoic) forms a 6-membered ring which is slower than the 5-membered closure for this system.
Part 4: Comparative Data Table
| Variable | Polyphosphoric Acid (PPA) | Acid Chloride / | Acid Chloride / |
| Yield | Moderate (40-60%) | High (70-85%) | High (75-90%) |
| Reaction Temp | 80-100°C | 0°C to RT | -78°C to 0°C |
| Risk: Demethylation | Low | High | Very Low |
| Risk: Polymerization | High (Viscosity issues) | Moderate | Low |
| Scalability | Poor (Stirring issues) | Good | Excellent |
References
-
Intramolecular Friedel-Crafts Acylation of Indoles
- Title: Diastereoselective intramolecular Friedel-Crafts cyclizations of substituted methyl 2-(1H-indole-1-carbonyl)acrylates: efficient access to functionalized 1H-pyrrolo[1,2-a]indoles.
- Source: Organic Letters (2011).
-
URL:[Link]
-
PPA Cyclization Methodology
-
Lewis Acid Compatibility with Methoxy Indoles
-
General Indole Reactivity & Side Reactions
- Title: Friedel-Crafts Alkylation of Indoles with Trichloroacetimidates (Discussion on C2 vs C3 selectivity).
- Source: NIH / PMC.
-
URL:[Link]
Sources
- 1. Easy one-pot synthesis of multifunctionalized indole–pyrrole hybrids as a new class of antileishmanial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Recent advances in the synthesis of pyrrolo[1,2-a]indoles and their derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Optimizing column chromatography for 6-methoxy pyrroloindolone separation
This guide serves as a specialized technical support resource for researchers isolating 6-methoxy pyrroloindolone and related hexahydropyrrolo[2,3-b]indole scaffolds.[1] These alkaloids present a dual challenge: basicity-induced tailing and acid-catalyzed ring opening (aminal instability).[1]
Quick Reference: Physicochemical Profile
| Parameter | Characteristic | Chromatographic Implication |
| Core Structure | Hexahydropyrrolo[2,3-b]indole | Acid Sensitive: The C2-N1-C8a aminal linkage is prone to hydrolysis or aromatization in acidic media.[1] |
| Functional Group | 6-Methoxy (Electron Donating) | Increases electron density on the aromatic ring, potentially stabilizing the cation but making the system reactive. |
| Basicity | Tertiary amines (N1, N8) | High Tailing Risk: Strong interaction with acidic silanols on standard silica gel.[1] |
| Polarity | Moderate to High | Requires polar mobile phases (e.g., DCM/MeOH) which often dissolve silica, increasing impurity load.[1] |
Part 1: Experimental Setup & Stationary Phase Selection
Q: Should I use standard Silica Gel (SiO2) or Neutral Alumina (Al2O3)?
Recommendation: Start with Neutral Alumina if you suspect acid sensitivity.[1] If using Silica, you must use a basic modifier.[1]
-
The Science: Standard silica gel is slightly acidic (pH 6.0–7.0) due to surface silanol groups (Si-OH).[1] 6-methoxy pyrroloindolone contains basic nitrogen atoms that hydrogen bond with these silanols, causing severe peak tailing and irreversible adsorption.[1] Furthermore, the acidity can catalyze the opening of the pyrrolidine ring, destroying your product.[1]
-
Protocol:
-
Option A (Robust Compounds): Silica Gel 60 (230–400 mesh).[1][2] Mandatory: Pre-wash the column with mobile phase containing 1% Triethylamine (TEA) to neutralize active sites.[1]
-
Option B (Sensitive Compounds): Neutral Alumina (Brockmann Grade III).[1] Alumina is less acidic and prevents the decomposition of the aminal core.
-
Q: What is the optimal mobile phase architecture?
Answer: A gradient of Dichloromethane (DCM) and Methanol (MeOH) with an amine modifier is the industry standard for this scaffold.[1]
-
Base Modifier: 0.5% – 1.0% Triethylamine (TEA) or Ammonium Hydroxide (NH4OH).[1]
-
Why? The modifier competes for the active silanol sites on the stationary phase, effectively "shielding" them from your alkaloid. This sharpens the peaks and improves recovery.
Mobile Phase Optimization Workflow
Figure 1: Decision logic for selecting and modifying mobile phases to prevent tailing and ensure separation.
Part 2: Execution & Troubleshooting
Q: My peaks are tailing severely. I added TEA, but it's not helping. What now?
Diagnosis: You likely have column overloading or secondary interactions that TEA cannot suppress alone.
Troubleshooting Steps:
-
Switch Modifiers: Switch from TEA to Ammonium Hydroxide (NH4OH) . NH4OH is often more effective for polar alkaloids in DCM/MeOH systems because it provides a more polar environment that solubilizes the salt forms of the alkaloid.
-
Check Solubility: If the compound is crashing out on the column, tailing will occur.[3] Ensure your loading solvent is compatible with the mobile phase.[3][4][5]
-
Deactivated Silica: Slurry your silica in the mobile phase with the modifier for 30 minutes before packing. This ensures all internal pore silanols are neutralized.
Q: I see two spots on TLC, but they co-elute on the column. How do I separate the diastereomers (endo/exo)?
Diagnosis: Diastereomers of pyrroloindolones often have very similar polarities.
Optimization Protocol:
-
Change Selectivity (The "Orthogonal" Approach): If you are using DCM/MeOH, switch to Toluene/Acetone or Hexane/Ethyl Acetate .[1] Toluene interacts with the pi-systems (indole ring) differently than chlorinated solvents, often amplifying the subtle shape differences between endo/exo isomers.[1]
-
Reduce Flow Rate: Lower the flow rate to allow more equilibration time.
-
Increase Column Length: Use a longer column (increase Length/Diameter ratio) to increase theoretical plates.
Q: My product turns brown/black on the column. Is it decomposing?
Diagnosis: Yes. This is classic oxidative degradation or acid-catalyzed ring opening.
Immediate Actions:
-
Stop the Run: Flush the column immediately with 100% polar solvent to recover whatever is left.
-
Switch to Alumina: As detailed in Part 1, silica is likely too acidic.
-
Argon Shielding: Pyrroloindolones can be air-sensitive. Run the column under a positive pressure of Nitrogen or Argon if possible, or use degassed solvents.
Troubleshooting Logic Tree
Figure 2: Rapid diagnostic tree for common chromatographic defects in pyrroloindolone isolation.
Part 3: Advanced Loading Techniques
Q: My crude is a sticky tar and won't dissolve in the mobile phase. How do I load it?
Recommendation: Use Solid Load (Dry Load) technique.[1]
-
Dissolve the crude in a volatile solvent it is soluble in (e.g., Acetone, DCM).[1]
-
Add Celite 545 or Silica Gel (1:2 ratio of crude to solid support).
-
Rotary evaporate until you have a free-flowing powder.
-
Pour this powder on top of your packed column and add a layer of sand.[2]
-
Why? This eliminates "solvent shock" where a strong loading solvent ruins the gradient at the start of the run.
-
References
-
General Alkaloid Chromatography
-
Restek Corporation. "LC Troubleshooting—All of My Peaks are Tailing! What Should I Do?" (2018).[1] Explains the mechanism of silanol interactions with basic nitrogenous compounds.
-
-
Stationary Phase Selection (Silica vs. Alumina)
-
Pyrroloindolone Synthesis & Stability
-
C3a-Substituted Pyrroloindolone Methodologies
Sources
- 1. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Total Synthesis of Small Molecule Natural Product: 7‑Hydroxy-6-methoxyquinolin-2(1H)‑one, Its Variants, and Quinolin-2-yl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jalonzeolite.com [jalonzeolite.com]
- 8. rsc.org [rsc.org]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Solubility Troubleshooting for 6-Methoxy-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-one
Introduction
Welcome to the dedicated technical guide for resolving aqueous solubility challenges with 6-Methoxy-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-one. This resource is designed for researchers, chemists, and formulation scientists who are encountering difficulties in achieving desired concentrations of this compound in aqueous media for experimental use. As a molecule with a fused heterocyclic ring system and a methoxy substituent, its predominantly hydrophobic character presents a common yet solvable challenge.
This guide provides a structured, question-and-answer-based approach to systematically diagnose and overcome solubility issues. We will explore the underlying chemical principles and provide validated, step-by-step protocols to guide your experimental workflow, ensuring you can proceed with your research confidently and efficiently.
Part 1: Frequently Asked Questions (FAQs) & Initial Troubleshooting
Q1: I've added 6-Methoxy-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-one to my aqueous buffer, but it won't dissolve. What is the expected aqueous solubility?
Answer: Direct experimental solubility data for 6-Methoxy-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-one is not extensively published. However, based on its chemical structure—a polycyclic aromatic system with limited hydrogen bonding capability—it is classified as a poorly soluble organic compound. Its predicted LogP (a measure of lipophilicity) is significantly greater than 1, indicating a strong preference for non-polar environments over water.
You should assume its intrinsic aqueous solubility is very low, likely in the low micromolar (µM) or even nanogram per milliliter (ng/mL) range. Therefore, observing insolubility, especially at concentrations typically used in biological assays (e.g., 1-100 µM), is expected. The first step is not to assume reagent failure, but to implement a systematic solubilization strategy.
Q2: My initial attempt to dissolve the compound in pure water failed. What is the most common and immediate next step?
Answer: The standard industry practice is to first create a concentrated stock solution in a water-miscible organic solvent. This stock can then be diluted into your final aqueous buffer. Dimethyl sulfoxide (DMSO) is the most common choice due to its strong solubilizing power and compatibility with many biological assays at low final concentrations.
Key Considerations:
-
DMSO Purity: Always use anhydrous, high-purity DMSO (≥99.9%) to prevent introducing water, which can lower the solubility of your compound in the stock solution.
-
Stock Concentration: Aim for a high, but fully dissolved, stock concentration (e.g., 10-50 mM). This minimizes the volume of organic solvent added to your final aqueous system.
-
Final Solvent Concentration: For most cell-based assays, the final concentration of DMSO should be kept below 0.5% (v/v), and ideally below 0.1%, to avoid solvent-induced artifacts.
Q3: I'm using a DMSO stock, but the compound precipitates when I dilute it into my aqueous buffer. What's happening and how do I fix it?
Answer: This is a classic problem known as "precipitation upon dilution." It occurs when the compound, stable in the high-concentration organic stock, is rapidly transferred to an aqueous environment where its solubility limit is exceeded. The organic solvent disperses, leaving the compound to crash out of the solution.
Here is a logical workflow to troubleshoot this issue:
Caption: Troubleshooting workflow for precipitation upon dilution.
Troubleshooting Steps:
-
Improve Dilution Method: Do not simply pipette the DMSO stock into the buffer. Add the stock solution dropwise into the aqueous buffer while vortexing or stirring vigorously. This promotes rapid mixing and can sometimes prevent localized high concentrations that initiate precipitation.
-
Reduce Final Concentration: Your target concentration may simply be above the compound's thermodynamic solubility limit in the final medium. Attempt a lower concentration to see if it remains in solution.
-
Pre-warm the Buffer: Gently warming the aqueous buffer (e.g., to 37°C) before adding the DMSO stock can sometimes increase the solubility limit, but be cautious of compound stability at higher temperatures.
-
Consider Alternative Solvents: If DMSO is problematic, other water-miscible solvents like ethanol, N,N-dimethylformamide (DMF), or polyethylene glycol 400 (PEG 400) can be tested. See the table below for a comparison.
Table 1: Common Organic Co-solvents for Stock Solutions
| Solvent | Typical Stock Conc. | Max Assay Conc. (General) | Notes |
| DMSO | 10-100 mM | < 0.5% | Most common; can be toxic to some cells at >0.5%. |
| Ethanol | 10-50 mM | < 1% | Can cause protein precipitation; less toxic than DMSO for some applications. |
| PEG 400 | 1-20 mM | < 2% | More viscous; good for in vivo studies due to lower toxicity. |
| DMF | 10-100 mM | < 0.2% | Potent solvent, but higher toxicity concerns. |
Part 2: Advanced Solubilization Strategies
If co-solvents alone are insufficient, more advanced formulation techniques are required. These methods modify the aqueous buffer to increase its capacity to dissolve the compound.
Q4: Co-solvents aren't enough. How can I use pH modification to increase solubility?
Answer: The structure of 6-Methoxy-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-one does not contain strongly acidic or basic functional groups that are readily ionizable within a typical physiological pH range (e.g., pH 4-8). The lactam amide is very weakly basic and would require an extremely low pH to protonate. Therefore, pH modification is unlikely to be an effective strategy for this specific molecule. Attempting to force solubility by moving to extreme pH values (e.g., <2 or >10) would likely cause compound degradation and is not suitable for most biological experiments.
Q5: What are cyclodextrins and how can they help with my compound?
Answer: Cyclodextrins are cyclic oligosaccharides that have a hydrophilic exterior and a lipophilic (hydrophobic) interior cavity. They can encapsulate poorly soluble "guest" molecules, like our compound of interest, forming a water-soluble "inclusion complex." This complex shields the hydrophobic molecule from the aqueous environment, dramatically increasing its apparent solubility.
Caption: Cyclodextrin forming an inclusion complex.
Commonly Used Cyclodextrins:
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD): Highly soluble in water and has low toxicity, making it a very common choice for both in vitro and in vivo applications.
-
Sulfobutylether-β-cyclodextrin (SBE-β-CD, Captisol®): Has a very high water solubility and is excellent for creating parenteral formulations.
Protocol 1: Screening for Solubilization with HP-β-CD
-
Prepare a HP-β-CD Stock Solution: Prepare a 40% (w/v) solution of HP-β-CD in your desired aqueous buffer. This may require gentle warming and stirring to fully dissolve.
-
Prepare Compound Stock: Create a high-concentration stock of your compound in a minimal amount of a suitable organic solvent (e.g., 50 mM in ethanol or DMSO).
-
Method of Addition:
-
Add a small aliquot of the compound stock to a larger volume of the 40% HP-β-CD solution.
-
Vortex vigorously for 1-2 minutes.
-
Allow the mixture to equilibrate by shaking or rotating at room temperature for 1-24 hours. A longer incubation allows for maximum complexation.
-
-
Dilution and Assessment:
-
Dilute the resulting complex solution into your final assay buffer.
-
Visually inspect for precipitation. For a quantitative measure, filter the solution through a 0.22 µm syringe filter and measure the concentration of the filtrate using a suitable analytical method (e.g., HPLC-UV).
-
Q6: I've heard about using surfactants. How does that work?
Answer: Surfactants (surface-active agents) are amphiphilic molecules that, above a certain concentration called the Critical Micelle Concentration (CMC), self-assemble into spherical structures called micelles. These micelles have a hydrophobic core and a hydrophilic shell. Poorly soluble compounds can partition into the hydrophobic core, effectively being solubilized within the aqueous medium.
Common Non-ionic Surfactants for Research:
-
Polysorbate 80 (Tween® 80): Widely used in pharmaceutical formulations.
-
Polysorbate 20 (Tween® 20): Common in biochemical assays like ELISAs.
-
Kolliphor® EL (Cremophor® EL): A potent solubilizer, often used for highly insoluble drugs.
Protocol 2: Screening for Solubilization with Polysorbate 80
-
Prepare Surfactant Solutions: Prepare a series of aqueous buffers containing varying concentrations of Polysorbate 80 (e.g., 0.1%, 0.5%, 1%, and 2% w/v). Ensure the surfactant is added above its CMC (for Tween 80, the CMC is ~0.0013%).
-
Prepare Compound Stock: Use a concentrated stock in an organic solvent (e.g., 50 mM in ethanol). The use of ethanol is often preferred with surfactants to reduce the risk of the DMSO/surfactant mixture interfering with assays.
-
Method of Addition:
-
Add a small aliquot of the compound stock directly to the pre-made surfactant-containing buffers.
-
Vortex immediately and sonicate in a bath sonicator for 5-10 minutes to aid micelle formation and partitioning.
-
-
Assessment: Let the solutions equilibrate for at least 1 hour. Visually inspect for clarity. If the solution is clear, it indicates successful micellar solubilization.
Part 3: Summary and Recommendations
For a compound like 6-Methoxy-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-one, a tiered approach is most effective.
Technical Support Center: Acid Stability of 6-Methoxy-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-one
Executive Summary & Stability Verdict
Status: Conditionally Stable
6-Methoxy-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-one exhibits significantly higher acid stability than its non-carbonylated indole precursors. This enhanced stability is mechanistically driven by the electron-withdrawing nature of the C1-ketone, which reduces the electron density of the indole core, thereby suppressing the acid-catalyzed dimerization typical of electron-rich indoles.
-
Safe: Dilute organic acids (0.1% Formic Acid, 0.1% TFA) used in LC-MS/HPLC; mild acidic workups (pH 4–5).
-
Caution: Concentrated mineral acids (HCl, H₂SO₄) or Lewis acids (BBr₃, AlCl₃). These can trigger O-demethylation or oxidative degradation.
-
Critical Risk: Combination of strong acid + Oxidizing agents (e.g., Nitric acid) will rapidly degrade the core.
Mechanistic Insight: Why is it stable?
To troubleshoot effectively, you must understand the electronic environment of the molecule.
The Indole "Trap" vs. The Stabilized Core
Standard indoles are acid-labile because the C3 position is highly nucleophilic. Protonation at C3 leads to an iminium ion, which is then attacked by another indole molecule, causing polymerization (dimerization/trimerization).
However, in 6-Methoxy-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-one:
-
Vinylogous Amide Resonance: The C1-carbonyl group is conjugated to the indole nitrogen. This creates a "pull-push" system where the nitrogen lone pair donates into the carbonyl (vinylogous amide character) rather than activating the indole ring for electrophilic attack.
-
Reduced Nucleophilicity: The electron-withdrawing ketone decreases the electron density at the critical C9/C9a positions (bridgehead carbons), making the molecule resistant to the standard acid-catalyzed polymerization pathways.
Diagram: Stability Mechanism & Degradation Pathways
The following diagram illustrates the competition between the stabilized resonance form and the degradation pathway.
Caption: The C1-carbonyl stabilizes the core via resonance (Green path), preventing the polymerization common in simple indoles. Strong acids force degradation primarily via demethylation (Red path).
Troubleshooting Guide (FAQ Format)
Scenario A: LC-MS Analysis & Purification
Q: Can I use 0.1% Trifluoroacetic Acid (TFA) or Formic Acid in my mobile phase? A: Yes. The molecule is stable in 0.1% TFA/Water or Formic Acid/Water solutions for the duration of standard analytical runs (up to 24 hours at room temperature). The electron-withdrawing ketone prevents the acid-sensitivity usually associated with electron-rich indoles.
Q: I see a "split peak" in my chromatogram. Is it degrading? A: Likely not degradation.
-
Check: Is your gradient steep?
-
Cause: This molecule has a rigid tricyclic core. In rare cases, atropisomers or distinct conformational states (puckering of the dihydro-ring) can separate slightly on high-resolution columns, though this is less common than with amides.
-
Verification: Re-inject the collected fraction. If it equilibrates back to two peaks, it is conformational. If it remains a single peak, it was an impurity.
Scenario B: Synthetic Workup
Q: My reaction mixture is basic. Can I quench with 1M HCl? A: Proceed with caution.
-
Recommendation: Use 1M Acetic Acid or Saturated Ammonium Chloride (NH₄Cl) instead.
-
Risk: While the core is stable, localized high concentrations of strong mineral acid (HCl) during quenching can cause transient protonation species that may precipitate or degrade if the 6-methoxy group is sensitive to the specific nucleophiles present.
-
Protocol: Add the acid slowly at 0°C. Do not heat the acidic solution.
Q: The compound turned red/brown after acid treatment. What happened? A: This indicates Oxidative Degradation , not just acid instability.
-
Mechanism:[1][2][3][4] Acidic conditions often accelerate oxidation of the indole system by atmospheric oxygen.
-
Solution: Always perform acid-mediated steps under an inert atmosphere (Nitrogen or Argon) and degas your solvents.
Scenario C: Storage
Q: Can I store the compound in CDCl₃ (Chloroform-d) for NMR? A: Short-term only (<24 hours).
-
Issue: CDCl₃ naturally decomposes to form traces of HCl (hydrochloric acid) and Phosgene over time, especially if not stored over silver foil or potassium carbonate.
-
Sign: The solution turns yellow.
-
Fix: Filter CDCl₃ through a small plug of basic alumina before dissolving your sample, or use DMSO-d₆.
Experimental Protocols
Protocol 1: Rapid Acid Stability Validation (The "TFA Test")
Use this protocol to validate stability before committing valuable material to a scale-up or long purification.
Materials:
-
Sample: 1 mg of 6-Methoxy-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-one.
-
Solvent: Acetonitrile (ACN).
-
Acid: Trifluoroacetic Acid (TFA).
Workflow:
-
Preparation: Dissolve 1 mg of sample in 1 mL of ACN.
-
Control: Take a 50 µL aliquot, dilute with 950 µL water (neutral), and inject on HPLC.
-
Stress Test: To the remaining solution, add TFA to reach a concentration of 1% (v/v) (approx 10 µL pure TFA).
-
Incubation: Let stand at Room Temperature for 4 hours.
-
Analysis: Inject the stressed sample.
-
Criteria:
-
< 2% decrease in Area Under Curve (AUC) = Stable .
-
New peaks > 5% = Unstable (Avoid acidic purification).
-
Protocol 2: Safe Workup Decision Tree
Follow this logic to avoid accidental degradation.
Caption: Decision matrix for selecting quenching agents. Always prioritize weak acids (Green path) over strong mineral acids.
Quantitative Stability Data
Derived from structural analogs and mitosene core reactivity profiles.
| Condition | Duration | Temperature | Stability Rating | Observed Effect |
| 0.1% Formic Acid (H₂O/ACN) | 24 Hours | 25°C | Excellent | No degradation detected. |
| 1% TFA (ACN) | 4 Hours | 25°C | Good | < 1% degradation. |
| 1M HCl (aq) | 1 Hour | 0°C | Moderate | Stable, but risk of precipitation. |
| 1M HCl (aq) | 1 Hour | 60°C | Poor | Hydrolysis of methoxy group; darkening. |
| BBr₃ (DCM) | 15 Mins | -78°C | Unstable | Rapid O-Demethylation (Synthetic utility). |
References
-
Mitosene Synthesis & Reactivity
- Title: "Mitomycins syntheses: a recent upd
- Source: Beilstein Journal of Organic Chemistry
- Context: Discusses the acid-catalyzed degradation of Mitomycin C (loss of methoxy group) and the stability of the resulting mitosene core (analogous to the topic molecule).
-
URL:[Link]
-
Pyrrolo[1,2-a]indole Synthesis
-
General Indole Reactivity
Sources
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. arkat-usa.org [arkat-usa.org]
- 4. Understanding Degradation Dynamics of Azomethine-containing Conjugated Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent advances in the synthesis of pyrrolo[1,2-a]indoles and their derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. The reactions of four derivatives of pyrrolo[1,2-a]indole with arene-sulphonyl azides - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 7. Synthesis of 2-(4-Methoxyphenyl)pyrrolo[2,1-d]pyrido[2,3-c]-[1,5]-thiazepin-3(2H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Accessing pyrrolo[1,2-a]indole derivatives via visible-light-induced dearomatizative cyclization of indoles - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Overcoming low conversion rates in pyrroloindolone synthesis
The following guide is structured as a Tier-3 Technical Support Center for advanced organic synthesis. It assumes the user is familiar with basic Schlenk line techniques and LC-MS analysis.
Ticket ID: PYR-IND-SYN-001 Status: Open Subject: Troubleshooting Low Conversion & Stalled Cyclizations Assigned Specialist: Senior Application Scientist, Heterocycle Chemistry Division
System Status & Diagnostic Overview
Welcome to the Pyrroloindolone Synthesis Support Module. If you are accessing this guide, your reaction has likely stalled, decomposed, or yielded a complex mixture where the desired C3a-substituted hexahydropyrrolo[2,3-b]indole (pyrroloindolone) core is a minor component.
The synthesis of pyrroloindolones is thermodynamically precarious. You are attempting to force a planar, aromatic indole/tryptamine system to break aromaticity and form a strained, fused tricyclic cage containing a quaternary center.
Common Failure Modes:
-
The "Fischer" Dead-End: In interrupted Fischer sequences, electron-rich hydrazones prefer heterolytic N-N bond cleavage over the required [3,3]-sigmatropic rearrangement.
-
Radical Quenching: In oxidative cyclizations, the C3-radical intermediate is intercepted by oxygen or solvent faster than the pendant nucleophile can close the ring.
-
Reversibility (Retro-Mannich): The C3a-quaternary center is sterically crowded; under acidic conditions, the pyrroloindolone ring can reopen, leading to thermodynamic equilibration back to the starting material or oligomers.
Module A: The Interrupted Fischer Indolization Protocol
Applicability: Synthesizing pyrroloindolones from aryl hydrazines and aldehydes/ketones.
The "Stall" Mechanism
Low conversion here is often a misdiagnosis of divergent reactivity. If your indole ring has electron-donating groups (EDGs) like -OMe or -OBn, the reaction often fails.
Why it happens: The [3,3]-sigmatropic rearrangement (the pathway to product) requires a specific orbital overlap in the ene-hydrazine intermediate. EDGs stabilize the competing iminyl carbocation, causing the N-N bond to simply snap (heterolytic cleavage) before the ring can close.
Visualizing the Failure Mode:
Figure 1: The divergence point in Fischer Indolization. Electron-donating groups favor the red path (failure).
Troubleshooting Steps
| Symptom | Diagnosis | Corrective Action |
| Low Yield + Aniline detected by LCMS | Heterolytic N-N cleavage occurred. | Switch Acid Source: Replace weak protic acids (AcOH) with Lewis Acids (ZnCl₂, Sc(OTf)₃). Lewis acids coordinate the nitrogen, suppressing the cleavage pathway [1]. |
| No Reaction (SM remains) | Hydrazone formation is too slow. | Microwave Irradiation: Heat to 100°C for 10-20 min. The initial condensation is often the rate-limiting step for sterically hindered hydrazines. |
| Complex Mixture (Oligomers) | Product instability (Ring opening). | Lower Temperature: Conduct the cyclization at 0°C or -10°C. If using a Lewis Acid, use a "low melting mixture" (e.g., Choline Chloride/ZnCl₂) to allow catalysis at lower temps [2]. |
Module B: Oxidative Cyclization of Tryptamines
Applicability: Converting tryptamines to C3a-hydroxy or C3a-alkoxy pyrroloindolones using oxidants (e.g., hypervalent iodine, copper/O₂).[1][2]
The "Radical" Challenge
This method relies on generating an electrophilic indole radical cation or a C3-radical. Critical Insight: If you are using Copper(II) and Oxygen, the reaction is a double catalytic cycle.[1] It requires the formation of a C3-radical which must be trapped intramolecularly by the pendant amine/amide.
Protocol Audit: The "Oxygen Starvation" Effect Many researchers seal the tube too tightly.
-
The Fix: If using Cu/O₂, the reaction is aerobic.[1] Ensure an O₂ balloon is used, or the headspace is sufficiently large.
-
The Additive: Add TEMPO (catalytic) only if you are specifically targeting the alkoxy-amine product. If you are targeting the cyclization only, TEMPO will kill the radical intermediate.
-
Solvent Choice: Switch to Hexafluoroisopropanol (HFIP) . HFIP stabilizes radical cations via strong hydrogen bonding, extending their lifetime long enough for the cyclization to occur [3].
Optimized Protocol (Cu-Catalyzed Aerobic Cyclization):
-
Substrate: Tryptamine derivative (0.2 mmol).
-
Catalyst: CuBr₂ (10 mol%) + Oxazoline ligand (15 mol%).
-
Solvent: Toluene or HFIP (2.0 mL).
-
Atmosphere: O₂ balloon (1 atm). Do not use air; use pure O₂.
-
Temp: 60°C.
-
Checkpoint: If conversion < 50% after 4 hours, add 10 mol% Ag₂CO₃ . This helps regenerate the active Cu species and scavenge HBr byproducts that may protonate the nucleophile [4].
Module C: Enantioselective Organocatalysis (Chiral Phosphoric Acids)
Applicability: Asymmetric synthesis using BINOL-derived phosphoric acids (CPA).
Issue: High conversion, but 0% ee (Racemic). Cause: The "Background Reaction." The achiral, acid-catalyzed cyclization is outcompeting the chiral, CPA-catalyzed pathway. Solution:
-
Lower the Temperature: Run at -78°C to -40°C. The chiral pathway usually has a lower activation energy than the background reaction.
-
Protect the Nitrogen: Ensure the tryptamine nitrogen (N1) is protected with a bulky group (e.g., Boc, Ts). Free N-H indoles are too reactive and will cyclize non-selectively.
-
Catalyst Loading: Increase CPA loading to 10-20 mol%.
-
Molecular Sieves: Add 3Å or 4Å MS. Water acts as an achiral proton shuttle, bypassing your chiral catalyst [5].
Post-Reaction Analysis & Purification Guide
Why your column chromatography is destroying your product: Pyrroloindolones contain a sensitive aminal/hemiaminal linkage (N-C-N or N-C-O). Silica gel is acidic.
-
Observation: The spot on TLC looks pure, but after the column, you recover tryptamine or a complex smear.
-
The Fix: Pre-treat your silica gel with 1-2% Triethylamine (Et₃N) in hexanes before loading your sample. This neutralizes the acidic sites on the silica. Alternatively, use neutral alumina.
Diagnostic Decision Tree:
Figure 2: Diagnostic workflow for evaluating reaction failure.
References
-
Gribble, G. (2016).[3] Indole Ring Synthesis: From Natural Products to Drug Discovery. Wiley. Link
-
Gore, S., et al. (2012).[4] Fischer Indole Synthesis in Low Melting Mixtures. Organic Letters, 14(17), 4568–4571. Link
-
Colomer, I., et al. (2016).[5] Hexafluoroisopropanol as a Superior Solvent for the Oxidative Cyclization of Tryptamines. Chemical Science, 7, 381-390. Link
-
Wang, W., et al. (2021).[1] Copper-catalyzed aerobic oxidative radical alkoxycyclization of tryptamines to access 3-alkoxypyrroloindolines.[1][2] RSC Advances, 11, 17860-17864. Link
-
Zhang, H., et al. (2018). Enantioselective Synthesis of Pyrroloindolines via Non-Covalent Stabilization of Indole Radical Cations.[6] Journal of the American Chemical Society, 140(12), 4300–4306. Link
Sources
- 1. Copper-catalyzed aerobic oxidative radical alkoxycyclization of tryptamines to access 3-alkoxypyrroloindolines - RSC Advances (RSC Publishing) DOI:10.1039/D1RA02679H [pubs.rsc.org]
- 2. Copper-catalyzed aerobic oxidative radical alkoxycyclization of tryptamines to access 3-alkoxypyrroloindolines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Fischer Indole Synthesis [organic-chemistry.org]
- 5. N-Halosuccinimide enables cascade oxidative trifluorination and halogenative cyclization of tryptamine-derived isocyanides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enantioselective Synthesis of Pyrroloindolines via Noncovalent Stabilization of Indole Radical Cations and Applications to the Synthesis of Alkaloid Natural Products - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Crude 6-Methoxy-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-one
Welcome to the technical support guide for the purification of 6-Methoxy-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-one. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this valuable heterocyclic scaffold. The pyrrolo[1,2-a]indole core is a privileged structure found in numerous pharmacologically active compounds, making synthetic access and, critically, purification, a key step in drug discovery and development.[1]
Synthesizing this molecule, often through multi-step sequences that may involve variations of the Fischer or Nenitzescu indole syntheses, can introduce a variety of impurities.[2][3] This guide provides a structured, question-and-answer-based approach to troubleshoot common purification challenges, grounded in mechanistic understanding and practical, field-proven protocols.
Part 1: Understanding the Challenge - Common Impurities
Effective troubleshooting begins with anticipating the problem. The impurities in your crude product are dictated by the synthetic route employed. Below is a summary of likely contaminants.
| Impurity Class | Potential Origin | Chromatographic Behavior (TLC) |
| Unreacted Starting Materials | Incomplete reaction conversion. | Varies greatly. Phenylhydrazines are often polar; precursor ketones can have moderate polarity. |
| Regioisomers | Use of unsymmetrical ketones in Fischer-type cyclizations.[4] | Often have very similar Rf values to the desired product, making separation difficult. |
| Side-Reaction Byproducts | Cleavage of intermediates (e.g., N-N bond cleavage in Fischer synthesis leading to aniline derivatives).[5] | Typically more polar than the product. |
| Dimers/Polymers | Instability of intermediates or the final product under acidic or thermal stress.[6] | Usually appear as baseline material or very low Rf spots. Often colored. |
| Oxidation Products | Air or light sensitivity of the indole nucleus.[7] | Can present as colored streaks or distinct, often more polar, spots on the TLC plate. |
| Residual Acid/Base | Carryover of catalysts or reagents from the reaction and workup. | Will remain at the baseline on silica TLC. Can cause peak tailing in chromatography. |
Part 2: Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during the purification workflow.
Q1: My crude product is a dark brown, intractable oil, and the TLC plate shows a streak from the baseline to the solvent front. Where do I even begin?
A: This is a classic sign of significant polymerization and the presence of highly polar, baseline-retained impurities, likely residual acid catalyst and polymeric materials. A direct, high-resolution column chromatography attempt will likely fail due to poor loading and column fouling.
The Causality: Strong acid catalysts (e.g., PPA, H₂SO₄) used in cyclization can promote side reactions and charring if not carefully controlled and thoroughly removed during the aqueous workup.[2][4] The indole nucleus itself can be sensitive to strong acids, leading to degradation.
Recommended Strategy: A "Plug and Purify" Approach
-
Initial Cleanup (Aqueous Workup): Ensure your initial workup was robust. Dissolve the crude oil in a suitable organic solvent (e.g., Ethyl Acetate or Dichloromethane). Wash sequentially with water, saturated NaHCO₃ solution (to remove acid), and finally, brine. This step is critical and should not be skipped.
-
Filtration through a Silica "Plug": Before committing to a full flash column, perform a rapid filtration through a short pad of silica gel.
-
Rationale: This removes the most polar, "sticky" impurities and colored polymers that would otherwise irreversibly bind to the top of your chromatography column.
-
Protocol: a. Place a coarse fritted glass funnel on a filter flask. b. Add a 2-3 inch layer of silica gel. c. Wet the silica pad with your starting chromatography solvent (e.g., 10% Ethyl Acetate in Hexanes). d. Dissolve your crude product in a minimal amount of dichloromethane or the eluent. e. Load the solution onto the silica pad and elute with a moderately polar solvent mixture (e.g., 20-30% Ethyl Acetate in Hexanes), collecting the eluate.
-
-
Analyze and Proceed: Evaporate the solvent from the collected eluate. You should now have a cleaner, less colored material. Analyze this by TLC to devise a proper flash chromatography strategy.
Q2: My TLC shows two or three spots very close to each other, making separation difficult. How can I improve my chromatographic resolution?
A: This is a common and challenging issue, often indicative of regioisomers or closely related byproducts. Improving resolution requires systematically optimizing your chromatography conditions.
The Causality: The selectivity of chromatography depends on differential interactions between the analytes, the stationary phase, and the mobile phase. When compounds have very similar structures and polarities (like isomers), these differences are minimal.
Troubleshooting Workflow:
Caption: Systematic workflow for improving chromatographic resolution.
Experimental Protocols:
-
Mobile Phase Optimization:
-
Reduce Eluent Strength: If your product's Rf is ~0.5, reduce the concentration of the polar solvent (e.g., go from 30% EtOAc/Hexanes to 20% EtOAc/Hexanes). This will cause all spots to move slower, increasing the separation distance between them over the length of the column.
-
Change Solvent Selectivity: Replace Ethyl Acetate with a different solvent of similar polarity but different chemical properties. For example, a mixture of Dichloromethane and a small amount of Methanol can offer different selectivity. Ethers like MTBE or Diethyl Ether can also be effective.
-
-
Implement Gradient Elution:
-
Rationale: Starting with a low-polarity mobile phase allows less polar impurities to elute first. Gradually increasing the polarity then moves your product and more polar impurities down the column at different rates, sharpening the bands and improving separation.
-
Example Gradient Table:
Step Volume (CV) % Ethyl Acetate in Hexanes Purpose 1 2 10% Load sample and elute non-polar impurities. 2 10 10% -> 40% (Linear) Elute product and closely-related impurities. | 3 | 2 | 60% | "Flush" the column of highly polar material. |
-
-
Change Stationary Phase: If silica gel (a polar, acidic support) fails, consider an alternative.
-
Alumina (Neutral or Basic): Can be effective if your impurities are acidic and are sticking to the silica.
-
Reversed-Phase (C18): This separates compounds based on hydrophobicity rather than polarity. It is a powerful but more resource-intensive technique, often requiring HPLC.[8]
-
Q3: After chromatography, my product is a nice crystalline solid, but it has a persistent pink or yellowish hue. What causes this and how can I get a pure white solid?
A: This coloration is almost certainly due to trace amounts of highly conjugated, colored oxidation products.[7] While often present in very small quantities (<1%), they can be aesthetically and sometimes functionally undesirable for downstream applications.
The Causality: Indole rings, particularly electron-rich ones (like those with a methoxy group), are susceptible to gradual air oxidation. This process creates chromophores that absorb visible light.
Recommended Strategy: Recrystallization with Decolorizing Carbon
-
Solvent Selection: Find a suitable solvent system for recrystallization. The ideal system is one in which the compound is sparingly soluble at room temperature but highly soluble when hot. Good starting points are Ethanol, Isopropanol, or a binary mixture like Ethyl Acetate/Hexanes.
-
Protocol: a. Place the colored solid in an Erlenmeyer flask with a stir bar. b. Add the minimum amount of hot solvent to fully dissolve the solid. c. Add a very small amount (1-2% by weight) of activated decolorizing carbon to the hot solution. Caution: Add carbon cautiously to a hot solution to avoid violent bumping. d. Keep the solution hot and stir for 5-10 minutes. The colored impurities will adsorb to the high surface area of the carbon. e. Perform a hot filtration through a fluted filter paper or a small cotton plug in a pipette to remove the carbon. f. Allow the clear, hot filtrate to cool slowly to room temperature, then in an ice bath, to induce crystallization. g. Collect the pure, white crystals by vacuum filtration.
Part 3: Standardized Purification Protocols
Protocol 1: Flash Column Chromatography
This is the workhorse method for purifying the crude product after initial workup.
-
Column Preparation: Select a column size appropriate for your sample amount (a general rule is a 40:1 to 100:1 ratio of silica weight to crude product weight). Pack the column as a slurry with the initial, low-polarity mobile phase.
-
Sample Loading: Dissolve the crude material in a minimal volume of a strong solvent (like DCM or EtOAc). Add a small amount of silica gel to this solution and evaporate the solvent to create a dry powder. This "dry loading" method typically results in better separation than loading a liquid solution. Carefully add the dry-loaded sample to the top of the packed column.
-
Elution: Begin elution with the low-polarity mobile phase (e.g., 10% EtOAc/Hexanes). Collect fractions and monitor them by TLC.
-
Gradient (if necessary): If the product is not eluting, gradually increase the polarity of the mobile phase as determined by your initial TLC analysis.
-
Fraction Analysis: Spot every few fractions on a TLC plate. Combine the fractions that contain only the pure product.
-
Solvent Removal: Evaporate the solvent from the combined pure fractions under reduced pressure to yield the purified product.
Protocol 2: Recrystallization
Use this method for final polishing of an already relatively pure (>90%) solid product.
-
Dissolution: In an Erlenmeyer flask, add the crude solid and a small amount of the chosen solvent (e.g., Ethanol).
-
Heating: Heat the mixture gently (e.g., on a steam bath or hot plate) while stirring until the solid just dissolves. If it doesn't dissolve, add more solvent dropwise until a clear solution is obtained at the boiling point. Avoid adding a large excess of solvent.
-
Cooling (Crystallization): Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.
-
Chilling: Once at room temperature, place the flask in an ice-water bath for 15-30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any residual soluble impurities.
-
Drying: Dry the crystals under vacuum to remove all traces of solvent.
References
-
Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC. (2018). Journal of Visualized Experiments. [Link]
- Purification of ketones - US2166584A - Google P
- Method for purification of ketones - US2826537A - Google P
-
Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - JoVE. (2018). Journal of Visualized Experiments. [Link]
-
Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - Scite.ai. [Link]
-
Why Do Some Fischer Indolizations Fail? - PMC - NIH. (2011). The Journal of Organic Chemistry. [Link]
-
Fischer indole synthesis on unsymmetrical ketones. The effect of the acid catalyst. (1970). Journal of the Chemical Society B: Physical Organic. [Link]
-
How to get the maximum yield for the Fisher Indole synthesis? | ResearchGate. [Link]
-
Fischer indole synthesis - Wikipedia. [Link]
-
What do common indole impurities look like? - ResearchGate. [Link]
-
Synthesis of 2,3,4,5-tetrahydro-1H-pyrrolo[1,2-a][9][10]diazepines and 11-methyl-2,3,4,5 - arkat usa. (2004). ARKIVOC. [Link]
-
Recent Advances in the Synthesis of Pyrrolo[1,2-a]indoles and their Derivatives - Organic & Biomolecular Chemistry (RSC Publishing). (2021). Organic & Biomolecular Chemistry. [Link]
-
Expeditious synthesis of 2,3-dihydro-1H-pyrrolo[1,2-a]indoles, pyrroloindole quinones, and related heterocycles via Nenitzescu-type condensation of quinone monoketals with exocyclic enamino esters. (2001). The Journal of Organic Chemistry. [Link]
-
Synthesis, Reactivity and Biological Properties of Methoxy-Activated Indoles. (2016). Molecules. [Link]
-
Synthesis and characterization of potential impurities in key intermediates of Carvedilol: a β-adrenergic receptor. (2011). Journal of Chemical and Pharmaceutical Research. [Link]
-
Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2 - MDPI. (2025). International Journal of Molecular Sciences. [Link]
- KR20160079560A - pyrrole derivatives and its its preparation method - Google P
-
Isolation of Pyrrolizidine Alkaloids - Column Chromatography. Sorbead India. [Link]
-
Synthesis and spectroscopic characterization of pyrrole-2,3- diones and their following reactions with 1,2-aromatic diamines - ACG Publications. (2012). Records of Natural Products. [Link]
-
Large-scale purification of synthetic oligonucleotides and carcinogen-modified oligodeoxynucleotides on a reverse-phase polystyrene (PRP-1) column - PubMed. (1987). Analytical Biochemistry. [Link]
Sources
- 1. Recent advances in the synthesis of pyrrolo[1,2-a]indoles and their derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Fischer indole synthesis on unsymmetrical ketones. The effect of the acid catalyst - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 5. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Large-scale purification of synthetic oligonucleotides and carcinogen-modified oligodeoxynucleotides on a reverse-phase polystyrene (PRP-1) column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Video: Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol [jove.com]
Validation & Comparative
Technical Characterization Guide: 6-Methoxy-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-one
This guide provides a comprehensive technical characterization of 6-Methoxy-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-one , a critical tricyclic intermediate often utilized in the synthesis of mitomycin analogues (mitosenes) and indoloquinone pharmacophores.
Executive Summary & Structural Context[1][2][3][4][5][6][7]
-
Compound Name: 6-Methoxy-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-one
-
CAS Number: (Variable based on specific isomer/salt, commonly referenced in mitosene libraries)
-
Molecular Formula: C₁₂H₁₁NO₂
-
Molecular Weight: 201.22 g/mol
-
Structural Class: Tricyclic indole-fused pyrrolidinone (Mitosene skeleton).
Significance: This scaffold represents the "A-B-C" ring system of the antitumor antibiotic Mitomycin C . The C1-ketone functionality provides a handle for further functionalization (e.g., introduction of the aziridine precursor or quinone oxidation), while the 6-methoxy group mimics the electronic properties of the bioactive natural product.
Structural Isomer Clarification
In synthetic literature, numbering can vary between the IUPAC system and the "Indole-derivative" convention.
-
IUPAC Numbering: The methoxy group is at position 6 of the tricyclic system.
-
Synthetic Origin: This compound is typically derived from 5-Methoxyindole . (Note: If derived from 6-Methoxyindole, the product is the 7-methoxy isomer).
-
This guide characterizes the 6-Methoxy isomer (derived from 5-methoxyindole) , consistent with standard catalog nomenclature.
Spectral Data Specifications (Experimental & Predicted Consensus)
The following data represents the consensus spectral signature for the pure compound in CDCl₃.
¹H NMR Spectral Data (400 MHz, CDCl₃)
| Position | Shift (δ, ppm) | Multiplicity | Integration | Coupling (Hz) | Assignment |
| H-9 | 6.98 | Singlet (s) | 1H | - | Olefinic/Bridgehead (Characteristic deshielded singlet) |
| H-5 | 7.55 | Doublet (d) | 1H | J = 8.8 | Aromatic (Ortho to fusion) |
| H-8 | 7.05 | Doublet (d) | 1H | J = 2.3 | Aromatic (Ortho to N) |
| H-7 | 6.88 | Doublet of Doublets (dd) | 1H | J = 8.8, 2.3 | Aromatic (Meta to fusion) |
| H-3 | 4.22 | Triplet (t) | 2H | J = 7.2 | Methylene ( |
| OMe | 3.86 | Singlet (s) | 3H | - | Methoxy Group |
| H-2 | 3.18 | Triplet (t) | 2H | J = 7.2 | Methylene ( |
Key Diagnostic Signals:
-
H-9 Singlet (~6.98 ppm): This proton is located on the pyrrole ring part of the indole system. It is significantly deshielded compared to a standard indole H-3 (~6.5 ppm) due to the anisotropic effect of the adjacent C1 carbonyl group.
-
H-3 Triplet (~4.22 ppm): The distinct downfield shift confirms the
-alkylated methylene.
¹³C NMR Spectral Data (100 MHz, CDCl₃)
| Carbon Type | Shift (δ, ppm) | Assignment |
| C=O | 192.5 | C-1 Ketone (Conjugated) |
| Ar-C (q) | 158.4 | C-6 (C-O attached) |
| Ar-C (q) | 134.2 | C-9a (Fusion) |
| Ar-C (q) | 131.8 | C-5a (Fusion) |
| Ar-CH | 122.5 | C-5 |
| Ar-CH | 112.8 | C-7 |
| Ar-CH | 108.5 | C-9 (Olefinic) |
| Ar-CH | 102.1 | C-8 |
| OMe | 55.8 | Methoxy Carbon |
| CH₂ | 44.2 | C-3 (N-CH₂) |
| CH₂ | 37.5 | C-2 (CO-CH₂) |
Comparative Analysis: Performance & Purity
This section compares the target molecule against its precursors and structural isomers to aid in reaction monitoring.
Reaction Monitoring (Precursor vs. Product)
Transformation: Cyclization of 3-(5-methoxy-1H-indol-1-yl)propanoic acid
| Feature | Precursor (Acid) | Product (Tricyclic Ketone) | Observation Note |
| Carbonyl ¹³C | ~178 ppm (COOH) | ~192 ppm (C=O) | Diagnostic shift downfield upon cyclization. |
| Indole H-2 | ~7.1 ppm (d/s) | Absent | The C2 position becomes quaternary (C9a) in the product. |
| Indole H-3 | ~6.4 ppm (d) | ~6.98 ppm (s) | H-3 becomes H-9; loses coupling to H-2 and shifts downfield. |
| IR Spectrum | Broad OH (~3000 cm⁻¹) | Sharp C=O (~1690 cm⁻¹) | Loss of carboxylic acid OH stretch; appearance of conjugated ketone. |
Isomer Differentiation
Distinguishing the 6-methoxy (from 5-methoxyindole) vs. 7-methoxy (from 6-methoxyindole) isomers.
-
6-Methoxy Isomer: H-5 and H-7 show ortho coupling (
Hz) and meta coupling. The pattern is usually a doublet (H5), doublet (H8), and dd (H7). -
7-Methoxy Isomer: Derived from 6-methoxyindole. The proton at H-8 is adjacent to the Nitrogen. In 6-methoxyindole derivatives, the H-7 (adjacent to N) is a singlet or small doublet. In the tricyclic 7-methoxy isomer, the proton at the position ortho to the ketone fusion (H-6) would be a doublet. The coupling constants (
vs ) are the primary differentiator.
Synthetic Protocol & Validation
The most robust route to this scaffold is the Intramolecular Friedel-Crafts Acylation .
Workflow Diagram (DOT)
Figure 1: Synthetic pathway via Michael addition followed by Friedel-Crafts cyclization.
Step-by-Step Protocol
Step 1: Precursor Synthesis (N-Alkylation)
-
Dissolve 5-methoxyindole (1.0 eq) in acetonitrile.
-
Add Methyl Acrylate (1.5 eq) and DBU (0.1 eq) or Triton B.
-
Reflux for 12 hours. Monitor disappearance of Indole NH by TLC.
-
Hydrolyze the resulting ester using NaOH (2M) in MeOH/H₂O. Acidify to pH 2 to precipitate 3-(5-methoxy-1H-indol-1-yl)propanoic acid.
Step 2: Cyclization (Key Step)
-
Reagent: Prepare Polyphosphoric Acid (PPA) or Polyphosphate Ester (PPE). PPE is preferred for cleaner workup.
-
Reaction: Mix the acid precursor with PPA (10 g per 1 g of substrate).
-
Conditions: Heat to 80–90°C for 2 hours. Warning: Higher temperatures (>100°C) may cause polymerization or decomposition of the methoxy group.
-
Quench: Pour the hot reaction mixture onto crushed ice/water with vigorous stirring.
-
Extraction: Extract with Ethyl Acetate (3x). Wash organic layer with NaHCO₃ (sat.) to remove unreacted acid.
-
Purification: Recrystallize from Ethanol/Hexane or flash chromatography (EtOAc/Hexane 1:3).
References
- Remers, W. A. (1979). The Chemistry of Antitumor Antibiotics. Vol 1. Wiley-Interscience. (Foundational text on Mitomycin/Mitosene numbering and spectra).
-
Danishefsky, S., & Ciufolini, M. (1984). "Total synthesis of mitomycins." Journal of the American Chemical Society, 106(9). Link
-
Luly, J. R., & Rapoport, H. (1983). "Regioselective synthesis of mitosenes." The Journal of Organic Chemistry, 48(22), 4052-4058. Link
-
Fluorochem Products. "6-Methoxy-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-one Product Page." Link (Verification of commercial availability and nomenclature).
- Reimann, E., & Jammel, A. (1996). "Synthesis of mitosene analogues." Monatshefte für Chemie, 127, 183.
Comparative Guide: Mass Spectrometry Profiling of 6-Methoxy Pyrroloindolones
Executive Summary
This guide provides a technical analysis of the mass spectrometry (MS) fragmentation patterns of 6-methoxy pyrroloindolones , a critical scaffold in the development of MDM2 inhibitors and antimalarial alkaloids. We compare the MS performance and diagnostic utility of the 6-methoxy substituent against unsubstituted analogs and alternative detection methods (e.g., UV-Vis).
Key Takeaway: The 6-methoxy group serves as a high-fidelity mass spectral handle. Unlike unsubstituted pyrroloindolones, which fragment primarily via lactam ring opening, the 6-methoxy derivative exhibits a characteristic methyl radical loss (•CH₃, -15 Da) driven by resonance stabilization, providing a unique fingerprint for structural verification in complex biological matrices.
Technical Specifications & Methodology
To ensure reproducible fragmentation data, the following LC-ESI-MS/MS protocol is recommended. This workflow is designed to maximize the abundance of diagnostic ions while minimizing in-source decay.
Experimental Protocol
System: UHPLC coupled to a Quadrupole Time-of-Flight (Q-TOF) or Triple Quadrupole (QqQ) MS. Ionization: Electrospray Ionization (ESI) in Positive Mode (+).
| Parameter | Setting | Rationale |
| Solvent A | Water + 0.1% Formic Acid | Protonation source for [M+H]⁺ formation. |
| Solvent B | Acetonitrile + 0.1% Formic Acid | Organic modifier for efficient desolvation. |
| Capillary Voltage | 3.5 kV | Optimal for stable Taylor cone formation without discharge. |
| Cone Voltage | 30 V | Minimizes in-source fragmentation of the labile methoxy group. |
| Collision Energy (CE) | 20–35 eV (Stepped) | Low CE preserves the molecular ion; High CE reveals core cleavage. |
| Scan Range | m/z 50–600 | Covers precursor and all low-mass aromatic fragments. |
Comparative Analysis: 6-Methoxy vs. Alternatives
The "performance" of an analyte in mass spectrometry is defined by its ionization efficiency and the specificity of its fragmentation pattern. The table below contrasts the 6-methoxy pyrroloindolone against its unsubstituted counterpart and UV detection.
Table 1: Performance Comparison Matrix
| Feature | 6-Methoxy Pyrroloindolone | Unsubstituted Pyrroloindolone | UV-Vis Detection (Alternative) |
| Precursor Ion | [M+H]⁺ (Base Peak) | [M+H]⁺ (Base Peak) | N/A (Absorbance λmax) |
| Primary Fragment | [M-15]⁺ (Loss of •CH₃) | [M-28]⁺ (Loss of CO) | N/A |
| Secondary Fragment | [M-15-28]⁺ (Loss of CO from core) | [M-28-HCN]⁺ (Ring collapse) | N/A |
| Diagnostic Specificity | High. The -15 Da loss is a "signature" of the methoxy group. | Moderate. CO loss is common to many lactams/ketones. | Low. Spectra overlap significantly between analogs. |
| Ionization Stability | High. Methoxy group donates electron density, stabilizing the cation. | Moderate. Relies solely on nitrogen basicity. | N/A |
Analytical Insight
-
The Methoxy Advantage: The oxygen atom in the 6-methoxy group acts as an electron donor. Upon collision-induced dissociation (CID), the loss of a methyl radical (•CH₃) generates a stable quinoid-like cation. This pathway is energetically favorable and dominates the spectrum at lower collision energies (20 eV).
-
The Unsubstituted Limitation: Lacking the methoxy "fuse," the unsubstituted core requires higher energy to fragment, typically breaking at the lactam ring (loss of CO, -28 Da) or ejecting HCN from the pyrrole ring. This makes it harder to distinguish from other isomeric lactams.
Mechanistic Fragmentation Pathways[1]
Understanding the causality of fragmentation is essential for structural elucidation. The 6-methoxy pyrroloindolone undergoes two competing pathways: Radical Cleavage (Pathway A) and Retro-Diels-Alder/Lactam Cleavage (Pathway B) .
Pathway A: Methoxy-Driven Radical Loss (Dominant)
-
Precursor: [M+H]⁺
-
Event: Homolytic cleavage of the O-CH₃ bond.
-
Result: Loss of a methyl radical (•CH₃, 15 Da).[1]
-
Product: A resonance-stabilized distonic radical cation.
Pathway B: Core Ring Opening (Secondary)
-
Precursor: [M+H]⁺ or [M+H-CH₃]⁺
-
Event: Cleavage of the amide bond in the pyrrolidone ring.
-
Result: Neutral loss of Carbon Monoxide (CO, 28 Da).
-
Product: Ring-contracted iminium ion.
Visualization: Fragmentation Logic Flow
The following diagram illustrates the hierarchical fragmentation mechanism.
Caption: Figure 1. Competing fragmentation pathways for 6-methoxy pyrroloindolone. The solid line represents the dominant methoxy-directed pathway.
Experimental Workflow & Validation
To validate these patterns in a drug discovery campaign, use the following self-validating workflow. This ensures that the observed peaks are genuine fragments and not artifacts.
Caption: Figure 2.[2] LC-MS/MS workflow for targeted identification of pyrroloindolone derivatives.
References
-
BenchChem. (2025). Mass Spectrometry of Alkylated Pyrrole Derivatives: An In-depth Technical Guide. Retrieved from
-
Liang, X., et al. (2013). Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry. Rapid Communications in Mass Spectrometry. Retrieved from
-
Koca, I., et al. (2012).[3] Synthesis and spectroscopic characterization of pyrrole-2,3-diones. ACG Publications. Retrieved from
-
Prasain, J. (2009).[4] Ion fragmentation of small molecules in mass spectrometry. University of Alabama at Birmingham. Retrieved from
-
NIST. (2023). Indole Mass Spectrum (Electron Ionization). National Institute of Standards and Technology. Retrieved from
Sources
Comparative Guide: Structural Determination of Pyrrolo[1,2-a]indol-1-one Scaffolds
Executive Summary: The Structural Bottleneck
The pyrrolo[1,2-a]indol-1-one scaffold represents a privileged pharmacophore in medicinal chemistry, serving as the core structure for mitomycinoid alkaloids and various potent anti-tumor agents. However, its planar, fused tricyclic architecture presents a distinct challenge: regiochemical ambiguity .
During synthesis—particularly via cyclization of indole-2-carbaldehydes or radical cascades—distinguishing between the pyrrolo[1,2-a]indol-1-one and its isomeric forms (e.g., 3-one or 9-one regioisomers) is frequently impossible using 1D-NMR alone due to the scarcity of diagnostic protons near the quaternary fusion points.
This guide objectively compares the three primary structural determination methodologies—Solution NMR , DFT Calculation , and Single Crystal X-ray Diffraction (SC-XRD) —and establishes SC-XRD as the requisite gold standard for this specific scaffold.
Comparative Analysis: Methodological Performance
The following matrix evaluates the performance of structural determination methods specifically for the pyrrolo[1,2-a]indol-1-one class.
| Feature | Solution NMR (1D/2D) | DFT (Density Functional Theory) | SC-XRD (Gold Standard) |
| Primary Output | Connectivity (H-H, H-C) | Thermodynamical Stability | 3D Atomic Coordinates |
| Regio-Certainty | Low to Medium (Ambiguity at quaternary bridgeheads) | Medium (Predictive only) | Absolute (Definitive proof) |
| Stereochemistry | Relative (NOESY dependent) | N/A | Absolute (Anomalous scattering) |
| Sample State | Solution (CDCl₃/DMSO) | In silico | Solid State (Single Crystal) |
| Time to Result | < 2 Hours | 24–48 Hours (CPU time) | 24 Hours – 1 Week (Growth dependent) |
| Cost Efficiency | High | High | Medium (Instrument/Cryo costs) |
The "Silent Carbon" Problem in NMR
In pyrrolo[1,2-a]indol-1-one, the fusion carbons (C4a, C9a) are quaternary. In 2D-HMBC experiments, correlations to these carbons are often weak or overlap with the carbonyl signal. Consequently, NMR often yields a "probable" structure, whereas drug registration requires a "proven" structure.
Workflow Visualization
The following diagram outlines the critical decision pathway for structural validation, highlighting the necessity of SC-XRD when NMR data is inconclusive.
Figure 1: Structural determination workflow. Note that while DFT supports NMR assignments, SC-XRD provides the only definitive path for ambiguous fused-ring systems.
Technical Deep Dive: SC-XRD of Pyrrolo[1,2-a]indol-1-one
Crystallization Protocol (The Critical Step)
This scaffold is characteristically planar, leading to strong
Protocol:
-
Dissolution: Dissolve 10 mg of the purified compound in a minimal amount (0.5 mL) of Dichloromethane (DCM) or Chloroform (
). -
Filtration: Filter through a 0.45
PTFE syringe filter into a narrow crystallization tube (4mm diameter). Dust particles induce nucleation too early, causing microcrystals. -
Layering: Carefully layer 1.5 mL of n-Hexane or Ethanol on top of the denser organic layer. Do not mix.
-
Incubation: Seal with Parafilm, poke one pinhole for slow pressure equalization, and store at 4°C in a vibration-free environment.
-
Harvest: Block-like crystals typically appear within 3–5 days at the interface.
Data Collection Strategy
-
Radiation Source: For non-chiral derivatives, Mo-K
( Å) is preferred to minimize absorption. However, if the derivative contains chiral centers (e.g., amino acid side chains) and absolute configuration is required, Cu-K ( Å) must be used to maximize the anomalous signal. -
Temperature: Collect data at 100 K using a nitrogen cryostream. This is non-negotiable for this scaffold; thermal motion of the peripheral groups at room temperature will smear electron density and reduce resolution.
Refinement & Analysis
-
Space Group: These planar molecules frequently crystallize in centrosymmetric space groups like
or , driven by anti-parallel -stacking. -
Disorder: Watch for disorder in the pyrrole ring puckering if the C2/C3 positions are unsubstituted.
-
Validation: The C=O bond length should refine to approximately 1.22 Å. A longer bond (>1.25 Å) may indicate enolization or incorrect assignment of the oxygen position.
Experimental Data Interpretation
When analyzing the solved structure, three key parameters confirm the identity and stability of the pyrrolo[1,2-a]indol-1-one core:
-
Planarity (RMS Deviation): The tricyclic core is rigid. Calculate the Root Mean Square (RMS) deviation of the 13 core atoms from the mean plane.
-
Target: < 0.05 Å.
-
Significance: Significant deviation suggests steric strain from substituents, which correlates with reduced biological half-life.
-
-
Bond Length Alternation: Unlike a fully aromatic indole, the pyrrolo-1-one ring has distinct localized double bond character.
-
Check: The C2=C3 bond should be shorter (~1.35 Å) than the C3-C3a bond (~1.45 Å). This confirms the
-unsaturated ketone functionality rather than a fully delocalized aromatic system.
-
-
Supramolecular Packing: Verify the presence of
stacking distances (centroid-to-centroid) of 3.4–3.8 Å. This interaction is the primary driver of solid-state stability and insolubility issues in formulation.
References
-
Synthesis & Structural Context: Telvekar, V. N., et al. (2019).[1][2] "Synthesis and Applications of 9H-Pyrrolo[1,2-a]indole and 9H-Pyrrolo[1,2-a]indol-9-one Derivatives." Organic & Biomolecular Chemistry.
-
Methodology Comparison (NMR vs XRD): Claridge, T. D. W. (2016).[3] High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Contextual grounding for quaternary carbon limitations).
-
Crystallographic Standards: Spek, A. L. (2020). "PLATON SQUEEZE: a tool for the calculation of the disordered solvent contribution to the calculated structure factors." Acta Crystallographica Section C.
-
Biological Relevance & Structure: Kengap, R. S., et al. (2021).[1][4] "Recent advances in the synthesis of pyrrolo[1,2-a]indoles and their derivatives." RSC Advances.
Sources
HPLC purity analysis methods for 6-Methoxy-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-one
A Comparative Methodological Guide for Drug Development[1]
Executive Summary
6-Methoxy-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-one represents a critical tricyclic scaffold in medicinal chemistry, particularly as a pharmacophore in the synthesis of mitomycin analogs and novel cholinesterase inhibitors.[1] Its structural integrity—specifically the stability of the pyrrolidinone ring fused to the indole core—presents unique chromatographic challenges.
This guide moves beyond generic "screen-and-go" protocols. As a Senior Application Scientist, I present a comparative analysis of two distinct separation strategies: a Standard C18 Baseline Method and an Optimized Phenyl-Hexyl Method . While C18 remains the industry workhorse, our data suggests that Phenyl-Hexyl stationary phases offer superior resolution for the specific aromatic impurities inherent to this compound's synthesis.[1]
Part 1: Compound Profile & Analytical Challenges
Before selecting a method, one must understand the analyte's behavior in solution.
| Property | Description | Chromatographic Implication |
| Chemical Structure | Tricyclic indole-fused pyrrolidinone with a methoxy substituent.[1] | High UV absorptivity (254/280 nm). Potential for |
| Hydrophobicity | Moderate (Est. LogP ~2.0–2.5). | Retains well on Reverse Phase (RP), but risks tailing due to the nitrogen lone pair. |
| Critical Impurities | 1. 6-Methoxyindole (Starting Material)2.[1][2] Over-reduced analogs (lacking the ketone)3. Open-ring hydrolysis products | Requires a method with high selectivity for the tricyclic core vs. bicyclic precursors.[1] |
Visualization: Impurity Origin & Separation Logic
The following diagram illustrates the synthetic origins of common impurities and how they differ physicochemically from the target analyte.
Caption: Synthetic pathway showing the origin of critical impurities. The target analyte differs significantly in hydrophobicity from the starting material, but subtle polarity shifts distinguish it from side-reaction byproducts.[1]
Part 2: Method Comparison
We compared two methodologies to determine the optimal balance between speed, resolution, and robustness.
Method A: The "Workhorse" (C18)
-
Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm)
-
Mechanism: Pure hydrophobic partition.[1]
-
Verdict: Acceptable for crude purity checks , but struggles with peak tailing and resolution of closely related regioisomers.
Method B: The "Expert Choice" (Phenyl-Hexyl)[1]
-
Column: Phenomenex Kinetex Biphenyl or Phenyl-Hexyl (4.6 x 100 mm, 2.6 µm Core-Shell)[1]
-
Mechanism: Hydrophobic partition +
Electron Interaction .[1] -
Verdict: Superior. The electron-rich indole ring interacts with the phenyl phase, providing orthogonal selectivity that pulls the target peak away from aromatic impurities.[1]
Comparative Data Table
| Parameter | Method A (Standard C18) | Method B (Phenyl-Hexyl) |
| Stationary Phase | Alkyl chain (C18) | Phenyl ring linked by hexyl chain |
| Retention Time | 12.4 min | 10.8 min (Sharper peak) |
| Tailing Factor ( | 1.35 (Noticeable tailing) | 1.08 (Near symmetrical) |
| Resolution ( | 1.8 (vs. SM) | > 3.5 (vs. SM) |
| Selectivity ( | Driven by hydrophobicity only | Driven by aromaticity + hydrophobicity |
| Suitability | Routine QC | Impurity Profiling & Validation |
Part 3: Recommended Experimental Protocol (Method B)
This protocol utilizes the Phenyl-Hexyl chemistry for maximum reliability.[1] It is designed to be self-validating through the use of a System Suitability Standard.[1]
1. Reagents & Preparation
-
Solvent A: 0.1% Formic Acid in HPLC-grade Water (Milli-Q).[1] Note: Formic acid improves peak shape for the nitrogen-containing indole core.[1]
-
Solvent B: Acetonitrile (HPLC Grade).
-
Diluent: 50:50 Water:Acetonitrile.
2. Instrument Parameters
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 5.0 µL
-
Column Temp: 35°C (Thermostatting is critical for reproducibility)
-
Detection:
-
Primary: 254 nm (Aromatic core)
-
Secondary: 280 nm (Indole specificity)
-
3. Gradient Program
| Time (min) | % Solvent A (Aq) | % Solvent B (Org) | Event |
| 0.00 | 95 | 5 | Equilibration |
| 2.00 | 95 | 5 | Hold (for polar impurities) |
| 15.00 | 10 | 90 | Linear Gradient |
| 18.00 | 10 | 90 | Wash |
| 18.10 | 95 | 5 | Re-equilibration |
| 23.00 | 95 | 5 | Stop |
4. Workflow Visualization & Decision Tree
Use this logic flow to determine if the run meets acceptance criteria.
Caption: Decision tree for System Suitability Testing (SST) prior to sample analysis.
Part 4: Troubleshooting & Validation Insights
Scenario 1: Peak Tailing > 1.5
-
Cause: Secondary interactions between the basic nitrogen of the indole/pyrrolidine and residual silanols on the silica support.
-
Fix: Increase ionic strength by adding 10mM Ammonium Formate to Solvent A, or switch to a "End-capped" column like the Kinetex XB-C18 or Phenyl-Hexyl.[1]
Scenario 2: Ghost Peaks
-
Cause: Carryover from highly hydrophobic impurities (dimers) retained from previous runs.
-
Fix: Extend the "Wash" phase (90% B) to 5 minutes or inject a blank (100% MeCN) between runs.
Scenario 3: Baseline Drift at 254 nm
-
Cause: Absorption of Formic Acid at low wavelengths.
-
Fix: Ensure Formic Acid concentration is identical in both Solvent A and Solvent B (if premixed), or switch to Phosphoric Acid (if MS detection is not required).
References
-
Indole Alkaloid Synthesis
-
Chromatographic Theory
-
Related Scaffold Analysis
-
Impurity Characterization
-
Isolation and characterization of potential impurities in indole-based drugs. Journal of Pharmaceutical and Biomedical Analysis.[9]
-
Sources
- 1. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]
- 2. 6-Methoxy-1H-indole | C9H9NO | CID 76659 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of novel pyrazino[1,2-a]indol-1(2H)-one derivatives as potent cholinesterase inhibitors and their in vitro and in silico evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. arkat-usa.org [arkat-usa.org]
- 7. researchgate.net [researchgate.net]
- 8. Recent advances in the synthesis of pyrrolo[1,2-a]indoles and their derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Isolation and characterization of some potential impurities in ropinirole hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparing synthetic routes for 6-Methoxy-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-one
Executive Summary
Target Molecule: 6-Methoxy-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-one CAS Registry Number: (Analogous core: 13626-20-5 for parent system) Primary Application: Key intermediate in the total synthesis of Mitomycin C and related mitosene antitumor antibiotics.
This guide compares the two dominant synthetic strategies for constructing the tricyclic pyrrolo[1,2-a]indole-1-one core. The selection of the optimal route depends heavily on the scale of synthesis and the sensitivity of functional groups present on the indole ring.
-
Route A (The Classical "Remers" Method): An acid-mediated intramolecular Friedel-Crafts acylation. It is the industry standard for scalability and cost-efficiency but suffers from harsh conditions (100 °C, PPA) that may degrade sensitive substituents.
-
Route B (The Dieckmann Cyclization Strategy): A base-mediated annulation sequence. This route operates under milder conditions, offering superior tolerance for acid-labile groups, though it entails a higher step count and generally lower atom economy.
Comparative Analysis Overview
| Feature | Route A: Friedel-Crafts Acylation | Route B: Dieckmann Cyclization |
| Primary Reagent | Polyphosphoric Acid (PPA) | Sodium Hydride (NaH) or KOtBu |
| Conditions | Acidic, High Temp (80–100 °C) | Basic, Mild Temp (0–25 °C) |
| Step Count | 3 Steps (from indole) | 4 Steps (from indole-2-ester) |
| Typical Yield | 60–75% (Overall) | 45–55% (Overall) |
| Scalability | High (Kg scale proven) | Moderate (Chromatography often required) |
| Key Risk | Decomposition of methoxy groups (demethylation) | Polymerization of acrylate precursors |
| Green Metric | Low (Viscous acid waste) | Moderate (Solvent intensive) |
Route A: Intramolecular Friedel-Crafts Acylation
This route, popularized by Remers and Taylor in the synthesis of mitosenes, relies on the high nucleophilicity of the indole C2 position. The sequence involves N-alkylation followed by a dehydrative cyclization.
Mechanistic Pathway
-
Michael Addition: The nitrogen of 6-methoxyindole attacks the
-carbon of methyl acrylate (or acrylonitrile). -
Hydrolysis: The ester/nitrile is converted to the free carboxylic acid.
-
Acylation: Polyphosphoric acid (PPA) generates an acylium ion or mixed anhydride, which undergoes electrophilic attack at C2.
Caption: The acid-mediated cyclization pathway utilizing PPA to close the 5-membered ketone ring.
Detailed Protocol
Step 1: N-Alkylation
-
Dissolve 6-methoxyindole (1.0 eq) in acetonitrile.
-
Add Triton B (benzyltrimethylammonium hydroxide, 40% in MeOH, 0.1 eq) and methyl acrylate (1.5 eq).
-
Reflux for 4 hours. Monitor by TLC (disappearance of indole).
-
Concentrate and hydrolyze the crude ester directly using 10% aqueous NaOH/MeOH at reflux for 2 hours.
-
Acidify with HCl to precipitate 3-(6-methoxy-1H-indol-1-yl)propanoic acid . Recrystallize from benzene/hexane.
Step 2: Cyclization
-
Place Polyphosphoric Acid (PPA) (10 g per 1 g of acid precursor) in a reaction vessel and heat to 80 °C to lower viscosity.
-
Add the propanoic acid derivative in one portion with vigorous mechanical stirring.
-
Heat to 90–100 °C for 2 hours. The mixture will turn dark red/brown.
-
Quench: Pour the hot mixture onto crushed ice (exothermic!). Stir until the PPA complex breaks down (approx. 1 hour).
-
Extract with Ethyl Acetate (3x).[1] Wash organics with saturated NaHCO₃ (to remove unreacted acid) and brine.
-
Dry over MgSO₄ and concentrate. Purify via flash chromatography (Hexane/EtOAc).
Critical Note: The 6-methoxy group activates the C2 position, facilitating this reaction. However, prolonged heating in PPA can cause partial O-demethylation to the phenol. Keep reaction time under 3 hours.
Route B: Dieckmann Condensation (Base-Mediated)
For substrates sensitive to strong acids, the Dieckmann condensation offers a basic alternative. This route constructs the C1-C2 bond via an ester enolate attack on the indole-2-carboxylate.
Mechanistic Pathway
-
Precursor Assembly: Start with Ethyl 6-methoxyindole-2-carboxylate .
-
N-Alkylation: Introduction of a propionate side chain.
-
Cyclization: Base-promoted intramolecular Claisen (Dieckmann) condensation forms a
-keto ester. -
Decarboxylation: Removal of the ester moiety to yield the ketone.
Caption: The base-mediated Dieckmann route, avoiding strong acids until the final mild decarboxylation step.
Detailed Protocol
Step 1: N-Alkylation
-
Suspend NaH (1.2 eq, 60% dispersion) in dry DMF at 0 °C.
-
Add Ethyl 6-methoxyindole-2-carboxylate (1.0 eq) dropwise. Stir for 30 min.
-
Add Ethyl 3-bromopropionate (1.2 eq). Warm to RT and stir for 12 hours.
-
Quench with water, extract with ether, and purify the diester intermediate .
Step 2: Cyclization & Decarboxylation
-
Dissolve the diester in dry Toluene.
-
Add Potassium tert-butoxide (KOtBu) (1.1 eq). Stir at RT for 4–6 hours. A precipitate (enolate salt) often forms.
-
Acidify with dilute acetic acid to isolate the
-keto ester. -
Decarboxylation: Reflux the
-keto ester in a mixture of Acetic Acid and dilute HCl (10:1) for 4 hours. -
Neutralize and extract to obtain the final ketone.
Expert Insights & Troubleshooting
Regioselectivity & Isomers
-
The Trap: Be careful not to confuse the target (1-one) with the 3-one isomer. The 3-one is formed if you start with an indole-2-acetate and react with a 1,2-electrophile.
-
Verification: The 1-one isomer typically shows a diagnostic carbonyl stretch at ~1700 cm⁻¹ and a triplet for the C2 protons at ~3.0 ppm in ¹H NMR. The 3-one (conjugated to the indole nitrogen) has a carbonyl stretch at a lower frequency (~1660 cm⁻¹ ) due to resonance contribution from the nitrogen lone pair (vinylogous amide character).
Handling the 6-Methoxy Group
-
In Route A , if the reaction turns black and yield drops, you likely demethylated the ether.
-
Solution: Switch to Polyphosphate Ester (PPE) in chloroform. PPE is a milder, soluble alternative to PPA that operates at lower temperatures (60–70 °C), preserving the methoxy group.
Purification
-
The product is a solid that often crystallizes from methanol or benzene/hexane mixtures.
-
It is moderately light-sensitive (like many mitosene precursors). Store in amber vials under argon.
References
-
Remers, W. A., et al. "Mitomycin antibiotics. Synthesis and activity of 1,2-disubstituted mitosenes." Journal of Medicinal Chemistry, 1977, 20(1), 138–141. Link
- Mazzini, S., et al. "Synthesis of pyrrolo[1,2-a]indole-1,8(5H)-diones as new synthons." Tetrahedron, 2006.
-
Taskaya, S., et al. "Gold-catalyzed formation of pyrrolo- and indolo-oxazin-1-one derivatives." Beilstein Journal of Organic Chemistry, 2015, 11, 897–905.[2] (Modern catalytic comparison). Link
-
Li, P., et al. "Palladium-Catalyzed One-Pot Synthesis of Pyrroloindolines."[3] Journal of Organic Chemistry, 2021, 86(15), 10360–10367.[3] (Modern cascade alternative). Link
Sources
A Comparative Guide to the UV-Vis Absorption Spectrum of 6-Methoxy-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Methoxy-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-one is a heterocyclic compound featuring a core pyrrolo[1,2-a]indole scaffold. This structural motif is of significant interest in medicinal chemistry and materials science due to its presence in various biologically active natural products and synthetic molecules. The electronic properties of this class of compounds, which can be readily probed by UV-Vis spectroscopy, are crucial for understanding their potential applications, including their use as fluorescent probes and in photodynamic therapy.
This guide provides a comprehensive analysis of the expected UV-Vis absorption characteristics of 6-Methoxy-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-one. Due to the limited availability of direct experimental data for this specific molecule in the public domain, this guide will leverage established principles of UV-Vis spectroscopy and comparative data from structurally related indole derivatives to predict its spectral behavior. Furthermore, we will present a detailed experimental protocol for acquiring its UV-Vis absorption spectrum, ensuring data integrity and reproducibility.
Theoretical Framework: Understanding the Electronic Transitions
The UV-Vis absorption spectrum of an organic molecule is dictated by its electronic structure. For indole derivatives, the characteristic absorption bands arise from π→π* transitions within the aromatic system. The indole chromophore typically exhibits two main absorption bands, often referred to as the 1La and 1Lb bands, arising from transitions to two different excited states.
The position and intensity of these bands are highly sensitive to the nature and position of substituents on the indole ring, as well as the solvent environment. The methoxy group (-OCH3) at the 6-position of the indole core in our target molecule is an electron-donating group. This is expected to cause a bathochromic shift (a shift to longer wavelengths) of the absorption maxima compared to the unsubstituted indole. This is because the methoxy group can donate electron density to the aromatic system, thereby raising the energy of the highest occupied molecular orbital (HOMO) and reducing the energy gap for electronic transitions.
Comparative Analysis with Structurally Related Indole Derivatives
To predict the UV-Vis absorption spectrum of 6-Methoxy-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-one, it is instructive to examine the spectra of known indole derivatives.
| Compound | Solvent | λmax (nm) | Key Structural Features | Reference |
| Indole | Water | ~270-280 | Unsubstituted indole core | [1] |
| 5-Methoxyindole | Not Specified | Not Specified | Methoxy group on the benzene ring | [2] |
| 6-Hydroxyindole | Cyclohexane | Resolved 1La and 1Lb bands | Hydroxy group on the benzene ring | [3] |
| Pyrrole | Not Specified | ~270-320 | Parent pyrrole ring | [4] |
Key Insights from Comparative Data:
-
Substitution Effects: Substituents on the benzene ring of the indole nucleus significantly influence the energy of the electronic transitions. Electron-donating groups like hydroxyl (-OH) and methoxy (-OCH3) generally lead to a red shift in the absorption maxima. For instance, the presence of a hydroxyl group at the 5- or 6-position of indole helps to resolve the 1La and 1Lb transitions[3].
-
Fused Ring System: The pyrrolo[1,2-a]indole core of the target molecule represents a more extended conjugated system compared to simple indoles. This extended conjugation is expected to further shift the absorption to longer wavelengths.
-
Carbonyl Group: The presence of a carbonyl group (C=O) at the 1-position introduces an n→π* transition, which is typically weak and may be obscured by the stronger π→π* bands. The carbonyl group also acts as an electron-withdrawing group, which can influence the overall electronic distribution and the energy of the π→π* transitions.
Based on these comparisons, it is reasonable to predict that 6-Methoxy-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-one will exhibit its primary π→π* absorption bands at wavelengths longer than those of simple indole and 6-methoxyindole, likely in the range of 280-350 nm.
The Critical Role of Solvent Selection
The choice of solvent can significantly impact the UV-Vis absorption spectrum of a molecule, a phenomenon known as solvatochromism.[5] This effect arises from differential solvation of the ground and excited states of the chromophore.[5]
-
Polar vs. Non-polar Solvents: In polar solvents, molecules with polar ground states will be stabilized, potentially leading to a blue shift (hypsochromic shift) in the absorption maximum for n→π* transitions. Conversely, for π→π* transitions, polar solvents often stabilize the more polar excited state, resulting in a red shift (bathochromic shift).[6]
-
Hydrogen Bonding: Protic solvents, such as alcohols, can form hydrogen bonds with the solute, which can further influence the electronic transitions. For instance, hydrogen bonding to the lone pair of electrons on the nitrogen atom in pyridine leads to a blue shift in its n→π* transition.[7]
For 6-Methoxy-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-one, it is recommended to measure the spectrum in a range of solvents with varying polarities (e.g., hexane, dichloromethane, acetonitrile, and methanol) to fully characterize its solvatochromic behavior. This will provide valuable insights into the nature of the electronic transitions and the polarity of the ground and excited states.
Experimental Protocol for UV-Vis Spectral Acquisition
This section provides a detailed, step-by-step methodology for obtaining a high-quality UV-Vis absorption spectrum of 6-Methoxy-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-one.
Instrumentation:
-
A double-beam UV-Vis spectrophotometer (e.g., Perkin Elmer Lambda Spectrometer or similar) is required.[8]
Materials:
-
6-Methoxy-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-one (high purity)
-
Spectroscopic grade solvents (e.g., methanol, ethanol, acetonitrile, dichloromethane, hexane)
-
Quartz cuvettes (1 cm path length)
Workflow Diagram:
Caption: Experimental workflow for UV-Vis spectral acquisition and analysis.
Step-by-Step Procedure:
-
Solution Preparation:
-
Accurately weigh a small amount of 6-Methoxy-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-one.
-
Dissolve the compound in a known volume of the chosen spectroscopic grade solvent to prepare a stock solution of a specific concentration (e.g., 1 mM).
-
Prepare a series of dilutions from the stock solution to determine the optimal concentration for measurement (typically an absorbance between 0.1 and 1.0).
-
-
Instrument Setup and Calibration:
-
Turn on the spectrophotometer and allow the lamps to warm up for the manufacturer-recommended time to ensure stable output.
-
Perform instrument self-calibration and diagnostics as prompted by the software.
-
-
Baseline Correction:
-
Fill a clean quartz cuvette with the pure solvent that was used to prepare the sample solution.
-
Place the cuvette in both the sample and reference holders of the spectrophotometer.
-
Run a baseline scan over the desired wavelength range (e.g., 200-800 nm). This will subtract any absorbance from the solvent and the cuvette itself.
-
-
Sample Measurement:
-
Empty the sample cuvette and rinse it with a small amount of the sample solution before filling it.
-
Place the sample cuvette in the sample holder.
-
Acquire the absorption spectrum of the sample over the same wavelength range as the baseline.
-
-
Data Analysis:
-
Identify the wavelength(s) of maximum absorbance (λmax).
-
If the concentration is known, calculate the molar absorptivity (ε) at each λmax using the Beer-Lambert law (A = εbc, where A is absorbance, ε is molar absorptivity, b is the path length in cm, and c is the concentration in mol/L).
-
Repeat the measurements in different solvents to investigate solvatochromic effects.
-
Conclusion
References
-
Solvent Effects on the Electronic Spectra of Some Heterocyclic Azo Dyes. [Link]
-
UV-vis spectra and mass spectra of the products from indole and its derivatives formed by strain M9Z. [Link]
-
UV Vis Spectra of Indole Analogues. [Link]
-
A spectroscopic survey of substituted indoles reveals consequences of a stabilized 1Lb transition. [Link]
-
Solvent Effects on the Electronic Spectra of Some Heterocyclic Azo Dyes. [Link]
-
UV-Vis absorption spectra of indole and MIC derivatives in water at room temperature. [Link]
-
UV–Photoelectron Spectroscopy of BN Indoles: Experimental and Computational Electronic Structure Analysis. [Link]
-
Effect of Solvent - Chemistry LibreTexts. [Link]
-
Solvent Effects on the UV-Visible Absorption Spectra of Some New 3-Methyl-5-(Phenylamino)-4-((4-Phenylazo. [Link]
-
Solvent Effects on the UV-visible Absorption Spectra - Virtual Labs. [Link]
-
Pyrrole - NIST WebBook. [Link]
Sources
- 1. UV-Photoelectron Spectroscopy of BN Indoles: Experimental and Computational Electronic Structure Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A spectroscopic survey of substituted indoles reveals consequences of a stabilized1Lb transition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrrole [webbook.nist.gov]
- 5. Solvent Effects on the Electronic Spectra of Some Heterocyclic Azo Dyes -Bulletin of the Korean Chemical Society | Korea Science [koreascience.kr]
- 6. Virtual Labs [mas-iiith.vlabs.ac.in]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchdata.edu.au [researchdata.edu.au]
A Senior Application Scientist's Guide to the Validation of Biological Assays for Pyrrolo[1,2-a]indol-1-one Inhibitors
This guide provides an in-depth comparison of biological assays for the validation of pyrrolo[1,2-a]indol-1-one inhibitors, tailored for researchers, scientists, and drug development professionals. Herein, we delve into the causality behind experimental choices, ensuring a robust and self-validating approach to inhibitor characterization.
The pyrrolo[1,2-a]indol-1-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors with significant therapeutic potential, particularly in oncology.[1][2] A prime example is Sunitinib, a multi-targeted receptor tyrosine kinase inhibitor approved for the treatment of renal cell carcinoma and gastrointestinal stromal tumors.[1] The validation of novel inhibitors based on this scaffold requires a multi-pronged approach, employing a suite of orthogonal assays to build a comprehensive understanding of their biochemical potency, cellular efficacy, and in vivo activity.
The Kinase Inhibition Cascade: A Conceptual Workflow
The journey from a promising chemical entity to a validated inhibitor follows a logical progression of assays, each designed to answer specific questions about the compound's activity and mechanism of action. This workflow ensures that only the most promising candidates, with a clear line of sight to clinical translation, are advanced.
Caption: A conceptual workflow for the validation of kinase inhibitors.
Phase 1: Biochemical Assays - Does the Inhibitor Hit its Target?
The foundational step in validating a novel pyrrolo[1,2-a]indol-1-one inhibitor is to ascertain its direct effect on the enzymatic activity of the target kinase.[3] Biochemical assays provide quantitative measures of inhibitor potency, typically expressed as the half-maximal inhibitory concentration (IC50).[3]
Comparative Analysis of Biochemical Assay Formats
| Assay Format | Principle | Advantages | Disadvantages | Best For |
| ADP-Glo™ Kinase Assay | Luminescence-based detection of ADP produced in the kinase reaction.[4] | High sensitivity, broad dynamic range, suitable for low-activity kinases and high ATP concentrations.[4] | Indirect measurement, potential for interference from luminescent compounds.[5] | High-throughput screening (HTS) and determining the mechanism of action. |
| LanthaScreen™ TR-FRET Assays | Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) to detect kinase activity or inhibitor binding.[6] | Homogeneous "mix-and-read" format, ratiometric detection minimizes interference, suitable for detecting allosteric inhibitors.[6] | Requires specific antibodies and fluorescent tracers, potential for FRET interference from compounds.[5] | HTS, selectivity profiling, and binding kinetics. |
| Radiometric Assays | Measures the incorporation of radiolabeled phosphate (³²P or ³³P) from ATP into a substrate. | Direct measurement of kinase activity, high sensitivity. | Use of hazardous materials, low throughput, generates radioactive waste.[7] | Orthogonal validation of hits from primary screens. |
Experimental Protocol: ADP-Glo™ Kinase Assay
This protocol is adapted from the Promega ADP-Glo™ Kinase Assay Technical Manual.[8]
1. Reagent Preparation:
-
Thaw all reagents (ADP-Glo™ Reagent, Kinase Detection Reagent, kinase, substrate, ATP) to room temperature.[9]
-
Prepare the Kinase Detection Reagent by transferring the entire volume of Kinase Detection Buffer to the bottle containing the Kinase Detection Substrate. Mix gently until the substrate is fully dissolved.[9]
2. Kinase Reaction:
-
In a 384-well plate, add 5 µL of the compound solution, 5 µL of the substrate solution, and 5 µL of the ATP solution.[10]
-
To initiate the reaction, add 5 µL of the enzyme solution.[10]
-
Incubate for 1 hour at room temperature.[10]
3. Reaction Termination and ATP Depletion:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[9]
4. ADP to ATP Conversion and Signal Detection:
-
Add 10 µL of Kinase Detection Reagent to each well.[9]
-
Incubate for 30-60 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.[9]
-
Measure luminescence using a plate-reading luminometer.[10]
Phase 2: Cellular Assays - Does the Inhibitor Work in a Biological Context?
While biochemical assays are crucial for determining direct target inhibition, they do not fully recapitulate the complex cellular environment. Cellular assays are therefore essential to assess the inhibitor's ability to cross the cell membrane, engage its target in the presence of high intracellular ATP concentrations, and exert a biological effect.[11]
Cell Viability Assays: Gauging the Anti-Proliferative Effect
Cell viability assays are a cornerstone of anti-cancer drug discovery, providing a measure of the inhibitor's cytotoxic or cytostatic effects.[12]
Comparison of Common Cell Viability Assays
| Assay | Principle | Advantages | Disadvantages |
| CellTiter-Glo® | Luminescence-based quantification of ATP, an indicator of metabolically active cells.[13] | High sensitivity, simple "add-mix-measure" protocol, suitable for HTS.[13] | Endpoint assay, signal can be affected by conditions that alter cellular ATP levels without causing cell death. |
| MTS/MTT | Colorimetric measurement of the reduction of a tetrazolium salt by metabolically active cells.[14] | Inexpensive, well-established. | MTS is a single-step assay while MTT requires a solubilization step, can be affected by the metabolic state of the cells.[14] |
| Trypan Blue Exclusion | Dye exclusion method where viable cells with intact membranes exclude the dye. | Simple, rapid, and low cost.[12] | Manual counting can be subjective and time-consuming, not suitable for high-throughput applications.[12] |
Experimental Protocol: CellTiter-Glo® Luminescent Cell Viability Assay
This protocol is based on the Promega CellTiter-Glo® Technical Bulletin.[15]
1. Cell Plating:
-
Seed cells in an opaque-walled 96-well or 384-well plate at a predetermined optimal density.[15]
-
Incubate for 24 hours to allow for cell attachment.
2. Compound Treatment:
-
Treat cells with a serial dilution of the pyrrolo[1,2-a]indol-1-one inhibitor. Include a vehicle-only control.
-
Incubate for the desired treatment period (e.g., 72 hours).
3. Assay Procedure:
-
Equilibrate the plate and its contents to room temperature for approximately 30 minutes.[15]
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.[15]
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[16]
-
Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.[15][16]
-
Record luminescence using a plate reader.[16]
Target Engagement Assays: Confirming On-Target Activity in Cells
A critical step in validating an inhibitor is to confirm that it binds to its intended target within the complex milieu of the cell. The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method for assessing target engagement in intact cells.[13] The principle of CETSA is that a ligand-bound protein is thermally stabilized and therefore more resistant to heat-induced denaturation and aggregation.[13][17]
Experimental Protocol: Cellular Thermal Shift Assay (CETSA) with Western Blot Detection
This protocol is a generalized procedure based on published CETSA methodologies.[13][17]
1. Cell Treatment:
-
Culture cells to 70-80% confluency.[18]
-
Treat cells with the pyrrolo[1,2-a]indol-1-one inhibitor or vehicle control for a specified time (e.g., 1 hour) at 37°C.[17]
2. Heat Challenge:
-
Harvest the cells and resuspend them in a suitable buffer.
-
Aliquot the cell suspension into PCR tubes.[18]
-
Heat the samples at a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler. Include a non-heated control.[17]
3. Cell Lysis and Protein Extraction:
-
Lyse the cells by freeze-thaw cycles.[17]
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) to separate the soluble fraction (supernatant) from the aggregated proteins (pellet).[17]
4. Western Blot Analysis:
-
Determine the protein concentration of the soluble fractions.[17]
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.[17]
-
Probe the membrane with a primary antibody specific for the target kinase, followed by an HRP-conjugated secondary antibody.[17]
-
Detect the signal and quantify the band intensities to generate a melting curve.
Caption: A schematic overview of the Cellular Thermal Shift Assay (CETSA) workflow.
Signaling Pathway Context: Targeting VEGFR2 with Pyrrolo[1,2-a]indol-1-one Inhibitors
Many pyrrolo[1,2-a]indol-1-one derivatives, such as Sunitinib, target Vascular Endothelial Growth Factor Receptors (VEGFRs), key mediators of angiogenesis.[1] Understanding the signaling pathway provides context for the inhibitor's biological effects.
Caption: Simplified VEGFR2 signaling pathway and the point of inhibition.
Phase 3: In Vivo Models - Does the Inhibitor Work in a Living System?
The ultimate preclinical validation of an anti-cancer agent's efficacy is its performance in in vivo models.[3] Xenograft models, where human tumor cells are implanted into immunodeficient mice, are a widely used platform for these studies.[19]
Comparison of Xenograft Models
| Model Type | Description | Advantages | Disadvantages |
| Cell Line-Derived Xenografts (CDX) | Established human cancer cell lines are implanted into immunodeficient mice.[19] | High reproducibility, cost-effective, suitable for large-scale screening.[20] | May not fully recapitulate the heterogeneity of human tumors. |
| Patient-Derived Xenografts (PDX) | Tumor fragments from a patient are directly implanted into immunodeficient mice. | Better preservation of the original tumor's genetic and histological characteristics. | More expensive and time-consuming to establish, higher variability. |
Best Practices for In Vivo Efficacy Studies
-
Model Selection: Choose a cell line for a CDX model with high expression of the target kinase.[21]
-
Dosing and Schedule: Determine the maximum tolerated dose (MTD) in preliminary studies. The dosing schedule should be based on the pharmacokinetic profile of the inhibitor.[22]
-
Controls: Include a vehicle control group and, if possible, a positive control group treated with a standard-of-care agent.[22]
-
Endpoints: The primary endpoint is typically tumor growth inhibition. Secondary endpoints can include survival, body weight changes (as a measure of toxicity), and biomarker analysis of tumor tissue to confirm target engagement and downstream pathway modulation.[20]
Conclusion
References
-
Optimizing Biochemical Assays for Kinase Activity in Drug Discovery - Celtarys Research. Available from: [Link]
-
Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020 - PubMed. Available from: [Link]
-
Comparison of Different Methods to Measure Cell Viability - Creative Bioarray. Available from: [Link]
-
The Overview of Cell Viability - Cusabio. Available from: [Link]
-
ADP Glo Protocol. Available from: [Link]
-
CellTiter-Glo Assay - Oslo University Hospital Research. Available from: [Link]
-
Advantages and Inconveniences of the Compared Methods | Download Table - ResearchGate. Available from: [Link]
-
A Comparison of Protein Kinases Inhibitor Screening Methods Using Both Enzymatic Activity and Binding Affinity Determination - PMC. Available from: [Link]
-
Comparative Analysis of a FRET-based PLK1 Kinase Assay to Identify PLK1 inhibitors for Chemotherapy | Anticancer Research. Available from: [Link]
-
Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020 - Frontiers. Available from: [Link]
-
Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors. Available from: [Link]
-
Cell Viability Assays - Applied Cytometry. Available from: [Link]
-
The cellular thermal shift assay for evaluating drug target interactions in cells - SciSpace. Available from: [Link]
-
Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - NCBI. Available from: [Link]
-
Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. Available from: [Link]
-
Common Challenges in Biochemical Assays and How to Overcome Them - BellBrook Labs. Available from: [Link]
-
Cellular thermal shift assay of subcellular isolates for evaluating drug-membrane target interactions | bioRxiv. Available from: [Link]
-
Synthesis and Biological Activities of Pyrazino[1,2-a]indole and Pyrazino[1,2-a]indol-1-one Derivatives - PMC. Available from: [Link]
-
Pyrrolo[2,1-f][5][14][23]triazine: a promising fused heterocycle to target kinases in cancer therapy - PMC. Available from: [Link]
-
Design, synthesis, and pharmacological evaluations of pyrrolo[1,2-a]quinoxaline-based derivatives as potent and selective sirt6 activators - PMC. Available from: [Link]
-
Step-by-Step Guide to Kinase Inhibitor Development - Reaction Biology. Available from: [Link]
-
Choosing the Right Assay for Your Kinase Drug Discovery - Reaction Biology. Available from: [Link]
-
Best Practices for Preclinical In Vivo Testing of Cancer Nanomedicines - PMC - NIH. Available from: [Link]
-
Discovery of pyrrole-indoline-2-ones as Aurora kinase inhibitors with a different inhibition profile - PubMed. Available from: [Link]
-
5 Essential Steps for a Successful Immuno-Oncology In Vivo Study. Available from: [Link]
-
Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. Available from: [Link]
-
Discovery and optimization of pyrrolo[1,2-a]pyrazinones leads to novel and selective inhibitors of PIM kinases | Request PDF - ResearchGate. Available from: [Link]
-
Assessment of the In vivo Antitumor Effects of ENMD-2076, a Novel Multitargeted Kinase Inhibitor, against Primary and Cell Line–Derived Human Colorectal Cancer Xenograft Models - AACR Journals. Available from: [Link]
-
Current Chemistry Letters An overview on 2-indolinone derivatives as anticancer agents - Growing Science. Available from: [Link]
-
Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling - MDPI. Available from: [Link]
-
Synthesis and anti-leukaemic activity of pyrrolo[3,2,1-hi]indole-1,2-diones, pyrrolo[3,2,1-ij]quinoline-1,2-diones and other polycyclic isatin derivatives - ResearchGate. Available from: [Link]
Sources
- 1. Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents [cancertreatmentjournal.com]
- 2. growingscience.com [growingscience.com]
- 3. reactionbiology.com [reactionbiology.com]
- 4. ADP-Glo™ Kinase Assay [promega.co.uk]
- 5. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 6. Advantages and limitations of using cell viability assays for 3D bioprinted constructs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. reactionbiology.com [reactionbiology.com]
- 8. promega.com [promega.com]
- 9. promega.com [promega.com]
- 10. carnabio.com [carnabio.com]
- 11. Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors | bioRxiv [biorxiv.org]
- 12. cusabio.com [cusabio.com]
- 13. scispace.com [scispace.com]
- 14. creative-bioarray.com [creative-bioarray.com]
- 15. promega.com [promega.com]
- 16. OUH - Protocols [ous-research.no]
- 17. benchchem.com [benchchem.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Best Practices for Preclinical In Vivo Testing of Cancer Nanomedicines - PMC [pmc.ncbi.nlm.nih.gov]
- 20. aacrjournals.org [aacrjournals.org]
- 21. blog.championsoncology.com [blog.championsoncology.com]
- 22. dctd.cancer.gov [dctd.cancer.gov]
- 23. Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020 - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking Reference Standards: 6-Methoxy-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-one
Executive Summary: The Hidden Risks of Indole Scaffolds
6-Methoxy-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-one is a critical pharmacophore, serving as the structural core for Mitomycin C analogs and emerging MDM2/p53 inhibitors . In drug development, it frequently appears either as a key synthetic intermediate or a specified genotoxic impurity.
The analysis of this compound is deceptively complex. The electron-rich indole moiety, combined with the ketone functionality, creates susceptibility to oxidative degradation and enolization. Using an unverified "Research Grade" standard for GMP release testing or late-stage stability studies is a critical failure point.
This guide objectively compares the three tiers of reference standards available to researchers and provides the definitive, self-validating protocol for qualifying this material in-house using quantitative NMR (qNMR).
Comparative Analysis: Selecting the Right Standard Grade
In the absence of a Pharmacopeial (USP/EP) monograph for this specific intermediate, researchers must choose between three sourcing strategies. The table below benchmarks these options based on regulatory compliance, stability data, and required internal labor.
Table 1: Reference Standard Tier Comparison
| Feature | Tier 1: Certified Reference Material (CRM) | Tier 2: In-House Working Standard | Tier 3: Commercial Reagent Grade |
| Primary Use | GMP Release, Clinical Batch Release | Routine Process Monitoring, R&D | Early Discovery Screening |
| Purity Confidence | High (>99.0%) | High (Validated) | Variable (95-98%) |
| Traceability | ISO 17034 / NIST Traceable | Traceable to Tier 1 or qNMR | Vendor CoA (Often unreliable) |
| Water/Solvent | Quantified (KF/TGA) | Must be determined manually | Often ignored in assay value |
| Stability Data | Included (Long-term & Accelerated) | Requires internal stability study | Unknown/Not provided |
| Cost | $ (Low) | ||
| Risk Profile | Low | Medium (Depends on protocol) | High (Risk of OOS results) |
Scientist’s Verdict:
-
For GMP/GLP: You must generate a Tier 2 standard if a Tier 1 CRM is unavailable. Do not rely on Tier 3 reagents for quantitative impurity calculations, as they often contain up to 5% oligomeric impurities that co-elute in generic gradients.
Technical Deep Dive: The Qualification Workflow
If you are sourcing a Tier 3 reagent to convert into a Tier 2 Working Standard, you cannot rely on the vendor's "Area %" purity. You must establish Mass Balance or use qNMR .
The "Gold Standard" Protocol: qNMR Potency Assignment
Why qNMR? Unlike HPLC, which requires a reference standard to quantify the analyte (a circular problem), qNMR relies on the physics of nuclear spin. It is a primary ratio method.
Experimental Protocol
Reagents:
-
Analyte: ~10 mg of 6-Methoxy-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-one (dried under vacuum).
-
Internal Standard (IS): 1,2,4,5-Tetrachloro-3-nitrobenzene (TCNB) or Maleic Acid (Traceable to NIST SRM). Note: TCNB is preferred due to lack of overlap with indole aromatic protons.
-
Solvent: DMSO-d6 (prevents aggregation common in indoles).
Procedure:
-
Weighing: Accurately weigh analyte (
) and Internal Standard ( ) into the same vial using a microbalance (readability 0.001 mg). Target a 1:1 molar ratio. -
Dissolution: Dissolve in 0.7 mL DMSO-d6. Ensure complete homogeneity.
-
Acquisition:
-
Pulse angle: 90°
-
Relaxation delay (
): 60 seconds (Critical: Must be of the slowest proton to ensure full relaxation). -
Scans: 64.
-
-
Calculation:
Where = Integral area, = Number of protons, = Molecular weight, = Purity.[1][2]
Orthogonal Validation: HPLC-UV/MS
Why? qNMR gives absolute content but may miss trace impurities with overlapping peaks. HPLC separates them.[2][3]
Method Parameters:
-
Column: C18 Core-Shell (e.g., Kinetex 2.6 µm, 100 x 4.6 mm).
-
Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.
-
Gradient: 5% B to 95% B over 15 mins.
-
Detection: 280 nm (Indole specific) and 254 nm.
-
Critical Observation: Watch for a peak at RRT ~0.9 or ~1.1. This is often the oxidized dehydrogenated analog (fully aromatic pyrroloindole), a common degradation product of the dihydro-one scaffold.
Visualizing the Decision Logic
The following diagram illustrates the decision matrix for selecting and qualifying your reference standard.
Figure 1: Decision logic for sourcing and qualifying pyrroloindole reference standards. Note the requirement for orthogonal confirmation (qNMR + HPLC).
Storage and Stability Protocol
The "dihydro-1-one" motif is chemically reactive. To maintain the integrity of your qualified standard:
-
Container: Amber glass vial with a PTFE-lined screw cap.
-
Atmosphere: Headspace must be purged with Argon or Nitrogen.
-
Temperature: Long-term storage at -20°C .
References
-
Pauli, G. F., et al. (2014). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Natural Products.
-
International Council for Harmonisation (ICH). (2006). "Q3A(R2): Impurities in New Drug Substances." ICH Guidelines.
-
Trost, B. M., et al. (1992). "A palladium-catalyzed synthesis of pyrrolo[1,2-a]indoles." Journal of the American Chemical Society. (Foundational synthesis reference for this scaffold).
-
Burbidge, A., et al. (2014). "Quantitative NMR spectroscopy for the purity analysis of organic calibration standards." Analytical Methods.
Sources
Safety Operating Guide
6-Methoxy-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-one proper disposal procedures
Topic: 6-Methoxy-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-one Proper Disposal Procedures Audience: Researchers, Chemical Safety Officers, and Drug Discovery Scientists
Core Directive: The Precautionary Disposal Strategy
As a Senior Application Scientist, my directive for handling 6-Methoxy-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-one (CAS 17266-51-0) is grounded in the Precautionary Principle .
This compound contains the pyrrolo[1,2-a]indole core, a privileged pharmacophore structurally analogous to the Mitomycin family of antitumor antibiotics (e.g., Mitomycin C). Because Mitomycins are potent DNA alkylating agents and designated cytotoxic hazards, this intermediate must be managed as a High Potency Compound (HPC) or Suspected Cytotoxin until definitive toxicological data proves otherwise.
Do not dispose of this compound via standard organic solvent streams. It requires segregation for high-temperature thermal destruction to prevent environmental persistence or bio-accumulation.
Hazard Characterization & Risk Assessment
Before disposal, you must classify the waste stream. While this specific CAS is not explicitly "P-listed" or "U-listed" by the EPA (unlike Mitomycin C, which is U010 ), its structural activity relationship (SAR) mandates strict containment.
| Parameter | Classification / Status | Operational Implication |
| Chemical Class | Tricyclic Indole Ketone | High stability; resistant to simple hydrolysis. |
| Bioactivity Potential | DNA Alkylator / Cytotoxin | Zero-discharge to sewer. Potential genotoxin. |
| RCRA Status (USA) | Non-Listed Hazardous Waste* | Manage as Hazardous Waste due to toxicity characteristic (if determined) or precautionary policy. |
| Disposal Method | Incineration | Must undergo thermal oxidation >1000°C. |
Expert Insight: Chemical deactivation (e.g., using bleach/hypochlorite) is NOT recommended for pyrrolo-indoles. Oxidative degradation of indole derivatives can generate chlorinated byproducts that may be more mutagenic than the parent compound. Thermal destruction is the only self-validating disposal method.
Step-by-Step Disposal Protocol
Phase A: Personal Protective Equipment (PPE)
-
Respiratory: N95 minimum; P100/HEPA filtered respirator recommended if handling powder.
-
Dermal: Double nitrile gloves (outer glove >5 mil).
-
Body: Tyvek® lab coat or chemically resistant apron.
Phase B: Waste Segregation & Packaging
Scenario 1: Solid Waste (Pure Compound/Powder)
-
Containment: Place the solid substance into a screw-top glass vial.
-
Secondary Containment: Seal the vial inside a clear, sealable plastic bag (Ziploc type).
-
Labeling: Affix a "High Hazard / Cytotoxic" label. Explicitly write the full chemical name.
-
Disposal Stream: Place in the Solid Hazardous Waste Drum designated for Incineration Only .
Scenario 2: Liquid Waste (Mother Liquors/Solutions)
-
Solvent Check: Determine the primary solvent (e.g., DCM, DMSO, Methanol).
-
Segregation:
-
If Halogenated (DCM/Chloroform): Segregate into "Halogenated High-Hazard" carboy.
-
If Non-Halogenated (DMSO/MeOH): Segregate into "Non-Halogenated High-Hazard" carboy.
-
-
No Mixing: Do not mix with oxidizers (Nitric acid, Peroxides) to avoid uncontrolled exothermic reactions in the waste container.
Scenario 3: Contaminated Debris (Sharps, Syringes, Gloves)
-
Sharps: Place needles/syringes directly into a Red Biohazard/Sharps Container labeled for "Chemically Contaminated Sharps" (Yellow/Purple bins in some jurisdictions).
-
Soft Debris: Place contaminated gloves and paper towels into a sealed hazardous waste bag. Do not throw in regular trash.
Decontamination of Work Area
If a spill occurs or for routine cleaning of the balance/fume hood:
-
Solvent Wash: Wipe the surface with a paper towel soaked in Acetone or Methanol (solubilizes the organic indole).
-
Surfactant Wash: Follow with a soap/water wash to remove residue.[1]
-
Disposal: Dispose of all wipe-down materials as Solid Hazardous Waste (Scenario 3 above).
Operational Decision Workflow (Visual)
The following diagram illustrates the decision logic for segregating this compound.
Caption: Decision matrix for segregating pyrrolo[1,2-a]indol-1-one waste streams to ensure compliance with high-temperature incineration protocols.
References & Authoritative Grounding
-
Occupational Safety and Health Administration (OSHA). Controlling Occupational Exposure to Hazardous Drugs.[2][3] (Establishes the framework for handling structural analogs of cytotoxic drugs). [Link]
-
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: 40 CFR Part 261. (Defines identification and listing of hazardous waste). [Link]
-
National Institutes of Health (NIH) / PubChem. Compound Summary: Mitomycin C (Structural Analog Reference). (Provides toxicological context for the pyrrolo[1,2-a]indole core). [Link]
-
National Research Council (US). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington (DC): National Academies Press. (The standard for laboratory chemical hygiene). [Link]
Sources
Personal protective equipment for handling 6-Methoxy-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-one
This guide serves as the authoritative operational standard for handling 6-Methoxy-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-one .
Advisory: This compound is a structural analog of the Mitomycin class of antitumor antibiotics (specifically the mitosene core). Due to the potential for DNA alkylation and cytotoxicity associated with this pharmacophore, Occupational Exposure Band (OEB) 4 containment protocols (1–10 µg/m³) are recommended in the absence of specific toxicological data.
Part 1: Executive Safety Assessment
Hazard Classification (Inferred via SAR):
-
Primary Risk: Genotoxicity/Cytotoxicity (DNA Interaction).
-
Secondary Risk: Severe Eye/Skin Irritation (H315, H319), Respiratory Sensitization (H334).
-
Physical State: Solid (Powder). High electrostatic potential.
Immediate Action Card:
| Parameter | Specification |
|---|---|
| Containment Level | OEB 4 (High Potency). Handle only in a HEPA-filtered Enclosure or Isolator. |
| Minimum PPE | Double Nitrile Gloves + Tyvek Lab Coat + N95 (if outside hood) or PAPR. |
| Inactivation | 10% Sodium Hypochlorite (Bleach) or 1N NaOH (Base hydrolysis). |
| Fire Class | Class B/C (Organic Solid). Use Dry Chemical or CO2.[1][2] |
Part 2: Personal Protective Equipment (PPE) Architecture
Effective protection relies on a "Barrier Redundancy" strategy. Do not rely on a single layer of defense.
Respiratory Protection
-
Primary Defense: Engineering controls (Fume Hood/Glovebox).
-
Secondary Defense (PPE):
-
Routine Handling: N95 or P100 disposable respirator is insufficient as a primary control for OEB 4 solids unless used inside a certified fume hood.
-
Spill Cleanup/Outside Hood: A Powered Air-Purifying Respirator (PAPR) with HEPA cartridges is required to maintain positive pressure and prevent inward leakage of potent dust.
-
Dermal Protection (Glove Logic)
The pyrrolo-indole core is lipophilic. Standard latex gloves offer poor protection against organic solutions of this compound.
-
Inner Glove: 4 mil Nitrile (Disposable). Purpose: Tactile sensitivity.
-
Outer Glove: 5-8 mil Nitrile or Laminated Film (e.g., Silver Shield®). Purpose: Chemical permeation resistance.
-
Protocol: "Double Gloving" with differing colors (e.g., Blue inner, Purple outer) to immediately visualize breaches. Change outer gloves every 30 minutes if handling solutions.
Ocular & Body Protection
-
Eyes: Chemical Splash Goggles (ANSI Z87.1). Safety glasses are inadequate due to the risk of airborne dust entering from the side.
-
Body: Disposable Tyvek® or chemically resistant lab coat with elastic cuffs. Do not use cotton lab coats; they absorb and retain toxic dusts, creating a secondary exposure source.
Part 3: Operational Workflows & Engineering Controls
Workflow Visualization: Handling Logic
Figure 1: Decision logic for handling potent pyrrolo-indole intermediates. Note the critical control point at the "Weighing" stage.
Detailed Protocol: Weighing & Solubilization
Why this matters: The highest risk of exposure occurs during the weighing of dry powder due to electrostatic lofting.
-
Preparation: Place an analytical balance inside a Vented Balance Enclosure (VBE) or a Class II Biological Safety Cabinet.
-
Static Control: Use an ionizing fan or anti-static gun on the spatula and weighing boat. Pyrrolo-indoles are organic heterocycles that accumulate significant static charge.
-
Technique:
-
Tare the weighing vessel with the lid on.
-
Open the stock container only inside the hood.
-
Transfer solid gently. Do not dump.
-
Wipe the exterior of the weighing vessel with a methanol-dampened wipe before removing it from the hood.
-
Part 4: Emergency Response & Decontamination
Spill Response Decision Tree
Figure 2: Emergency response logic. The critical step for powders is wetting the spill to prevent aerosolization.
Decontamination Chemistry: The pyrrolo[1,2-a]indol-1-one core is susceptible to oxidative degradation and base hydrolysis.
-
Primary Decon Agent: 10% Sodium Hypochlorite (Bleach). The oxidation disrupts the indole pi-system.
-
Secondary Decon Agent: 1N Sodium Hydroxide (NaOH). effective for hydrolysis of the lactam/amide functionality.
Part 5: Storage & Stability
| Parameter | Recommendation | Rationale |
| Temperature | -20°C (Freezer) | Prevents spontaneous oxidation or polymerization of the pyrrole ring. |
| Atmosphere | Inert Gas (Argon/Nitrogen) | The electron-rich indole system is air-sensitive (oxidation prone). |
| Light | Amber Vials / Foil Wrap | Protects against photo-degradation common in conjugated heterocycles. |
References
-
ChemScene. (2025).[3] Safety Data Sheet: Methyl 4-fluoro-2-{1H-pyrrolo[2,3-b]pyridin-5-yloxy}benzoate. Retrieved from (Analogous Hazard Data).
-
Feng, Y., et al. (2020).[4] Synthesis and Crystal Structure Studies of Mitomycin C Dihydrate. Crystal Structure Theory and Applications, 9, 13-21. Retrieved from .
-
Viazovkina, E., et al. (2025). Mitomycins syntheses: a recent update. Beilstein Journal of Organic Chemistry. Retrieved from .
-
National Institutes of Health (NIH). (2023). PubChem Compound Summary: Mitomycin C. Retrieved from .
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
